(-)-Dihydrocarveol
Description
This compound has been reported in Perilla frutescens, Solanum lycopersicum, and Endoconidiophora coerulescens with data available.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZYMFUWVJCLI-OPRDCNLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C[C@H]1O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885700 | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38049-26-2, 20549-47-7 | |
| Record name | Dihydrocarveol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38049-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R,5R)-2-Methyl-5-(1-methylethenyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20549-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrocarveol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020549477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROCARVEOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683FD21WA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of (-)-Dihydrocarveol
Introduction
This compound is a naturally occurring monoterpenoid, a class of organic compounds derived from isoprene.[1] It is a p-menthane (B155814) monoterpenoid and is classified as a secondary alcohol.[2] Structurally, it is a dihydro derivative of carveol (B46549).[2] This compound is found in the essential oils of various plants, including caraway oil and mint oil.[3] As an alcohol, this compound can undergo typical reactions such as esterification and oxidation.[4] Its chemical properties and biological activities make it a subject of interest in organic synthesis, flavor and fragrance industries, and biomedical research. This document provides a comprehensive overview of its chemical properties, spectroscopic data, relevant experimental protocols, and known metabolic pathways.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic sweet, woody, and somewhat spicy aroma, reminiscent of spearmint or caraway.[2][4] Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O | [5] |
| Molecular Weight | 154.25 g/mol | [5][6] |
| CAS Number | 20549-47-7 | [5][7] |
| Appearance | Almost colorless or pale straw-colored liquid | [4] |
| Odor | Sweet-woody, spicy, resembles Caraway | [4] |
| Density | 0.926 g/mL at 20 °C | [5] |
| Boiling Point | 224-225 °C | [4] |
| Flash Point | 83.89 °C (183.00 °F) | [3] |
| Vapor Pressure | 0.1 mmHg at 20 °C | [3][4] |
| Refractive Index | n20/D 1.479 | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed structural information. The chemical shifts for the (1R,2R,4R)-stereoisomer have been characterized.[8][9]
Table 3.1.1: Key ¹³C NMR Chemical Shifts for (1R,2R,4R)-Dihydrocarveol (Solvent: CDCl₃, Reference: TMS)[8]
| Atom | Chemical Shift (ppm) |
| C1 (C=CH₂) | 108.96 |
| C7 (C=CH₂) | 149.79 |
| C10 (CH-OH) | 76.78 |
| C9 (CH-C=) | 44.52 |
| C6 (CH₂) | 40.94 |
| C8 (CH) | 40.40 |
| C4 (CH₂) | 33.62 |
| C5 (CH) | 31.46 |
| C2 (CH₃) | 21.24 |
| C3 (CH₃) | 18.70 |
Table 3.1.2: Key ¹H NMR Chemical Shifts for (1R,2R,4R)-Dihydrocarveol (Solvent: CDCl₃, Reference: TMS)[8]
| Proton(s) | Chemical Shift (ppm) |
| H12, H13 (C=CH₂) | 4.70 |
| H28 (CH-OH) | 3.19 |
| H23 (CH₃) | 1.69 |
| H19, H17, H18 (CH, CH₂) | 1.03 - 1.77 |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of volatile compounds like this compound.
Table 3.2.1: Major Mass Spectrometry Peaks (EI-B) [6]
| m/z | Relative Intensity |
| 136 | 99.99 |
| 93 | 99.15 |
| 107 | 91.67 |
| 121 | 89.69 |
| 81 | 60.39 |
Biological Activity and Metabolic Pathways
This compound is a metabolite that can be extracted from certain actinomycetes.[5] The bacterium Rhodococcus erythropolis DCL14 can utilize all stereoisomers of dihydrocarveol (B1210190) as its sole source of carbon and energy.[10] The metabolic degradation pathway in this organism has been studied and involves a series of enzymatic reactions. The process begins with the oxidation of dihydrocarveol to dihydrocarvone, which then enters a pathway involving a Baeyer-Villiger monooxygenase.[10]
Caption: Metabolic pathway of this compound in Rhodococcus erythropolis DCL14.[10]
Experimental Protocols
The following sections detail generalized protocols for the synthesis and analysis of this compound. These are intended as a guide and may require optimization based on specific laboratory conditions.
Synthesis: Catalytic Hydrogenation of (-)-Carvone
This compound can be synthesized by the reduction of the corresponding ketone, (-)-carvone.[2] Catalytic hydrogenation is a common method for this transformation.
Objective: To reduce the endocyclic double bond of (-)-Carvone to yield this compound.
Materials:
-
(-)-Carvone
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (Pd/C, 5% or 10%) catalyst
-
Hydrogen gas (H₂) source with balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known quantity of (-)-Carvone in ethanol. Add a catalytic amount of Pd/C (typically 1-5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Hydrogenation: Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenation apparatus. Maintain a positive pressure of hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material spot/peak.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified, if necessary, by column chromatography or distillation to yield pure this compound.
Analysis: GC-MS and NMR
Objective: To confirm the identity and purity of the synthesized this compound.
5.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
Separation: The sample is vaporized and separated on a capillary column based on its boiling point and polarity. A typical temperature program might start at 50°C and ramp up to 250°C.
-
Detection & Analysis: As the compound elutes from the column, it is ionized (typically by electron impact) and the resulting fragments are analyzed by the mass spectrometer. The resulting mass spectrum is compared to a library database for identification.[6]
5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC).[8]
-
Data Analysis: Process the spectra to determine the chemical shifts, coupling constants, and integrations. Compare the obtained spectra with literature data to confirm the structure and stereochemistry of this compound.[8][9]
Caption: General experimental workflow for synthesis and analysis of this compound.
Safety and Handling
This compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[11] It can cause skin irritation and serious eye irritation.[11]
-
Precautions for Safe Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[7][11] Avoid breathing vapors or mist.[12] Keep away from sources of ignition.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, impervious gloves, and tightly fitting safety goggles.[7][11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11][12]
-
First Aid: In case of contact, wash skin with soap and plenty of water.[12] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move the victim to fresh air.[7] Seek medical attention if irritation or other symptoms persist.[11]
Conclusion
This compound is a monoterpenoid with well-defined chemical and physical properties. Its characterization relies on standard spectroscopic techniques such as NMR and GC-MS. The understanding of its metabolic pathways, particularly in microorganisms, opens avenues for its biotechnological production and application. The provided protocols offer a foundational guide for its synthesis and analysis in a research setting. Adherence to proper safety protocols is essential when handling this compound.
References
- 1. NP-MRD: Showing NP-Card for (1R,2R,4R)-Dihydrocarveol (NP0002778) [np-mrd.org]
- 2. Page loading... [wap.guidechem.com]
- 3. dihydrocarveol, 619-01-2 [thegoodscentscompany.com]
- 4. zhishangchem.com [zhishangchem.com]
- 5. This compound CAS#: 20549-47-7 [m.chemicalbook.com]
- 6. Dihydrocarveol, (+-)- | C10H18O | CID 89755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. targetmol.com [targetmol.com]
- 8. bmse000533 (1R,2R,4R)-dihydrocarveol at BMRB [bmrb.io]
- 9. tandfonline.com [tandfonline.com]
- 10. Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of (-)-Dihydrocarveol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical properties of (-)-Dihydrocarveol, a monoterpenoid alcohol. The information is curated for professionals in research and drug development, presenting key data in an accessible format, outlining standard experimental methodologies for property determination, and visualizing relevant chemical and procedural workflows.
Core Physical and Chemical Properties
This compound is a naturally occurring compound found in essential oils like caraway and mint.[1] It exists as a mixture of stereoisomers, with the specific properties often depending on the isomeric composition.[2] The data presented below corresponds to this compound, often supplied as a mixture of its isomers.
Data Presentation: Summary of Physical Properties
| Property | Value | Notes | Source(s) |
| Molecular Formula | C₁₀H₁₈O | [3][4][5][6] | |
| Molecular Weight | 154.25 g/mol | [2][3][4][5] | |
| CAS Number | 20549-47-7 | For this compound | [2][3][4][7][8] |
| 619-01-2 | For Dihydrocarveol (B1210190) (isomer unspecified) | ||
| 38049-26-2 | For (±)-Dihydrocarveol | [6][9] | |
| Appearance | Colorless to pale yellow clear liquid | [10] | |
| Odor | Minty, sweet-woody, spicy, with notes of caraway | Resembles spearmint | [11][12] |
| Boiling Point | 223-225 °C @ 760 mmHg | [6][7][11] | |
| 140-141 °C @ 50 mmHg | |||
| Melting Point | Not Available | The compound is a liquid at ambient temperatures. | [6][13] |
| Density / Specific Gravity | 0.926 g/mL @ 20 °C | [2][3][5] | |
| 0.921-0.926 g/mL @ 25 °C | [11] | ||
| Refractive Index | 1.476 - 1.479 @ 20 °C (n20/D) | [2][3][5] | |
| 1.477 - 1.487 @ 20 °C (n20/D) | |||
| Optical Rotation | [α]20/D -20° ± 1°, neat | For a mixture of isomers. | [2][3] |
| [α] -6.00 to -5.00 | Isomer unspecified. | ||
| Vapor Pressure | 0.1 mmHg @ 20 °C | ||
| 0.018 mmHg @ 25 °C (est.) | [7] | ||
| Flash Point | 90 °C (194 °F) - closed cup | [2][3][5] | |
| 83.89 °C (183 °F) - TCC | |||
| Solubility | Soluble in alcohol and fixed oils. | [13][14] | |
| Water: 426.5 mg/L @ 25 °C (est.) | Insoluble to slightly soluble in water. | [13][15] | |
| logP (o/w) | 2.9 - 3.2 | Indicates lipophilic nature. | [7][15] |
Experimental Protocols for Property Determination
While specific experimental records for the cited values are proprietary to the data sources, the following outlines the standard methodologies used in the industry for determining these key physical properties.
2.1 Purity and Isomeric Composition: Gas Chromatography (GC)
Gas chromatography is the primary technique for assessing the purity and determining the relative percentages of isomers in a this compound sample.[2][3]
-
Principle: The method separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[16]
-
Generalized Protocol:
-
Sample Preparation: A small, precise volume of the this compound sample is diluted in a volatile solvent (e.g., acetone (B3395972) or ethanol).
-
Injection: The diluted sample is injected into the GC inlet, where it is vaporized at a high temperature.
-
Separation: An inert carrier gas (e.g., helium or nitrogen) carries the vaporized sample through a capillary column.[8] The different isomers of dihydrocarveol travel through the column at different rates depending on their boiling points and interaction with the stationary phase, leading to separation.[2]
-
Detection: As each component exits the column, it is detected by a detector, commonly a Flame Ionization Detector (FID), which generates an electrical signal proportional to the amount of the component.
-
Analysis: The resulting chromatogram shows peaks corresponding to each separated component. The area under each peak is used to calculate the percentage of each isomer and any impurities present in the sample.[2]
-
2.2 Optical Rotation: Polarimetry
Optical rotation is a critical property for chiral molecules like this compound, defining its stereochemical identity. It is measured using a polarimeter.
-
Principle: Chiral substances rotate the plane of plane-polarized light.[14] The angle of this rotation is measured. A negative (-) sign indicates levorotatory rotation (counter-clockwise).[10]
-
Generalized Protocol:
-
Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The zero point is calibrated using a blank, which is typically the empty sample tube for a neat liquid like this compound.[10]
-
Sample Loading: The polarimeter sample tube (of a known path length, e.g., 1 decimeter) is carefully filled with the neat liquid sample, ensuring no air bubbles are present.
-
Measurement: The tube is placed in the polarimeter. The measurement is taken at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589.3 nm).[6][10]
-
Data Recording: The observed angle of rotation (α) is recorded. For neat liquids, the specific rotation [α] is calculated by dividing the observed rotation by the path length (in dm) and the density (in g/mL).
-
2.3 Refractive Index: Abbe Refractometry
The refractive index is a fundamental physical constant used for substance identification and quality control.
-
Principle: This technique measures the extent to which light is bent, or refracted, when it passes from air into the liquid sample. It is based on the determination of the critical angle.[12]
-
Generalized Protocol:
-
Instrument Calibration: The prisms of the Abbe refractometer are cleaned, and the instrument is calibrated using a standard of known refractive index, such as distilled water.[4][12]
-
Sample Application: A few drops of the this compound sample are placed on the surface of the measuring prism.[3]
-
Measurement: The prisms are closed to spread the liquid into a thin film. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs. The compensator is adjusted to remove any color fringes.[17]
-
Reading: The refractive index value is read directly from the instrument's scale at a controlled temperature.[17]
-
2.4 Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.
-
Principle: A liquid is heated until it boils, and the temperature of the vapor in equilibrium with the liquid is measured.[5][11]
-
Generalized Protocol (Micro Scale):
-
Setup: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[9]
-
Heating: The assembly is attached to a thermometer and heated gently in a Thiele tube or similar heating apparatus.[9][15]
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating continues until a rapid and continuous stream of bubbles emerges from the capillary, indicating the liquid's vapor is filling it.[9][15]
-
Reading: The heat is removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[15] It is crucial to also record the atmospheric pressure at the time of measurement.[11]
-
Mandatory Visualizations
3.1 Synthesis Workflow from Carvone
Dihydrocarveol is commonly prepared by the chemical reduction of carvone.[12] This workflow illustrates the general transformation.
Caption: Synthesis of this compound via reduction of (-)-Carvone.
3.2 Logical Relationship of Dihydrocarveol Isomers
Commercial this compound is often a mixture of multiple stereoisomers. This diagram shows the relationship between the main named isomers.
Caption: Relationship of the main isomers in a typical Dihydrocarveol mixture[2].
3.3 Experimental Workflow for Optical Rotation Measurement
This diagram outlines the sequential steps for determining the optical rotation of a liquid sample using a polarimeter.
Caption: Standard workflow for the determination of optical rotation.
References
- 1. quora.com [quora.com]
- 2. oshadhi.co.uk [oshadhi.co.uk]
- 3. 7.4. Measurement of The Refractive Index by Abbe Refractometer | PDF | Prism | Optics [scribd.com]
- 4. en.eeworld.com.cn [en.eeworld.com.cn]
- 5. chemconnections.org [chemconnections.org]
- 6. digicollections.net [digicollections.net]
- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. omicsonline.org [omicsonline.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 13. iiste.org [iiste.org]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. benchchem.com [benchchem.com]
- 17. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
Elucidation of the Structure of (-)-Dihydrocarveol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of (-)-dihydrocarveol (B1197605), a monoterpenoid alcohol of interest in various fields, including flavor, fragrance, and pharmaceutical research. The document details the spectroscopic data, experimental protocols, and logical framework used to determine its covalent structure and stereochemistry.
Spectroscopic Data Analysis
The structural framework of this compound was pieced together using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were utilized to establish the carbon skeleton and the connectivity of protons and carbons. The data presented below corresponds to the (1R,2R,4R)-dihydrocarveol stereoisomer, a major component of what is often referred to as this compound.[1][2]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for (1R,2R,4R)-Dihydrocarveol in CDCl₃ [2]
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) |
| 1 | 108.958 | - |
| 2 | 40.398 | 1.034, 1.725 |
| 3 | 44.518 | 1.034, 1.725 |
| 4 | 76.778 | 3.194 |
| 5 | 40.938 | 1.214, 2.010 |
| 6 | 33.618 | 1.214, 2.010 |
| 7 | 31.458 | 1.689 |
| 8 | 18.698 | 1.085 |
| 9 | 149.788 | - |
| 10 | 21.238 | 1.766 |
| 11 | - | 4.698 |
Data obtained from the Biological Magnetic Resonance Bank (BMRB) entry bmse000533.[2]
¹H NMR: The proton spectrum shows characteristic signals for a methyl group on a cyclohexane (B81311) ring, protons adjacent to an alcohol, and signals for an isopropenyl group.
¹³C NMR: The carbon spectrum confirms the presence of ten carbon atoms, including signals for an alcohol-bearing carbon (δc ~77 ppm), two olefinic carbons of the isopropenyl group (δc ~110 and ~150 ppm), and a series of aliphatic carbons.
2D NMR:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of the cyclohexane ring protons and the protons of the isopropenyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule, such as linking the isopropenyl group to the cyclohexane ring and identifying the positions of the methyl group and the hydroxyl group.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.
Table 2: Key Mass Spectrometry Data for Dihydrocarveol (B1210190)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 154 | Low | [M]⁺ (Molecular Ion) |
| 139 | Moderate | [M - CH₃]⁺ |
| 136 | High | [M - H₂O]⁺ |
| 121 | High | [M - H₂O - CH₃]⁺ |
| 93 | High | [C₇H₉]⁺ |
| 81 | Moderate | [C₆H₉]⁺ |
The molecular ion peak at m/z 154 confirms the molecular formula C₁₀H₁₈O. The fragmentation pattern is characteristic of a cyclic alcohol, with a prominent peak for the loss of a water molecule (M-18) and subsequent loss of a methyl group.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3350 (broad) | O-H stretch (alcohol) |
| ~3075 | =C-H stretch (alkene) |
| ~2930 | C-H stretch (alkane) |
| ~1645 | C=C stretch (alkene) |
| ~1050 | C-O stretch (secondary alcohol) |
| ~890 | =CH₂ bend (out-of-plane) |
The broad absorption around 3350 cm⁻¹ is indicative of the hydroxyl group. The peaks at ~3075 cm⁻¹ and ~1645 cm⁻¹ confirm the presence of the alkene in the isopropenyl group. The strong C-O stretch around 1050 cm⁻¹ is characteristic of a secondary alcohol.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings.
NMR Spectroscopy Protocol (General)
-
Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
1D NMR Acquisition:
-
¹H NMR: Spectra are acquired on a 500 MHz spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Spectra are acquired on the same instrument at 125 MHz. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
2D NMR Acquisition:
-
COSY: A gradient-enhanced COSY experiment is performed with a spectral width of 12 ppm in both dimensions, 2048 data points in F2, and 256-512 increments in F1.
-
HSQC: A phase-sensitive gradient-enhanced HSQC experiment is optimized for a one-bond ¹J(C,H) of 145 Hz.
-
HMBC: A gradient-enhanced HMBC experiment is optimized for long-range couplings of 8 Hz.
-
-
Data Processing: All spectra are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard (0.00 ppm for ¹H and ¹³C).
Mass Spectrometry Protocol (GC-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used with helium as the carrier gas. A suitable temperature program is employed to ensure good separation.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass range scanned is typically m/z 40-400.
Infrared Spectroscopy Protocol (FT-IR)
-
Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.
-
Data Acquisition: The spectrum is recorded on an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
Stereochemical Elucidation
This compound has three stereocenters, leading to the possibility of eight stereoisomers. The determination of the specific stereochemistry of the naturally occurring (-)-isomer, (1R,2R,5R)-2-methyl-5-(1-methylethenyl)cyclohexanol, requires advanced techniques.
Relative Stereochemistry (NOESY)
The relative configuration of the substituents on the cyclohexane ring can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons that are in close proximity. Key NOE correlations would be expected to differentiate between the various diastereomers (dihydrocarveol, isodihydrocarveol, neodihydrocarveol, and neoisodihydrocarveol). For the major isomer of this compound, the equatorial orientation of the methyl and isopropenyl groups and the axial orientation of the hydroxyl group can be confirmed by specific NOE cross-peaks.
Absolute Configuration (Modified Mosher's Method)
The absolute configuration of the chiral centers is most commonly determined by the modified Mosher's method.
-
Protocol:
-
The this compound is reacted separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form two diastereomeric esters.
-
The ¹H NMR spectra of both diastereomeric esters are recorded and meticulously assigned.
-
The chemical shift differences (Δδ = δS - δR) are calculated for the protons near the newly formed ester linkage.
-
-
Analysis: The sign of the Δδ values for protons on either side of the MTPA plane in the preferred conformation allows for the unambiguous assignment of the absolute configuration of the alcohol-bearing carbon. This, in conjunction with the relative stereochemistry from NOESY, allows for the assignment of all three stereocenters.
Visualizations
Structure Elucidation Workflow
Caption: Workflow for the structure elucidation of this compound.
Stereochemical Relationships of Dihydrocarveol Isomers
Caption: Stereochemical relationships between dihydrocarveol isomers.
References
A Technical Guide to the Natural Sources of (-)-Dihydrocarveol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of the monoterpenoid (-)-Dihydrocarveol. The document details the primary plant and microbial sources, quantitative data on its occurrence, comprehensive experimental protocols for its extraction, isolation, and characterization, and a summary of its physicochemical properties. This information is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Natural Occurrence of this compound
This compound is a naturally occurring monoterpenoid found in the essential oils of a variety of plants, most notably within the Mentha genus. It is also found in other aromatic plants and has been identified as a metabolite in some microorganisms.
Plant Sources
The primary plant sources of this compound are species of mint. It is a constituent of the essential oil of spearmint (Mentha spicata), peppermint (Mentha × piperita), and other Mentha species.[1][2] Caraway (Carum carvi) oil is another notable source.[3] The concentration of dihydrocarveol (B1210190) in these essential oils can vary significantly depending on the plant's chemotype, geographical origin, harvest time, and the specific cultivar.
Microbial Sources
Certain microorganisms are capable of producing this compound through biotransformation processes. For instance, strains of Streptomyces and Nocardia have been shown to convert (-)-carvone (B1668593) into this compound.
Quantitative Data on this compound Content
The following table summarizes the quantitative data available for the concentration of dihydrocarveol in the essential oils of various natural sources. It is important to note that these values can exhibit considerable variability.
| Natural Source | Plant Part | Extraction Method | Dihydrocarveol Content (%) | Reference |
| Mentha spicata (Spearmint) | Leaves | Not Specified | 1.7 ± 0.31 | [1] |
| Mentha spicata (Spearmint) | Aerial Parts | Hydro-distillation | 7.7 | |
| Mentha spicata | Leaves | Not Specified | 1.12 | |
| Mentha cardiaca | Leaves | Not Specified | Present (common component) | |
| Mentha species | Not Specified | Not Specified | 0 - 12.33 | |
| Scotch Spearmint | Not Specified | Not Specified | 0.26 |
Experimental Protocols
This section provides detailed methodologies for the extraction of essential oils rich in this compound, followed by protocols for its isolation, quantification, and characterization.
Extraction of Essential Oil from Mentha spicata
Objective: To extract the essential oil from the aerial parts of Mentha spicata using steam distillation.
Materials and Equipment:
-
Fresh or dried aerial parts of Mentha spicata
-
Steam distillation apparatus (including a boiler, distillation flask, condenser, and collecting vessel)
-
Heating mantle
-
Anhydrous sodium sulfate (B86663)
-
Amber glass vials for storage
Protocol:
-
Plant Material Preparation: If using fresh plant material, coarsely chop the aerial parts. If using dried material, it can be used as is or coarsely ground.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material in the distillation flask on a perforated grid above the water level.
-
Distillation: Heat the water in the boiler to generate steam, which is then passed through the plant material. The steam will volatilize the essential oils.
-
Condensation: The steam and essential oil vapor mixture is passed through a condenser, where it cools and liquefies.
-
Collection: Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (aqueous phase), in a collecting vessel.
-
Separation: Separate the essential oil layer from the aqueous layer using a separatory funnel.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed amber glass vial at 4°C to protect it from light and heat.
Isolation of this compound using Column Chromatography
Objective: To isolate this compound from spearmint essential oil.
Materials and Equipment:
-
Spearmint essential oil
-
Silica (B1680970) gel (60-120 mesh)
-
Glass chromatography column
-
n-Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Fraction collection tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Protocol:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve a known amount of spearmint essential oil in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Elution: Begin elution with 100% n-hexane. The non-polar components, such as limonene, will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 98:2, 95:5, 90:10 v/v). This will facilitate the elution of more polar compounds like carvone (B1668592) and dihydrocarveol.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in a suitable solvent system (e.g., hexane:ethyl acetate 9:1) and visualize the spots under a UV lamp or by using a suitable staining agent.
-
Fraction Pooling: Combine the fractions that contain pure this compound, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the isolated this compound.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the amount of this compound in an essential oil sample.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
HP-5MS capillary column (or equivalent)
-
Helium (carrier gas)
-
This compound standard
-
Essential oil sample
-
Hexane (solvent)
-
Autosampler vials
Protocol:
-
Sample and Standard Preparation: Prepare a stock solution of the this compound standard in hexane. Create a series of calibration standards by diluting the stock solution to different concentrations. Prepare the essential oil sample by diluting it in hexane.
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
-
Analysis: Inject the prepared standards and the sample into the GC-MS system.
-
Data Analysis: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. Create a calibration curve by plotting the peak area of the standard against its concentration. Use the calibration curve to determine the concentration of this compound in the essential oil sample.
Physicochemical Properties of this compound
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [3][4] |
| Molecular Weight | 154.25 g/mol | [5] |
| Appearance | Colorless liquid | [3] |
| Odor | Anise and green | [3] |
| Boiling Point | 224-225 °C | [6] |
| Density | 0.926 g/mL at 20 °C | [4] |
| Refractive Index | n20/D 1.476 | [4] |
| Specific Rotation | [α]20/D -20±1°, neat | [4] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | [2] |
Biosynthesis and Experimental Workflows
The following diagrams illustrate the biosynthetic pathway of related monoterpenes in Mentha species and a general workflow for the extraction and analysis of this compound.
Caption: Biosynthesis of this compound from Geranyl Diphosphate.
Caption: Experimental workflow for extraction and analysis.
References
- 1. Isolation of Three Components from Spearmint Oil: An Exercise in Column and Thin-Layer Chromatography. | Semantic Scholar [semanticscholar.org]
- 2. echemi.com [echemi.com]
- 3. dihydrocarveol, 619-01-2 [thegoodscentscompany.com]
- 4. This compound | 20549-47-7 [chemicalbook.com]
- 5. Dihydrocarveol, (+-)- | C10H18O | CID 89755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. zhishangchem.com [zhishangchem.com]
A Technical Guide to the Biosynthesis of (-)-Dihydrocarveol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the biosynthetic pathway of (-)-dihydrocarveol (B1197605), a monoterpenoid of interest for its sensory properties and potential applications in various industries. This guide outlines the core enzymatic steps, presents quantitative data on key enzymes, details relevant experimental protocols, and provides a visual representation of the pathway.
Introduction to this compound
This compound is a naturally occurring monoterpenoid found in the essential oils of various plants, notably those of the Mentha genus (mints). It is a significant contributor to the characteristic aroma and flavor of certain mint species. As a chiral molecule, its specific stereoisomers possess distinct biological activities and sensory profiles, making the understanding of its stereospecific biosynthesis crucial for applications in the flavor, fragrance, and pharmaceutical industries.
The this compound Biosynthesis Pathway
The biosynthesis of this compound in plants such as peppermint (Mentha x piperita) begins with the universal precursor for monoterpenes, geranyl diphosphate (B83284) (GPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The pathway involves a series of enzymatic reactions, including cyclization, hydroxylation, and reduction steps, to yield the final product.
The key steps are as follows:
-
Cyclization of Geranyl Diphosphate (GPP): The pathway is initiated by the enzyme (-)-limonene (B1674923) synthase, which catalyzes the cyclization of GPP to form (-)-limonene. This is a critical step that establishes the p-menthane (B155814) skeleton of this class of monoterpenes[1][2].
-
Hydroxylation of (-)-Limonene: The newly formed (-)-limonene undergoes regiospecific hydroxylation at the C3 position, a reaction catalyzed by the cytochrome P450 monooxygenase, (-)-limonene-3-hydroxylase. This step introduces a hydroxyl group, yielding (-)-trans-isopiperitenol[3][4].
-
Oxidation of (-)-trans-Isopiperitenol (B1216475): The allylic alcohol, (-)-trans-isopiperitenol, is then oxidized to the corresponding α,β-unsaturated ketone, (-)-isopiperitenone (B1197589). This reaction is catalyzed by the NAD-dependent enzyme, (-)-trans-isopiperitenol dehydrogenase[5][6][7].
-
Reduction of (-)-Isopiperitenone: The endocyclic double bond of (-)-isopiperitenone is reduced by (-)-isopiperitenone reductase, an NADPH-dependent enzyme, to produce (+)-cis-isopulegone[8][9].
-
Isomerization to (+)-Pulegone: (+)-cis-Isopulegone is then isomerized to (+)-pulegone by the enzyme (+)-cis-isopulegone isomerase.
-
Reduction to (-)-Menthone: The exocyclic double bond of (+)-pulegone is reduced by pulegone (B1678340) reductase to yield (-)-menthone.
-
Formation of (-)-Carvone (B1668593) (Branch Point): While the main pathway in peppermint leads to menthol, a branch point can lead to the formation of carvone (B1668592). In spearmint, a related series of reactions involving limonene-6-hydroxylase leads to (-)-carvone. For the purpose of this compound biosynthesis, (-)-carvone is a key intermediate.
-
Reduction of (-)-Carvone: The final step in the formation of this compound is the reduction of the carbonyl group of (-)-carvone. This reaction is catalyzed by a carvone reductase , which reduces the ketone to a secondary alcohol, yielding this compound[1][10].
Quantitative Data on Key Enzymes
The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of intermediates leading to this compound.
| Enzyme | Substrate | K | k | Optimal pH | Cofactor | Source Organism |
| (-)-Limonene Synthase | Geranyl Diphosphate | 1.8 | - | 6.7 | Mn2+ or Mg2+ | Mentha x piperita |
| (-)-Isopiperitenone Reductase | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | NADPH | Mentha x piperita |
| (+)-Pulegone Reductase | (+)-Pulegone | - | - | - | NADPH | Mentha x piperita |
| Menthone Reductase | (-)-Menthone | 3.0 | 0.6 | Neutral | NADPH | Mentha x piperita |
Note: Data for all enzymes in the pathway, particularly carvone reductase from a plant source, is not fully available in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Heterologous Expression and Purification of Recombinant Terpene Synthases
Objective: To produce and purify recombinant enzymes for in vitro characterization.
Protocol:
-
Gene Cloning: The coding sequence of the target terpene synthase (e.g., limonene (B3431351) synthase, carvone reductase) is amplified from a cDNA library of the source organism (e.g., Mentha species) and cloned into an appropriate expression vector (e.g., pET vector series) with a purification tag (e.g., His-tag).
-
Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C until the OD
600reaches 0.6-0.8. -
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
-
Purification:
-
Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-50 mM).
-
Elute the recombinant protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
-
Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.
-
Assess protein purity by SDS-PAGE and concentration by a Bradford assay or measuring absorbance at 280 nm.
-
Store the purified enzyme at -80°C.
-
In Vitro Enzyme Assays
Objective: To determine the activity and product profile of a terpene synthase.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a glass vial containing:
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl
2, 10% glycerol, 5 mM DTT). -
Substrate: Geranyl diphosphate (GPP) at a desired concentration (e.g., 10-100 µM).
-
Purified enzyme (e.g., 1-5 µg).
-
-
Overlay: Gently overlay the aqueous reaction mixture with an organic solvent (e.g., 200 µL of n-hexane or pentane) to trap the volatile terpene products.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by vortexing to mix the aqueous and organic layers, which denatures the enzyme and extracts the products into the organic phase.
-
Analysis: Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpene products.
Objective: To measure the activity of NAD(P)H-dependent dehydrogenases or reductases (e.g., isopiperitenol (B1207519) dehydrogenase, isopiperitenone (B1196671) reductase, carvone reductase).
Protocol:
-
Reaction Principle: The activity is monitored by measuring the change in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+ or the reduction of NAD(P)+ to NAD(P)H.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
Assay buffer (e.g., 100 mM Tris-HCl at the optimal pH for the enzyme).
-
Substrate (e.g., (-)-trans-isopiperitenol for the dehydrogenase, or (-)-carvone for the reductase) at a saturating concentration.
-
Cofactor: NAD+ for dehydrogenases or NADPH for reductases (e.g., 0.2-1 mM).
-
-
Initiation and Measurement:
-
Pre-incubate the mixture at the optimal temperature.
-
Initiate the reaction by adding the purified enzyme.
-
Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation: Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NAD(P)H (6.22 mM-1 cm-1).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Monoterpenes
Objective: To separate, identify, and quantify monoterpene products from enzyme assays or plant extracts.
Protocol:
-
Sample Preparation: The organic solvent extract from the enzyme assay or a plant essential oil extract is directly injected or diluted with a suitable solvent (e.g., hexane) if necessary. An internal standard (e.g., n-nonane or isobutylbenzene) can be added for quantitative analysis.
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with the temperature set to ~250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example:
-
Initial temperature: 40-60°C, hold for 2-5 minutes.
-
Ramp: Increase to 150-240°C at a rate of 3-10°C/minute.
-
Final hold: 5-10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source and Quadrupole Temperature: Typically set around 230°C and 150°C, respectively.
-
-
Data Analysis:
-
Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of each compound is determined by integrating the peak area and comparing it to the peak area of the internal standard or by using a calibration curve of authentic standards.
-
Pathway Visualization
The following diagram illustrates the core biosynthetic pathway leading to this compound.
Caption: Biosynthetic pathway of this compound from geranyl diphosphate.
References
- 1. Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring novel bacterial terpene synthases | PLOS One [journals.plos.org]
- 3. Menthol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism of monoterpenes: oxidation of isopiperitenol to isopiperitenone, and subsequent isomerization to piperitenone by soluble enzyme preparations from peppermint (Mentha piperita) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DBGET Search Result: KEGG (-)-carvone [kegg.jp]
- 9. Monoterpene composition of essential oil from peppermint (Mentha x piperita L.) with regard to leaf position using solid-phase microextraction and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carvone reductase - Wikipedia [en.wikipedia.org]
The Biological Activities of (-)-Dihydrocarveol: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydrocarveol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants. With the chemical formula C₁₀H₁₈O, it exists as one of several stereoisomers of dihydrocarveol (B1210190). This technical guide provides an in-depth analysis of the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and insecticidal properties, as well as its role as a transient receptor potential vanilloid 3 (TRPV3) agonist. This document summarizes key quantitative data, details experimental methodologies for cited bioassays, and provides visual representations of associated signaling pathways and experimental workflows.
Core Biological Activities
This compound exhibits a range of biological effects that are of significant interest to the scientific and drug development communities. These activities are summarized below, with quantitative data presented for comparative analysis.
Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) values for this compound against a broad spectrum of microbial pathogens are not extensively reported in the currently available literature, its structural analogs and essential oils containing it have demonstrated notable antimicrobial effects. Further research is required to determine the precise MICs of the isolated this compound against various bacterial and fungal strains.
Anti-inflammatory Activity
Insecticidal Activity
The insecticidal properties of essential oils containing dihydrocarveol have been documented. However, specific lethal concentration (LC50) values for isolated this compound against various insect pests are not widely reported.
TRPV3 Agonist Activity
This compound has been identified as an agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a thermosensitive ion channel predominantly expressed in the skin and neural tissues. This interaction is a key aspect of its biological activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of Dihydrocarveol and related compounds.
Table 1: TRPV3 Agonist Activity of Dihydrocarveol
| Compound | Assay System | EC50 (µM) | Reference |
| Dihydrocarveol | Murine TRPV3 expressed in HEK293 cells | 2570 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][3][4][5][6]
1. Preparation of Materials:
- Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
- Microorganism: A standardized inoculum of the test bacterium or fungus (e.g., adjusted to 0.5 McFarland standard).
- Growth medium: Appropriate sterile liquid broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- 96-well microtiter plates.
- Positive control (growth control, no compound) and negative control (sterility control, no inoculum).
- Reference antibiotic.
2. Procedure:
- Serially dilute the stock solution of this compound across the wells of the microtiter plate using the growth medium to achieve a range of concentrations.
- Add the standardized microbial inoculum to each well (except the negative control).
- Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
- Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
3. Workflow Diagram:
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[7][8][9][10]
1. Animals:
- Male Wistar or Sprague-Dawley rats (150-200 g).
- Animals are housed under standard laboratory conditions with free access to food and water.
2. Procedure:
- Administer this compound (at various doses) or a vehicle control to different groups of rats, typically via oral or intraperitoneal injection.
- A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
- After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
- Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.
- Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
3. Calculation:
- Percentage Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
- Where ΔV is the change in paw volume.
4. Experimental Workflow Diagram:
Insecticidal Assay: Larvicidal Bioassay against Aedes aegypti
This bioassay determines the lethal concentration of a compound against mosquito larvae.[11][12][13][14]
1. Materials:
- Test compound: this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone) to prepare a stock solution.
- Aedes aegypti larvae (typically late 3rd or early 4th instar).
- Dechlorinated water.
- Beakers or cups for testing.
2. Procedure:
- Prepare a series of dilutions of the this compound stock solution in water to obtain a range of test concentrations.
- Place a known number of larvae (e.g., 20-25) into each beaker containing the test solution.
- A control group with the solvent and water but no test compound is also included.
- Maintain the beakers at a constant temperature (e.g., 25-28°C).
- Record the number of dead larvae after a specified time period (e.g., 24 and 48 hours).
- Calculate the percentage mortality for each concentration.
- Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.
3. Calculation:
- Percentage Mortality = (Number of dead larvae / Total number of larvae) x 100
4. Larvicidal Bioassay Workflow Diagram:
Signaling Pathway
This compound and the TRPV3 Signaling Pathway
This compound acts as an agonist for the TRPV3 channel. Activation of TRPV3 leads to an influx of cations, primarily Ca²⁺, which in turn can modulate downstream signaling pathways. One such proposed pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Phosphoinositide 3-kinase (PI3K) pathway and subsequently influencing the activity of the transcription factor Nuclear Factor-kappa B (NF-κB). This pathway highlights a potential mechanism through which this compound may exert its effects on cellular processes, including inflammation and cell proliferation.
Conclusion
This compound is a monoterpenoid with a diverse range of biological activities that warrant further investigation. Its role as a TRPV3 agonist provides a molecular basis for some of its observed effects. While preliminary studies on its antimicrobial, anti-inflammatory, and insecticidal properties are promising, there is a clear need for more comprehensive quantitative data from studies using the isolated compound. The detailed experimental protocols and signaling pathway information provided in this guide serve as a foundation for future research aimed at fully elucidating the therapeutic and practical potential of this compound. Researchers and drug development professionals are encouraged to utilize this information to design and execute studies that will contribute to a more complete understanding of this intriguing natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. protocols.io [protocols.io]
- 5. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 12. Persistent susceptibility of Aedes aegypti to eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dipterajournal.com [dipterajournal.com]
- 14. iris.who.int [iris.who.int]
(-)-Dihydrocarveol (CAS: 20549-47-7): A Comprehensive Technical Guide
This technical guide provides an in-depth overview of (-)-Dihydrocarveol (CAS number 20549-47-7), a naturally occurring monoterpenoid alcohol. The information is tailored for researchers, scientists, and drug development professionals, summarizing its chemical properties, synthesis, and biological activities, with a focus on its anti-inflammatory and sensory receptor modulation effects.
Core Chemical and Physical Data
This compound is a monoterpenoid alcohol with the chemical formula C₁₀H₁₈O.[1] It is a specific stereoisomer of dihydrocarveol, characterized by a (1R,2R,5R) configuration.[1] This stereochemistry is crucial for its distinct biological activities and physical properties.
| Property | Value | Reference |
| CAS Number | 20549-47-7 | [1] |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| IUPAC Name | (1R,2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol | [1] |
| Synonyms | (1R,2R,5R)-5-Isopropenyl-2-methylcyclohexanol | [2] |
| Appearance | Colorless liquid | [3] |
| Odor | Anise and green | [3] |
| Density | 0.926 g/mL at 20 °C | [2][4] |
| Refractive Index (n20/D) | 1.476 | [2][4] |
| Optical Activity ([α]20/D) | -20° ± 1° (neat) | [2][4] |
| Flash Point | 90 °C (closed cup) | [2][4] |
| Boiling Point | 224-225 °C | [5] |
| SMILES | C[C@@H]1CC--INVALID-LINK--C(=C)C | [1] |
| InChI | InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m1/s1 | [1] |
Synthesis and Spectroscopic Analysis
The primary route for the synthesis of this compound is through the reduction of the corresponding ketone, (-)-carvone (B1668593).
Experimental Protocol: Synthesis via Reduction of (-)-Carvone
Objective: To synthesize this compound by the reduction of (-)-carvone using sodium borohydride (B1222165).
Materials:
-
(-)-Carvone
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve (-)-carvone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in portions. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Collect the fractions containing the desired product and concentrate them to yield pure this compound.
Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR (CDCl₃) | Characteristic peaks for the methyl, isopropenyl, and hydroxyl protons, along with the cyclohexyl ring protons. |
| ¹³C NMR (CDCl₃) | Signals corresponding to the ten carbon atoms, including the hydroxyl-bearing carbon, the carbons of the isopropenyl group, the methyl group, and the cyclohexyl ring. |
| FTIR (neat) | A broad absorption band in the region of 3300-3500 cm⁻¹ due to the O-H stretching of the alcohol, and characteristic peaks for C-H and C=C bonds. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 154, and fragmentation patterns characteristic of a monoterpenoid alcohol. |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, with anti-inflammatory and sensory modulation being the most prominent.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties.[6] A common mechanism for anti-inflammatory action involves the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the production of pro-inflammatory mediators.
Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Hypothetical signaling cascade for the anti-inflammatory action of this compound.
TRPV3 Agonist Activity
This compound is an agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a thermo-sensitive ion channel found in the skin.[6] Activation of TRPV3 is associated with the sensation of warmth and can also play a role in pain and itch signaling.
Experimental Workflow for Assessing TRPV3 Agonist Activity
Caption: Workflow for determining the TRPV3 agonist activity of this compound.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of this compound.
Animals: Male Wistar rats (180-220 g).
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (B1671933) (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Group animals and administer this compound (at various doses), the vehicle, or indomethacin orally.
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
Objective: To assess the in vitro anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production.
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM medium supplemented with 10% FBS and antibiotics
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage inhibition of NO production.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate laboratory safety precautions.[7] It is recommended to use personal protective equipment, including gloves and safety glasses.[7] While comprehensive toxicity data is limited, it is advised to avoid inhalation of vapors and contact with skin and eyes.[7]
Conclusion
This compound is a monoterpenoid with significant potential in the fields of pharmacology and drug development. Its well-defined chemical structure and stereochemistry provide a basis for its distinct biological activities, particularly its anti-inflammatory effects and its ability to modulate sensory receptors like TRPV3. The experimental protocols and workflows detailed in this guide offer a framework for the consistent and reproducible investigation of this promising natural compound. Further research into its specific molecular targets and signaling pathways will be crucial for elucidating its full therapeutic potential.
References
An In-depth Technical Guide to (-)-Dihydrocarveol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Dihydrocarveol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, including mint and caraway. With a molecular weight of 154.25 g/mol , this chiral molecule is recognized for its pleasant aroma and is utilized in the fragrance and flavor industries. Beyond its sensory characteristics, this compound has garnered scientific interest for its diverse biological activities, which include antimicrobial, antioxidant, and anti-inflammatory properties. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, and relevant experimental protocols for the analysis of this compound. Furthermore, it delves into the potential signaling pathways modulated by this compound, offering insights for researchers in drug discovery and development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below, providing essential data for its identification and handling in a laboratory setting.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Weight | 154.25 g/mol | [1] |
| Molecular Formula | C₁₀H₁₈O | [1] |
| CAS Number | 20549-47-7 | |
| Synonyms | (1R,2R,5R)-5-Isopropenyl-2-methylcyclohexanol | |
| Density | 0.926 g/mL at 20 °C | |
| Boiling Point | 224-225 °C | |
| Refractive Index | n20/D 1.476 | |
| Flash Point | 90 °C | |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | |
| Vapor Pressure | 0.1 mm Hg at 20 °C |
Spectroscopic Profile
Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.
-
Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak for this compound appears at m/z 154, corresponding to its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides detailed information for differentiating between the various dihydrocarveol (B1210190) stereoisomers.
-
¹³C NMR: The carbon NMR spectrum shows characteristic chemical shifts that allow for unambiguous identification. Key resonances include a quaternary carbon of the isopropenyl double bond, the carbinol carbon bearing the hydroxyl group, and the terminal methylene (B1212753) carbon of the isopropenyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic broad and intense absorption band for the O-H functional group of the alcohol in the range of 3400 to 3650 cm⁻¹.[2][3][4] This broadening is due to hydrogen bonding.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis of this compound from (-)-Carvone
This compound can be synthesized by the selective catalytic hydrogenation of (-)-carvone.
Materials:
-
(-)-Carvone
-
Platinum oxide (PtO₂) catalyst
-
Hydrogenation apparatus
-
Naphtha
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of (-)-Carvone in methanol in a suitable reaction vessel.
-
Add a catalytic amount of platinum oxide to the solution.
-
Place the reaction vessel in a hydrogenation apparatus.
-
Hydrogenate the mixture at room temperature under a hydrogen pressure of approximately 50 p.s.i.g. The reaction is typically complete within 10-20 minutes.
-
Upon completion, filter the reaction mixture to remove the platinum oxide catalyst.
-
Evaporate the methanol from the filtrate using a rotary evaporator. The crude product will contain dihydrosobrerol crystals and an oily fraction.
-
Separate the oily product, containing dihydrocarveol, from the crystals by washing with naphtha, in which dihydrosobrerol has low solubility.
-
Recover the this compound by evaporating the naphtha.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound in a sample matrix.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for terpenoid analysis (e.g., HP-INNOWAX, 30 m × 0.25 mm i.d., 0.25 µm film thickness).
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature of 80 °C.
-
Ramp to 140 °C at a rate of 10 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 230 °C.
-
Ion Source Temperature: 230 °C, with electron impact ionization at 70 eV.
-
Scan Range: m/z 29–500.
Sample Preparation:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., ethanol (B145695), hexane).
-
Dilute the sample containing this compound in the same solvent.
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectrum, comparing with the standard and reference libraries (e.g., NIST, Wiley).
Analysis by NMR Spectroscopy
This protocol provides a general guideline for acquiring NMR spectra of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker DMX-500MHz or equivalent).
Sample Preparation:
-
Dissolve a sufficient amount of the purified this compound sample in deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra at a constant temperature, typically 298K.
-
Process the acquired data (Fourier transformation, phase correction, baseline correction).
-
Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of this compound.
Analysis by FTIR Spectroscopy
This protocol describes the procedure for obtaining an FTIR spectrum of this compound.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation:
-
For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, the sample can be dissolved in a suitable solvent that has minimal interference in the IR region of interest.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the prepared sample in the spectrometer.
-
Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum should be background-corrected.
-
Analyze the characteristic absorption bands, paying close attention to the O-H stretching vibration (around 3400-3650 cm⁻¹) and the C-H stretching vibrations.[3][4][5]
Biological Activity and Signaling Pathways
This compound has been reported to exhibit neuroprotective and anti-inflammatory effects. While the precise molecular mechanisms are still under investigation, related phytochemicals are known to modulate key inflammatory and antioxidant signaling pathways.
Anti-inflammatory and Antioxidant Signaling Pathways
Phytochemicals, including monoterpenoids, often exert their anti-inflammatory and antioxidant effects by modulating the NF-κB, MAPK, and Nrf2 signaling pathways.[6]
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation.[6] Pro-inflammatory stimuli lead to the activation of the IKK complex, which results in the degradation of IκBα and the nuclear translocation of the NF-κB p65/p50 dimer. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. Many natural compounds inhibit this pathway by preventing the degradation of IκBα.
-
MAPK Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) cascades, including p38, JNK, and ERK, are crucial in transducing extracellular signals that regulate inflammation.[6][7] The phosphorylation of these kinases leads to the activation of transcription factors that drive the expression of pro-inflammatory genes.
-
Nrf2 Antioxidant Response Pathway: The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response.[6] Under conditions of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1).
Visualized Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known activities of related phytochemicals.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of MAPK signaling pathways by this compound.
Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.
References
- 1. Dihydrocarveol, (+-)- | C10H18O | CID 89755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. copbela.org [copbela.org]
- 6. benchchem.com [benchchem.com]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Dihydrocarveol: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydrocarveol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, including those of the Mentha species. It is a stereoisomer of dihydrocarveol (B1210190) and is recognized for its characteristic minty and spicy aroma. Beyond its use in the flavor and fragrance industry, this compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its chemical and physical properties, synthesis, and biological activities, including its antimicrobial, anti-inflammatory, insecticidal, and neuroprotective effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes through diagrams.
Chemical and Physical Properties
This compound is a monocyclic monoterpenoid with the chemical formula C₁₀H₁₈O. Its chemical structure consists of a cyclohexane (B81311) ring substituted with a hydroxyl group, a methyl group, and an isopropenyl group. The specific stereochemistry of this compound is (1R,2R,4R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [1][2] |
| Molecular Weight | 154.25 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Odor | Anise and green-like | [3] |
| Density | 0.926 g/mL at 20 °C | [2] |
| Boiling Point | 224-225 °C | [4] |
| Flash Point | 90 °C | [5] |
| Refractive Index | n20/D 1.476 | [5] |
| Optical Activity | [α]20/D -20±1°, neat | [5] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the stereoselective reduction of (-)-carvone (B1668593), a readily available natural product. The use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent is a widely employed method for this transformation.
Experimental Protocol: Reduction of (-)-Carvone to this compound
Objective: To synthesize this compound by the reduction of (-)-carvone using sodium borohydride.
Materials:
-
(-)-Carvone
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (-)-carvone (1 equivalent) in methanol at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.
Expected Yield: The yield for this reaction is typically high, often exceeding 90%.
Synthesis Workflow
Caption: Synthetic workflow for the preparation of this compound from (-)-carvone.
Biological Activities
This compound exhibits a range of biological activities that are of interest to the pharmaceutical and agricultural industries.
Antimicrobial Activity
This compound has demonstrated activity against various microorganisms, including bacteria and fungi. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for the (-)-enantiomer are not extensively reported in the readily available literature. The antimicrobial efficacy of essential oils containing dihydrocarveol suggests its contribution to the overall effect. Further research is needed to establish a comprehensive antimicrobial profile of pure this compound.
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. A key mechanism of inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The inhibition of NO production is a common assay to screen for potential anti-inflammatory agents. While specific IC50 values for this compound are not consistently reported in the literature, the general class of monoterpenoids has shown promise in this area.
Objective: To evaluate the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (cells with media only) and a positive control (cells with LPS only) should be included.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess reagent to each well containing the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only treated cells. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
Caption: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages.
Insecticidal Activity
This compound has been reported to possess insecticidal properties, particularly larvicidal activity against various mosquito species. However, specific LC50 values for the pure (-)-enantiomer are not widely documented. The insecticidal potential of essential oils rich in this compound suggests its role as an active component.
Neuroprotective Effects
Emerging research suggests that monoterpenoids, including compounds structurally related to this compound, may exert neuroprotective effects. The proposed mechanisms often involve antioxidant and anti-inflammatory actions within the central nervous system.[4][6] However, specific studies detailing the neuroprotective mechanisms of this compound are limited. Potential pathways that may be influenced by this compound, based on the actions of similar compounds, include the modulation of oxidative stress-related pathways and the inhibition of neuroinflammation. Further investigation is required to elucidate the precise molecular targets and signaling cascades involved in the potential neuroprotective activity of this compound.
Caption: Putative neuroprotective mechanisms of this compound.
Conclusion
This compound is a monoterpenoid with a well-defined chemical structure and a range of interesting biological activities. While its application in the flavor and fragrance industry is established, its potential as an antimicrobial, anti-inflammatory, insecticidal, and neuroprotective agent warrants further in-depth investigation. This technical guide has summarized the current knowledge on this compound, highlighting the need for more quantitative data on its biological effects and detailed mechanistic studies. The provided experimental protocols and diagrams are intended to facilitate future research in these promising areas, ultimately paving the way for the potential development of new therapeutic and agrochemical applications for this versatile natural compound.
References
- 1. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. magnascientiapub.com [magnascientiapub.com]
- 6. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Dihydrocarveol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling procedures for (-)-Dihydrocarveol, a monoterpene alcohol used in various research and development applications. The information is compiled from safety data sheets, regulatory guidelines, and scientific literature to ensure a thorough understanding of the potential hazards and necessary precautions.
Hazard Identification and Classification
This compound is generally classified as a skin and eye irritant. While comprehensive toxicological data is limited, it is considered to have low acute toxicity.
GHS Classification:
While a harmonized GHS classification is not consistently reported across all sources, the most common hazard statements associated with Dihydrocarveol (B1210190) (isomers unspecified) are:
-
H315: Causes skin irritation .[1]
-
H319: Causes serious eye irritation .
-
May be harmful if swallowed, in contact with skin, or if inhaled .[2]
It is important to note that many reports indicate the chemical does not meet GHS hazard criteria.[1] However, given the potential for irritation, appropriate precautions should always be taken.
Toxicological Data
The toxicological properties of this compound have not been exhaustively investigated. The available data on acute toxicity and irritation are summarized below.
| Endpoint | Species | Route | Value | Reference |
| Acute Toxicity (LD50) | Rat | Oral | > 5000 mg/kg | Food and Cosmetics Toxicology. Vol. 17, Pg. 771, 1979[3][4][5] |
| Acute Toxicity (LD50) | Rabbit | Dermal | > 5000 mg/kg | Food and Cosmetics Toxicology. Vol. 17, Pg. 771, 1979[4] |
| Skin Irritation/Sensitization | Human | Patch Test | No irritation or sensitization at 4% solution | Food and Cosmetics Toxicology. Vol. 17, Pg. 771, 1979[4] |
Experimental Protocols
The following sections detail the standard methodologies for assessing the key toxicological endpoints for a chemical like this compound, based on OECD guidelines.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is a stepwise procedure using a minimal number of animals to obtain sufficient information on acute toxicity for classification.[2]
-
Principle: The substance is administered orally to a group of animals (typically 3 female rats) at one of the defined dose levels (e.g., 2000 mg/kg). The presence or absence of compound-related mortality determines the next step.[2][6]
-
Procedure:
-
A starting dose of 2000 mg/kg body weight is administered to a group of 3 female rats.[6]
-
Animals are observed for mortality and clinical signs of toxicity several times on the day of dosing and once daily for 14 days.[6]
-
Body weight is measured on Days 0, 7, and 14.
-
If no mortality occurs, a second step with the same dose may be performed on another group of 3 female rats to confirm the result.[6]
-
At the end of the observation period, all surviving animals undergo necropsy.
-
-
Interpretation: The results are used to classify the substance according to its acute oral toxicity. For this compound, the reported LD50 of >5000 mg/kg suggests it would not be classified for acute oral toxicity under GHS.
Skin Irritation - In Vivo (OECD Test Guideline 404) & In Vitro (OECD Test Guideline 439)
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
-
Principle: A single dose of the test substance is applied to a small area of skin (approx. 6 cm²) of an albino rabbit.[7]
-
Procedure:
-
0.5 mL of the liquid test substance is applied to the shaved skin of the animal.
-
The exposure period is 4 hours, after which the substance is removed.[7]
-
The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after application, and observations continue for 14 days.
-
-
Interpretation: The severity and reversibility of the skin reactions are scored to determine the irritation potential.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
-
Principle: This animal-free method uses a reconstructed human epidermis model that mimics the properties of the upper layers of human skin. The test chemical is applied to the tissue surface, and cell viability is measured.
-
Procedure:
-
Triplicate tissue models are dosed with the test substance (e.g., 30 µL for liquids).
-
The substance is left in contact for a defined period (e.g., 60 minutes).
-
After exposure and a post-incubation period, the viability of the skin models is assessed by the enzymatic conversion of the vital dye MTT.
-
-
Interpretation: If the cell viability is reduced to ≤ 50% relative to the negative control, the chemical is classified as a skin irritant (UN GHS Category 2).
Eye Irritation - In Vivo (OECD Test Guideline 405)
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.
-
Procedure:
-
A 0.1 mL dose of the liquid is instilled into the rabbit's eye.
-
The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.
-
-
Interpretation: The scores for each effect are recorded and evaluated to determine the irritation classification. The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.
Skin Sensitization - Local Lymph Node Assay (LLNA; OECD Test Guideline 429)
-
Principle: The LLNA is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[8]
-
Procedure:
-
The test substance is applied to the dorsal surface of the ears of mice daily for three consecutive days.
-
A minimum of three concentrations of the test substance are used, with at least four animals per dose group.[8]
-
On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.
-
After a few hours, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
The incorporation of the radiolabel is measured, and a Stimulation Index (SI) is calculated by comparing the proliferation in test groups to the vehicle control group.
-
-
Interpretation: A substance is classified as a skin sensitizer (B1316253) if it produces a Stimulation Index of 3 or greater. The data can also be used to determine the EC3 value, which is the estimated concentration required to produce an SI of 3, providing a measure of the sensitizing potency.[6][9][10]
Signaling Pathways in Skin Irritation and Sensitization
While specific studies on this compound are lacking, the general mechanisms of chemical-induced skin irritation and sensitization involve complex signaling cascades within skin cells, particularly keratinocytes.
Skin Irritation
Chemical irritants can directly damage keratinocytes, leading to the release of pro-inflammatory mediators. This process often involves the activation of key signaling pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Exposure to irritants can activate MAPK signaling cascades (including ERK, JNK, and p38 pathways), which in turn upregulate the expression of inflammatory genes.[1][11][12]
-
Cytokine Release: Activated keratinocytes release a variety of cytokines and chemokines, such as Interleukin-1 (IL-1), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[13][14][15][16][17] These molecules recruit immune cells to the site of exposure, leading to the characteristic signs of inflammation (redness and swelling).
Skin Sensitization
Skin sensitization is an immune-mediated response involving a more complex series of events:
-
Haptenation: Small chemical sensitizers (haptens) penetrate the skin and covalently bind to skin proteins.
-
Keratinocyte Activation: Similar to irritation, keratinocytes are activated and release inflammatory signals.
-
Dendritic Cell Activation: Langerhans cells (a type of dendritic cell in the skin) take up the hapten-protein complexes and become activated.
-
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of this process, leading to the expression of genes involved in dendritic cell maturation and migration.[18][19][20][21]
-
Migration and T-Cell Priming: Activated dendritic cells migrate to the local lymph nodes, where they present the antigen to T-cells, leading to the proliferation of allergen-specific T-cells (the basis of the LLNA).
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling and storage procedures is essential to minimize exposure and ensure safety.
| Procedure | Recommendation | Citations |
| Ventilation | Use only in a well-ventilated area or under a chemical fume hood. | [2] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from sources of ignition and prevent the build-up of electrostatic charge. | [2] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. | [8] |
Personal Protective Equipment (PPE):
| Protection Type | Specification | Citations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | [8] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing. Inspect gloves prior to use. | [2][8] |
| Respiratory Protection | If ventilation is inadequate or for spill response, use a full-face respirator with appropriate cartridges (e.g., type ABEK - EN 14387) or a self-contained breathing apparatus (SCBA). | [8] |
Emergency Procedures
First Aid Measures
| Exposure Route | Procedure | Citations |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [2][8] |
| Skin Contact | Wash off with soap and plenty of water. If irritation persists, seek medical attention. | [2][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention. | [2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. | [2][8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: May emit hazardous fumes (carbon oxides) under fire conditions.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][8]
Accidental Release Measures
-
Personal Precautions: Wear appropriate PPE, including respiratory protection. Avoid breathing vapors. Remove all sources of ignition and ensure adequate ventilation.[2][8]
-
Environmental Precautions: Prevent further leakage and do not let the product enter drains.
-
Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and transfer it to a suitable, closed container for disposal.[2]
Ecological Information
One study investigated the biodegradation of dihydrocarveol by the bacterium Rhodococcus erythropolis, which can use it as a sole source of carbon and energy. The degradation pathway involves oxidation to dihydrocarvone, followed by enzymatic reactions including monooxygenase and hydrolase activities.[7] This suggests that the substance is biodegradable under certain conditions.
Occupational Exposure Limits
No specific Occupational Exposure Limits (OELs) for this compound have been established by major regulatory bodies like OSHA or NIOSH.[10][23][24] However, OELs for related substances exist:
-
Terpenes and Terpenoids (general): A Threshold Limit Value-Time-Weighted Average (TLV-TWA) of 30 ppm has been suggested.[8]
-
Monoterpenes (Sweden): The Swedish OEL is 150 mg/m³.[2]
In the absence of a specific OEL, exposure should be minimized to the lowest achievable level through the use of engineering controls and PPE.
References
- 1. Inhibition of p38 MAPK Signaling Augments Skin Tumorigenesis via NOX2 Driven ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpene exposure and respiratory effects among workers in Swedish joinery shops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. foreverest.net [foreverest.net]
- 4. dihydrocarveol, 619-01-2 [thegoodscentscompany.com]
- 5. guidechem.com [guidechem.com]
- 6. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jmnspecialties.com [jmnspecialties.com]
- 9. ftp.cdc.gov [ftp.cdc.gov]
- 10. ecetoc.org [ecetoc.org]
- 11. Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways [mdpi.com]
- 13. Cytokine induction in human epidermal keratinocytes exposed to contact irritants and its relation to chemical-induced inflammation in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pro-inflammatory cytokine release in keratinocytes is mediated through the MAPK signal-integrating kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytokine release and cytotoxicity in human keratinocytes induced by polycyclic aromatic hydrocarbons (1-methylpyrene and perylene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytokinocytes: the diverse contribution of keratinocytes to immune responses in skin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Relating skin sensitizing potency to chemical reactivity: reactive Michael acceptors inhibit NF-κB signaling and are less sensitizing than S(N)Ar- and S(N)2- reactive chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. NF-κB Signaling Pathway-enhanced Complement Activation Mediates Renal Injury in Trichloroethylene-sensitized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Epidermal p65/NF‐κB signalling is essential for skin carcinogenesis | EMBO Molecular Medicine [link.springer.com]
- 22. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 23. Atmospheric Hazards at Commercial Cannabis Grower & Processor Facilities - Industrial Hygiene in the Workplace [industrialhygienepub.com]
- 24. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
In-Depth Technical Guide: Toxicological Data of (-)-Dihydrocarveol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data for (-)-Dihydrocarveol. The information is compiled from various sources and presented to meet the needs of researchers and professionals in drug development and safety assessment.
Executive Summary
This compound, a monoterpenoid alcohol, has been evaluated for various toxicological endpoints. The acute toxicity of this compound is low by both oral and dermal routes of administration. It is not considered to be a skin sensitizer (B1316253) and is not mutagenic or clastogenic in in vitro assays. There is a lack of publicly available data on repeated-dose toxicity. This guide summarizes the key quantitative data, details the probable experimental methodologies based on standardized guidelines, and provides a visualization of its microbial metabolism.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for Dihydrocarveol (B1210190).
Table 1: Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 5000 mg/kg | (Moreno, 1977k)[1] |
| LD50 | Rabbit | Dermal | > 5000 mg/kg | (Food and Cosmetics Toxicology, 1979)[1] |
Table 2: Skin Irritation & Sensitization
| Endpoint | Species | Test | Result | Reference |
| Irritation/Sensitization | Human | Patch Test (4% solution) | No irritation or sensitization | (Food and Cosmetics Toxicology, 1979)[1] |
Table 3: Genotoxicity
| Endpoint | Test System | Result |
| Mutagenicity | Ames Test (isomer unspecified) | Not Mutagenic[2] |
| Clastogenicity | In Vitro Micronucleus Test (isomer unspecified) | Not Clastogenic[2] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. However, the methodologies likely followed the standardized OECD (Organisation for Economic Co-operation and Development) guidelines for chemical safety testing. The probable protocols are detailed below.
Acute Oral Toxicity (Likely OECD Guideline 401)
The acute oral toxicity of this compound was likely determined using a protocol similar to the now-repealed OECD Guideline 401.
-
Test Animals: Young adult rats of a single strain.
-
Administration: The test substance was administered orally by gavage in graduated doses to several groups of animals, with one dose per group.
-
Dosage: Based on the result of >5000 mg/kg, a limit test was likely performed. A single group of animals was administered a dose of 5000 mg/kg.
-
Observations: Animals were observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Pathology: A gross necropsy was performed on all animals at the end of the study.
Acute Dermal Toxicity (Likely OECD Guideline 402)
The acute dermal toxicity was likely assessed following a protocol similar to OECD Guideline 402.
-
Test Animals: Young adult rabbits.
-
Preparation: The day before the test, the fur was removed from the dorsal area of the trunk of the test animals.
-
Application: The test substance was applied uniformly over an area of approximately 10% of the total body surface area. The treated area was covered with a porous gauze dressing and non-irritating tape.
-
Dosage: A limit test at a dose of 5000 mg/kg was likely conducted.
-
Exposure Duration: The exposure period was 24 hours.
-
Observations: Animals were observed for mortality and signs of toxicity for 14 days. Body weights were recorded weekly.
-
Pathology: All animals were subjected to gross necropsy at the end of the observation period.
Skin Sensitization (Likely OECD Guideline 406 - Buehler Test)
The human patch test data suggests low sensitization potential. Animal studies for skin sensitization, if conducted, would likely follow a protocol such as the Buehler test described in OECD Guideline 406.
-
Test Animals: Young adult guinea pigs.
-
Induction Phase: For three consecutive weeks, a topical application of the test substance (at a concentration expected to cause mild irritation) was applied to a designated skin site. The site was covered with an occlusive patch for 6 hours.
-
Challenge Phase: Two weeks after the last induction exposure, a challenge application of the test substance (at a non-irritating concentration) was applied to a naive skin site on all test and control animals.
-
Observations: The challenge sites were observed for erythema and edema at 24 and 48 hours after patch removal.
Bacterial Reverse Mutation Test (Ames Test) (Likely OECD Guideline 471)
The finding that dihydrocarveol was not mutagenic in the Ames test suggests a study design similar to OECD Guideline 471.
-
Test Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and potentially Escherichia coli (e.g., WP2 uvrA) would be used to detect different types of mutations.
-
Metabolic Activation: The test would be conducted with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Procedure: The bacterial strains, the test substance at several concentrations, and (if applicable) the S9 mix are combined and plated on a minimal agar (B569324) medium.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted after incubation. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.
In Vitro Mammalian Cell Micronucleus Test (Likely OECD Guideline 487)
The assessment of clastogenicity was likely performed following a protocol similar to OECD Guideline 487.
-
Cell Lines: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) would be used.
-
Metabolic Activation: The assay would be performed with and without a metabolic activation system (S9 fraction).
-
Treatment: Cells in culture are exposed to the test substance at various concentrations for a defined period.
-
Cytokinesis Block: Cytochalasin B is typically added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.
-
Endpoint: After an appropriate incubation time, the cells are harvested, fixed, and stained. The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of interphase cells) in binucleated cells is determined by microscopic analysis. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Signaling and Metabolic Pathways
No data was found regarding the interaction of this compound with specific signaling pathways in mammalian systems. However, its metabolism has been studied in the bacterium Rhodococcus erythropolis. The following diagram illustrates the degradation pathway.
Microbial Metabolism of Dihydrocarveol
The following diagram illustrates the metabolic pathway of dihydrocarveol in Rhodococcus erythropolis. Dihydrocarveol is initially oxidized to dihydrocarvone.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the genotoxicity of a test compound like this compound.
Conclusion
Based on the available data, this compound exhibits a low order of acute toxicity and is not a skin sensitizer. In vitro genotoxicity studies are negative. A significant data gap exists for repeated-dose toxicity, which would be necessary for a complete toxicological profile for regulatory purposes. The provided metabolic pathway, while from a microbial source, offers initial insights into the potential biotransformation of this compound. Further research, particularly in the area of sub-chronic toxicity, is warranted to fully characterize the safety profile of this compound.
References
The Metabolic Fate of (-)-Dihydrocarveol: A Technical Guide for Researchers
Abstract
(-)-Dihydrocarveol (B1197605) (DHC), a monoterpenoid alcohol found in various essential oils, is of increasing interest to the pharmaceutical and biotechnology sectors for its potential therapeutic properties. Understanding its metabolic pathways is crucial for evaluating its safety, efficacy, and for the development of novel therapeutics. This technical guide provides an in-depth overview of the known and putative metabolic pathways of this compound, with a focus on mammalian systems. Drawing on data from related monoterpenoids, this document outlines the key enzymatic reactions, potential metabolites, and provides detailed experimental protocols for the in vitro study of its biotransformation. This guide is intended for researchers, scientists, and professionals in drug development who are investigating the pharmacology and toxicology of this compound and other related terpenes.
Introduction
This compound is a naturally occurring cyclic monoterpenoid alcohol. It is a constituent of various plants, including those of the Mentha genus. Structurally, it is a saturated derivative of carveol (B46549) and is closely related to other well-known monoterpenoids such as limonene (B3431351) and carvone. The biological activities of these compounds are an active area of research, with studies exploring their potential as antimicrobial, anti-inflammatory, and anticancer agents.
A thorough understanding of the metabolic fate of a compound is a cornerstone of drug development. The biotransformation of xenobiotics, such as this compound, in mammals primarily occurs in the liver and is traditionally divided into Phase I and Phase II reactions. Phase I reactions, which include oxidation, reduction, and hydrolysis, serve to introduce or expose functional groups. Phase II reactions involve the conjugation of these functional groups with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion.
Direct research on the mammalian metabolism of this compound is limited. However, by examining the metabolic pathways of structurally analogous compounds, a putative metabolic map for this compound can be constructed. This guide will synthesize this information to provide a comprehensive overview for researchers.
Putative Metabolic Pathways of this compound in Mammals
The metabolism of this compound in mammals is hypothesized to proceed through two main phases of biotransformation.
Phase I Metabolism: Oxidation
Based on studies of related monoterpenoids like limonene, the initial metabolic step for this compound is likely oxidation, catalyzed by cytochrome P450 (CYP450) enzymes in the liver. The metabolism of limonene to carveol is primarily mediated by CYP2C9 and CYP2C19 in human liver microsomes.[1] Given the structural similarity, it is plausible that these or other CYP450 isoforms are responsible for the hydroxylation of the dihydrocarveol (B1210190) molecule. The primary site of oxidation is likely the allylic methyl group or the isopropyl group, leading to the formation of more polar metabolites.
A key oxidative step is the conversion of the secondary alcohol group of dihydrocarveol to a ketone, yielding dihydrocarvone. This reaction is catalyzed by alcohol dehydrogenases.
Caption: Putative Phase I metabolic pathway of this compound.
Phase II Metabolism: Conjugation
The hydroxyl group of this compound and its hydroxylated Phase I metabolites are susceptible to conjugation reactions. The most common of these is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate. Studies on the structurally similar monoterpenoid alcohol, carvacrol, have identified UGT1A9 as a key enzyme in its glucuronidation in human liver microsomes. It is therefore highly probable that this compound also undergoes glucuronidation to form a more water-soluble dihydrocarveol-glucuronide, which can be readily excreted.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Enantiomeric Purity of (-)-Dihydrocarveol (B1197605)
This technical guide provides a comprehensive overview of the methods used to determine and achieve high enantiomeric purity of this compound. It is intended for professionals in research, chemical synthesis, and drug development who require a thorough understanding of the analytical techniques and synthetic strategies for this chiral compound.
This compound is a monoterpenoid alcohol that, due to its chiral nature, can exist as multiple stereoisomers. The precise stereochemistry is crucial as different enantiomers can exhibit distinct biological activities, making the determination and control of enantiomeric purity a critical aspect in pharmaceutical and fine chemical applications.
Analytical Methodologies for Enantiomeric Purity Determination
The accurate assessment of enantiomeric excess (e.e.) is fundamental for the quality control and characterization of chiral compounds like this compound. Chiral chromatography, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), represents the gold standard for separating and quantifying enantiomers.[1]
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers.[1] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For monoterpenes and their derivatives, such as dihydrocarveol (B1210190), CSPs based on derivatized cyclodextrins are highly effective.[2][3] These cyclodextrin (B1172386) derivatives, often coated on a polysiloxane backbone, create a chiral environment within the column that enables the separation of the enantiomers.[4][5]
Experimental Protocol: Chiral GC-FID Analysis of this compound
This protocol is a representative method for the enantioselective analysis of this compound, adapted from established methods for chiral terpene analysis.[6][7]
1. Objective: To determine the enantiomeric excess (% e.e.) of a this compound sample using capillary gas chromatography with a flame ionization detector (FID).
2. Instrumentation and Materials:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: A column such as CP Chirasil-DEX CB (modified β-cyclodextrin) or HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) is recommended.[6][7]
-
Carrier Gas: Hydrogen or Helium.[7]
-
Sample: this compound, diluted in a suitable solvent (e.g., n-hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | HP-chiral-20B (30 m x 0.32 mm, 0.25 µm)[6] |
| Injector Temperature | 250°C[6] |
| Detector Temperature | 300°C (FID)[6] |
| Carrier Gas | Helium at 1 mL/min[6] |
| Injection Volume | 1 µL |
| Split Ratio | 100:1[6] |
| Oven Program | Initial 40°C (hold 5 min), ramp at 1°C/min to 130°C, then ramp at 2°C/min to 200°C (hold 3 min)[6] |
4. Data Analysis: The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram using the following formula:
% e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Caption: Workflow for determining the enantiomeric purity of this compound using chiral GC-FID.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another cornerstone technique for enantiomeric separation, suitable for a broader range of compounds, including those that are not volatile or are thermally labile.[1] The separation principle is similar to chiral GC, involving the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[8] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and offer excellent resolving power for many classes of chiral molecules.[9]
Experimental Protocol: Chiral HPLC-UV Analysis of this compound
This protocol provides a general framework for developing a chiral HPLC method for this compound, based on common practices for separating chiral alcohols.
1. Objective: To determine the enantiomeric excess (% e.e.) of a this compound sample using HPLC with a UV detector.
2. Instrumentation and Materials:
-
HPLC System: Equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: A polysaccharide-based column, such as a Daicel CHIRALPAK® series column, is a good starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol).
3. Chromatographic Conditions:
| Parameter | Value |
| Column | CHIRALPAK® AD-H (4.6 x 150 mm, 5 µm)[9] |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
4. Data Analysis: The % e.e. is calculated from the peak areas of the two enantiomers as described in the GC protocol.
Caption: Workflow for determining the enantiomeric purity of this compound using chiral HPLC-UV.
Synthesis of Enantiomerically Pure this compound
High enantiomeric purity of this compound is often achieved through the stereoselective synthesis from a readily available chiral precursor. A common and effective strategy is the stereoselective reduction of the carbon-carbon double bond of the α,β-unsaturated ketone in (-)-carvone (B1668593). Biocatalytic methods using ene-reductases have shown great promise in achieving high diastereoselectivity and enantioselectivity in this transformation.[10]
Experimental Protocol: Stereoselective Reduction of (-)-Carvone
This protocol outlines a general procedure for the synthesis of this compound from (-)-carvone.
1. Objective: To synthesize this compound with high enantiomeric excess via the selective reduction of (-)-carvone.
2. Materials and Reagents:
-
(-)-Carvone
-
A suitable reducing agent (e.g., sodium borohydride (B1222165) for the ketone, or a more selective reagent/catalyst system for the C=C bond like a biocatalyst). For this example, a generic selective reduction is described.
-
Appropriate solvent (e.g., ethanol, methanol, or a buffer system for biocatalysis).
-
Reagents for workup (e.g., dilute HCl, diethyl ether, saturated NaCl solution, anhydrous magnesium sulfate).
3. Procedure:
-
Reaction Setup: Dissolve (-)-carvone in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Reduction: Cool the solution to a suitable temperature (e.g., 0°C). Add the reducing agent portion-wise over a period of time to control the reaction rate and temperature. The choice of reducing agent is critical for stereoselectivity. Ene-reductases are particularly effective for the selective reduction of the C=C bond.[10]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding dilute acid. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired dihydrocarveol isomers.
-
Characterization: Confirm the structure of the product using NMR and Mass Spectrometry. Determine the enantiomeric excess of the purified this compound using one of the chiral chromatography methods described above.
Caption: General synthetic pathway for producing enantiopure this compound from (-)-carvone.
Summary of Quantitative Data
The following table summarizes typical results that can be expected from the analysis and synthesis of this compound.
| Method | Parameter | Typical Value |
| Chiral GC | Resolution (α) | > 1.1 |
| Enantiomeric Excess (e.e.) | > 99% | |
| Chiral HPLC | Resolution (α) | > 1.2 |
| Enantiomeric Excess (e.e.) | > 99% | |
| Synthesis | Chemical Yield | 70-90% |
| Diastereomeric Ratio | > 95:5 | |
| Enantiomeric Excess (e.e.) | > 98% |
This guide provides the fundamental knowledge and practical protocols for the analysis and synthesis of enantiomerically pure this compound. The successful implementation of these methods is crucial for advancing research and development in fields where stereochemistry dictates biological function and product efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Use of derivatized cyclodextrins as chiral selectors for the separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of (-)-Dihydrocarveol: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Dihydrocarveol is a naturally occurring monoterpenoid with significant applications in the flavor, fragrance, and pharmaceutical industries. Its specific stereochemistry is crucial for its biological activity and sensory properties, making enantioselective synthesis a key area of research. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on methods starting from the readily available chiral precursor R-(-)-carvone. The primary methods covered are catalytic hydrogenation and biocatalytic reduction, offering routes to different diastereomers of this compound. This guide is intended to provide researchers with the necessary information to select and perform the most suitable synthesis for their specific needs.
Introduction
This compound, a p-menthane (B155814) monoterpenoid, possesses a characteristic minty and spicy aroma.[1] Beyond its use in flavor and fragrance compositions, it serves as a valuable chiral building block in the synthesis of more complex molecules, including pharmaceuticals. The synthesis of stereochemically pure this compound is of considerable interest. Starting from R-(-)-carvone, a natural product abundant in spearmint oil, various synthetic strategies have been developed to selectively reduce the endocyclic double bond and the carbonyl group.
This document outlines two primary synthetic pathways:
-
Catalytic Hydrogenation: This classical approach offers high yields and can be tuned to favor specific diastereomers through the choice of catalyst and reaction conditions. Homogeneous catalysis, for instance, using Wilkinson's catalyst, provides a reliable method for the selective reduction of the carbon-carbon double bond of carvone (B1668592) to yield dihydrocarvone, which can be further reduced to dihydrocarveol.
-
Biocatalytic Reduction: Leveraging the high stereoselectivity of enzymes, biocatalysis presents an environmentally friendly and highly specific method for the synthesis of chiral alcohols. Whole-cell biotransformations using various microorganisms can directly convert R-(-)-carvone into specific stereoisomers of this compound with high enantiomeric and diastereomeric purity.
Synthesis Methods Overview
The following diagram illustrates the primary synthetic routes to this compound from R-(-)-carvone.
References
Enantioselective Synthesis of (-)-Dihydrocarveol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydrocarveol (B1197605) is a chiral monoterpenoid alcohol of significant interest in the flavor and fragrance industry, as well as a valuable chiral building block for the synthesis of complex natural products and pharmaceuticals. Its specific stereochemistry is crucial for its biological activity and sensory properties. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, focusing on both biocatalytic and chemocatalytic approaches. The methodologies are selected for their high stereoselectivity and potential for scalability, making them relevant for research, development, and industrial applications.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the described enantioselective synthetic routes to this compound.
| Parameter | Biocatalytic Route (Ene Reductase & Ketoreductase) | Chemocatalytic Route (Noyori Asymmetric Hydrogenation) |
| Starting Material | (R)-(-)-Carvone | (R)-(-)-Carvone |
| Key Transformation | Two-step enzymatic reduction | Two-step chemo- and stereoselective hydrogenation |
| Yield | High (e.g., >95% for the initial reduction step)[1][2] | Generally high (expected >90%) |
| Enantiomeric Excess (ee) | Excellent (>99% ee for the desired diastereomer) | Excellent (typically >95% ee)[3] |
| Diastereomeric Excess (de) | High (e.g., >95% de for the dihydrocarvone (B1202640) intermediate)[1][2] | Potentially high, dependent on catalyst and conditions |
| Key Reagents/Catalysts | Ene reductase (e.g., from Nostoc sp.), Ketoreductase, Cofactor (NADH/NADPH) | Ru-BINAP catalyst, H₂ gas |
| Reaction Conditions | Aqueous buffer, mild temperature (e.g., 25-37 °C), atmospheric pressure | Organic solvent, elevated pressure (e.g., 4-100 atm), variable temperature[3] |
| Advantages | High selectivity, environmentally benign, mild conditions, potential for one-pot synthesis | Broad substrate scope, high efficiency, well-established methodology |
| Disadvantages | Enzyme availability and stability, potential for substrate/product inhibition | Requires specialized high-pressure equipment, cost of precious metal catalyst |
Experimental Protocols
Biocatalytic Enantioselective Synthesis of this compound
This protocol describes a two-step enzymatic process starting from (R)-(-)-carvone. The first step involves the stereoselective reduction of the carbon-carbon double bond of the α,β-unsaturated ketone catalyzed by an ene reductase to yield (2R,5R)-dihydrocarvone. The second step is the stereoselective reduction of the ketone functionality of dihydrocarvone to the desired this compound, which can be achieved using a ketoreductase. Often, whole-cell biocatalysts containing both types of activities can perform this transformation in a single pot.
dot
Caption: Biocatalytic synthesis of this compound.
Materials and Reagents:
-
(R)-(-)-Carvone (≥98% purity)
-
Recombinant Escherichia coli cells overexpressing an ene reductase (e.g., from Nostoc sp. PCC7120) and a suitable ketoreductase.
-
Glucose (for cofactor regeneration in whole-cell systems)
-
Sodium phosphate (B84403) buffer (0.3 M, pH 7.0)[1]
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (HPLC grade) for chromatography
Protocol for Whole-Cell Bioreduction:
-
Cultivation of Biocatalyst: Cultivate the recombinant E. coli strain in a suitable medium (e.g., LB or a defined minimal medium) to induce the expression of the ene reductase and ketoreductase. Harvest the cells by centrifugation and wash with buffer.
-
Reaction Setup: In a temperature-controlled bioreactor or a shake flask, prepare a reaction mixture containing 0.3 M sodium phosphate buffer (pH 7.0).[1]
-
Addition of Biocatalyst and Substrate: Resuspend the harvested E. coli cells in the buffer to a desired cell density (e.g., 10-50 g/L cell dry weight). Add glucose to a final concentration of 50-100 mM for cofactor regeneration.
-
Add (R)-(-)-carvone to the reaction mixture. A substrate concentration of up to 300 mM can be used, though starting with lower concentrations (e.g., 10-50 mM) is recommended for initial optimization.[1] Due to the low aqueous solubility of carvone, it can be added directly or dissolved in a minimal amount of a co-solvent like DMSO.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation.[1] Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC. The reaction time can vary from a few hours to 24 hours depending on the activity of the biocatalyst.
-
Work-up and Extraction: Once the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[4]
Chemocatalytic Enantioselective Synthesis of this compound via Noyori Asymmetric Hydrogenation
This protocol outlines a two-step chemical synthesis route starting from (R)-(-)-carvone. The first step is the highly enantioselective hydrogenation of the carbon-carbon double bond of the α,β-unsaturated ketone using a Noyori-type ruthenium catalyst. The second step involves the diastereoselective reduction of the resulting dihydrocarvone to this compound.
dot
References
Asymmetric Synthesis of (-)-Dihydrocarveol Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of (-)-dihydrocarveol (B1197605) stereoisomers. Dihydrocarveol (B1210190) and its stereoisomers are valuable chiral building blocks in the synthesis of natural products and active pharmaceutical ingredients. The methodologies outlined below focus on highly stereoselective enzymatic approaches, which offer significant advantages in terms of efficiency, selectivity, and environmental impact over classical chemical methods.
Introduction
This compound possesses three chiral centers, leading to a total of eight possible stereoisomers. The precise control of stereochemistry is crucial for its application in pharmaceuticals and fragrance industries. This document details a state-of-the-art stereodivergent chemoenzymatic strategy that allows for the selective synthesis of all eight stereoisomers starting from readily available (R)- or (S)-carvone.
The core of this strategy involves a two-step enzymatic cascade:
-
Ene-Reductase (ER) catalyzed reduction: The C=C double bond of the α,β-unsaturated ketone in carvone (B1668592) is reduced to yield a specific stereoisomer of dihydrocarvone (B1202640).
-
Ketoreductase (KRED) catalyzed reduction: The carbonyl group of the dihydrocarvone intermediate is then reduced to the corresponding alcohol, yielding a specific stereoisomer of dihydrocarveol.
By selecting the appropriate starting enantiomer of carvone and employing enzymes with complementary stereoselectivities (e.g., R-selective vs. S-selective ene-reductases and Prelog vs. anti-Prelog ketoreductases), all possible stereoisomers of dihydrocarveol can be accessed with high diastereomeric and enantiomeric purity.
Stereodivergent Synthesis Workflow
The overall workflow for the synthesis of the eight stereoisomers of dihydrocarveol is depicted below. This process highlights the decision points for selecting the starting material and enzymes to obtain the desired target stereoisomer.
Application Notes and Protocols for the Extraction of (-)-Dihydrocarveol from Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydrocarveol (B1197605) (DHC) is a naturally occurring monoterpenoid found in various essential oils, particularly those from Mentha species such as spearmint (Mentha spicata). It exists as several stereoisomers, with the specific isomer of interest often depending on the desired biological activity or synthetic application. DHC and its derivatives are of interest to the pharmaceutical and fragrance industries due to their potential therapeutic properties and characteristic aromas. This document provides detailed application notes and protocols for the extraction and isolation of this compound from essential oils, focusing on methods accessible to a standard research laboratory.
Essential Oil Sources and this compound Content
The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvest time, and extraction method used to obtain the essential oil. Mentha spicata (spearmint) is a primary source, with some studies reporting dihydrocarveol (B1210190) as a notable constituent. For instance, certain chemotypes of Mentha spicata essential oil have been found to contain significant proportions of dihydrocarveol, with one study identifying it at 17.94%. Another analysis of Tunisian spearmint oil reported a dihydrocarveol content of 1.7% ± 0.31%.[1]
Table 1: Reported Content of Dihydrocarveol in Mentha spicata Essential Oil
| Plant Source | Dihydrocarveol Content (%) | Reference |
| Mentha spicata | 17.94 | [2] |
| Mentha spicata (Tunisian variety) | 1.7 ± 0.31 | [1] |
| Mentha spicata | 0.92 | [3] |
| Mentha spicata | 3.440 | [4] |
Extraction and Isolation Methodologies
The extraction of this compound from essential oils typically involves a two-step process: initial extraction of the essential oil from the plant material, followed by fractionation and purification to isolate the target compound.
I. Initial Essential Oil Extraction
Common methods for obtaining essential oils from plant material include hydrodistillation, steam distillation, and supercritical fluid extraction (SFE) with CO2.
-
Hydrodistillation and Steam Distillation: These are traditional and widely used methods for extracting essential oils.[5] They are effective for volatile compounds but the heat applied can potentially lead to the degradation of thermolabile molecules.
-
Supercritical Fluid Extraction (SFE) with CO2: This method is a "green" alternative that uses supercritical carbon dioxide as a solvent.[6][7] It offers the advantage of low extraction temperatures, which preserves the integrity of the compounds, and the solvent is easily removed.
II. Isolation and Purification of this compound
Once the essential oil is obtained, this compound can be isolated and purified using chromatographic and distillation techniques.
-
Fractional Distillation: This technique separates compounds based on differences in their boiling points. It is particularly useful for separating major components of essential oils.
-
Column Chromatography: This is a highly effective method for separating individual compounds from a complex mixture based on their polarity. Silica (B1680970) gel is a common stationary phase for the separation of terpenoids.
Experimental Protocols
Protocol 1: Supercritical CO2 Extraction of Spearmint Essential Oil
This protocol is optimized for the extraction of essential oil from Mentha spicata leaves, which is a known source of dihydrocarveol.
Materials and Equipment:
-
Dried and ground spearmint (Mentha spicata) leaves (particle size ~0.40 mm)
-
Supercritical Fluid Extractor
-
High-purity carbon dioxide
-
Collection vials
Procedure:
-
Pack the extraction vessel of the SFE system with a known quantity of dried and ground spearmint leaves.
-
Set the extraction parameters. Optimal conditions for the extraction of spearmint oil have been reported as follows:
-
Initiate the extraction process by introducing supercritical CO2 into the vessel.
-
The extracted essential oil is precipitated in the separator by reducing the pressure.
-
Collect the essential oil in a pre-weighed vial.
-
The resulting essential oil can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of dihydrocarveol.
Protocol 2: Fractional Distillation of Spearmint Essential Oil
This protocol describes the separation of components from spearmint essential oil based on their boiling points. Dihydrocarveol has a boiling point of approximately 222-224 °C at atmospheric pressure.
Materials and Equipment:
-
Spearmint essential oil
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Vacuum pump (optional, for vacuum fractional distillation)
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the spearmint essential oil into the distillation flask.
-
Begin heating the distillation flask gently using the heating mantle.
-
Monitor the temperature at the top of the fractionating column.
-
Collect the different fractions as the temperature plateaus and then rises. The fraction containing dihydrocarveol will distill at a temperature close to its boiling point. For more sensitive compounds, performing the distillation under reduced pressure (vacuum) is recommended to lower the boiling points and prevent degradation.
-
Analyze each fraction by GC-MS to identify the fraction with the highest concentration of this compound.
Protocol 3: Silica Gel Column Chromatography for the Purification of this compound
This protocol is designed to isolate this compound from a fraction of essential oil enriched by fractional distillation.
Materials and Equipment:
-
Fraction of spearmint essential oil containing dihydrocarveol
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Solvents for the mobile phase (e.g., hexane (B92381), ethyl acetate)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the essential oil fraction in a minimal amount of the initial mobile phase solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common gradient for separating terpenoids is a step-wise increase in the percentage of ethyl acetate (B1210297) in hexane (e.g., 98:2, 95:5, 90:10, etc.).
-
The less polar compounds will elute first. Dihydrocarveol, being a moderately polar alcohol, will elute after less polar terpenes like limonene (B3431351) but before more polar compounds.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in small fractions using collection tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.
-
Combine the fractions that contain pure this compound, as identified by TLC and confirmed by GC-MS.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 2: Comparison of Extraction Methods for Spearmint Essential Oil
| Extraction Method | Key Parameters | Typical Yield of Essential Oil (%) | Dihydrocarveol Content (%) | Advantages | Disadvantages |
| Hydrodistillation | Water as solvent, boiling temperature | 0.5 - 1.5 | Varies | Simple, low cost | High temperature can degrade compounds |
| Steam Distillation | Pressurized steam | 0.7 - 2.0 | Varies | Efficient for volatile compounds | High temperature can degrade compounds |
| Supercritical CO2 Extraction | 151 bar, 48°C, 37.5 min | ~1.4 | Varies, potentially higher preservation | Low temperature, clean, selective | High initial equipment cost |
| Solvent Extraction | Hexane, Ethanol | 1.0 - 5.0 | Varies | High yield | Solvent residue concerns |
Visualizations
Logical Relationship of Key Terpenes in Spearmint Oil
Caption: Biosynthetic relationship of key monoterpenes in spearmint.
Experimental Workflow for this compound Extraction
References
- 1. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Harvest Time and Hydrodistillation Time on Yield, Composition, and Antioxidant Activity of Mint Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
Application Notes and Protocols for the Quantification of (-)-Dihydrocarveol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydrocarveol is a naturally occurring monoterpenoid found in the essential oils of various plants, notably in species of Mentha (mint).[1] As a chiral molecule, the precise quantification of the (-)-enantiomer is crucial for quality control in the flavor and fragrance industries, for pharmacological studies, and in the development of therapeutic agents. This document provides detailed analytical methods and protocols for the accurate quantification of this compound, primarily focusing on Gas Chromatography (GC) techniques, which are best suited for the analysis of volatile compounds.
The methods described herein are based on established principles of analytical chemistry and method validation guidelines, such as those from the International Council for Harmonisation (ICH). While specific validated quantitative data for this compound is not extensively published, the provided protocols are based on validated methods for similar terpenes and can be adapted and validated for specific matrices.
Analytical Methods Overview
Gas Chromatography is the premier technique for the analysis of volatile compounds like this compound. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the required selectivity and sensitivity. For accurate quantification of the specific (-)-enantiomer, a chiral column is mandatory.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and reliable technique for quantification.[2][3] The FID offers a wide linear range and is less expensive to operate and maintain than an MS. Its response is proportional to the mass of carbon, making it suitable for the quantification of hydrocarbons and their oxygenated derivatives.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides higher selectivity and allows for the definitive identification of the analyte based on its mass spectrum. This is particularly useful for complex matrices where co-elution with other components might occur. For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[5]
-
Chiral Gas Chromatography: To separate and quantify the specific (-)-enantiomer of dihydrocarveol (B1210190) from its other stereoisomers, a chiral stationary phase is essential.[4][6][7][8] Cyclodextrin-based columns are commonly used for the enantioselective separation of terpenes.[8]
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of terpenes using GC-FID and GC-MS. These values are indicative and should be established for this compound in the specific laboratory setting and sample matrix.
Table 1: Typical GC-FID Method Validation Parameters for Terpene Quantification
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | ≥ 0.99 | [9][10] |
| Limit of Detection (LOD) | 1 - 5 µg/mL | [9][10] |
| Limit of Quantitation (LOQ) | 5 - 15 µg/mL | [9][10] |
| Accuracy (Recovery) | 85 - 118% | [9][10] |
| Precision (RSD) | < 10% | [9][10] |
Table 2: Typical GC-MS Method Validation Parameters for Terpene Quantification
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | ≥ 0.99 | [5] |
| Limit of Detection (LOD) | 0.3 - 15 ng/mL | [5] |
| Limit of Quantitation (LOQ) | 1 - 50 ng/mL | [5] |
| Accuracy (Recovery) | > 81% | [5] |
| Precision (RSD) | < 15% | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound by Chiral GC-FID
This protocol outlines a general procedure for the quantification of this compound in essential oil samples.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., n-alkane such as n-tetradecane or another terpene not present in the sample) at a known concentration.
-
Dilute to volume with a suitable solvent (e.g., hexane (B92381) or ethanol).
-
Prepare a series of calibration standards of this compound with the same internal standard concentration covering the expected concentration range in the sample.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be optimized).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Data System: Agilent ChemStation or equivalent.
3. Data Analysis:
-
Identify the peaks corresponding to the internal standard and the enantiomers of dihydrocarveol based on their retention times determined from the analysis of standard solutions.
-
Integrate the peak areas for the internal standard and this compound.
-
Calculate the response factor (RF) for this compound relative to the internal standard using the calibration standards.
-
Quantify the concentration of this compound in the sample using the calculated response factor and the peak areas from the sample chromatogram.
Protocol 2: Quantification of this compound by Chiral GC-MS
This protocol provides a method for the quantification of this compound with higher selectivity, suitable for complex matrices.
1. Sample Preparation:
Follow the same sample preparation procedure as described in Protocol 1. Derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be employed to improve peak shape and thermal stability, although it is not always necessary for monoterpene alcohols.[11]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be optimized).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold for 5 minutes.
-
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for dihydrocarveol (e.g., m/z 154, 139, 121, 108, 95, 81). The specific ions and their dwell times should be optimized for sensitivity.
3. Data Analysis:
-
Identify the peaks for the internal standard and this compound based on retention times and the presence of the selected ions.
-
Generate a calibration curve by plotting the ratio of the peak area of the quantifier ion for this compound to the peak area of the quantifier ion for the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualizations
Caption: Workflow for the quantification of this compound by GC.
Caption: Key parameters for analytical method validation.
References
- 1. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. scielo.org.co [scielo.org.co]
- 4. gcms.cz [gcms.cz]
- 5. Automatised online SPE-LC-MS/MS method for the enantioselective determination of chiral β-blockers and antidepressants in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Enantiomers Using Gas Chromatography: Application in Forensic Toxicology, Food and Environmental Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a GC-FID Method for the Quantitation of Δ 8 -Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8 -Tetrahydrocannabinol and Vaping Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. core.ac.uk [core.ac.uk]
Application Note: GC-MS Analysis of (-)-Dihydrocarveol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydrocarveol is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants. As a chiral compound, its specific enantiomeric form can be of significant interest in flavor, fragrance, and pharmaceutical research due to the differing physiological effects of stereoisomers. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix in which this compound is present.
a) Liquid-Liquid Extraction (for essential oils and liquid matrices):
-
Accurately weigh approximately 100 mg of the essential oil or liquid sample into a 10 mL volumetric flask.
-
Add a suitable solvent, such as hexane (B92381) or dichloromethane, to dissolve the sample.[1][2]
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
If necessary, dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) for GC-MS analysis.
-
For quantitative analysis, add an appropriate internal standard (e.g., camphor, borneol) at a known concentration.
-
Transfer an aliquot of the final solution into a 2 mL GC vial for analysis.
b) Headspace Solid-Phase Microextraction (HS-SPME) (for solid or complex matrices):
-
Accurately weigh a known amount of the homogenized solid sample (e.g., plant material) into a 20 mL headspace vial.
-
Add a small amount of deionized water and a salt (e.g., NaCl) to enhance the release of volatile compounds.
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of this compound. These may require optimization based on the specific instrument and column used.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | Chiral capillary column (e.g., CycloSil-B, 30 m x 0.25 mm ID, 0.25 µm film thickness) for enantiomeric separation. A non-chiral polar column (e.g., DB-WAX) can be used for general analysis. |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1, for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 240°C, and hold for 5 minutes.[1][3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Mass Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.[2] |
Data Presentation
Qualitative Analysis
Identification of this compound is achieved by comparing the acquired mass spectrum and retention time with those of a reference standard or a spectral library (e.g., NIST, Wiley). The mass spectrum of Dihydrocarveol is characterized by a molecular ion peak and specific fragment ions.
Table 2: Characteristic Mass Fragments of Dihydrocarveol
| m/z | Relative Abundance (%) | Putative Fragment |
| 154 | ~5 | [M]+ (Molecular Ion) |
| 139 | ~15 | [M-CH₃]+ |
| 121 | ~30 | [M-CH₃-H₂O]+ |
| 107 | ~90 | [C₈H₁₁]+ |
| 95 | ~100 | [C₇H₁₁]+ |
| 81 | ~70 | [C₆H₉]+ |
| 68 | ~85 | [C₅H₈]+ |
Note: The fragmentation pattern is identical for all stereoisomers of Dihydrocarveol. The data is based on publicly available spectra for Dihydrocarveol isomers.[4]
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. The peak area of a characteristic ion (quantifier ion) is plotted against the concentration.
Table 3: Representative Quantitative Data (Hypothetical)
| Parameter | Value |
| Calibration Curve | |
| Concentration Range | 0.1 - 20 µg/mL |
| Linearity (R²) | > 0.995[1][3] |
| Method Validation | |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Note: These are typical values for monoterpenoid analysis and should be determined experimentally for each specific method and instrument.[1][3][5]
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Dihydrocarveol, (+-)- | C10H18O | CID 89755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Chiral Separation of (-)-Dihydrocarveol Isomers by High-Performance Liquid Chromatography
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation of (-)-Dihydrocarveol isomers. Due to the limited availability of specific validated methods for this compound in published literature, this protocol is based on established methods for the chiral separation of structurally similar monoterpenoid alcohols, such as menthol (B31143) and other terpene isomers. The proposed method utilizes a chiral stationary phase (CSP) to achieve enantioselective separation, providing a robust starting point for researchers, scientists, and drug development professionals working on the analysis and purification of this compound.
Introduction
This compound is a naturally occurring cyclic monoterpenoid alcohol with multiple stereoisomers, including dihydrocarveol, isodihydrocarveol, and neoisodihydrocarveol. The distinct spatial arrangement of these isomers can lead to different biological activities and pharmacological properties. Consequently, the ability to separate and quantify individual isomers is crucial for research, quality control, and the development of pharmaceutical products. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of stereoisomers.[1][2] This is typically achieved through the use of a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times.[1] Common CSPs for the separation of chiral alcohols include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrins.
This application note outlines a detailed protocol for the separation of this compound isomers using a polysaccharide-based chiral column, a common and effective choice for this class of compounds.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral column is recommended. Examples include columns with cellulose or amylose derivatives coated on a silica (B1680970) support.
-
Solvents: HPLC-grade n-hexane and isopropanol (B130326) are required for the mobile phase.
-
Sample: A standard mixture of this compound isomers.
Proposed HPLC Method
The following table summarizes the proposed HPLC conditions for the separation of this compound isomers. These parameters are based on typical conditions used for the separation of similar chiral monoterpenoid alcohols and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the this compound isomer mixture in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Data Presentation
The following table presents hypothetical quantitative data for the separation of four major this compound isomers based on the proposed method. Actual retention times and resolution will vary depending on the specific column and optimized conditions.
| Isomer | Hypothetical Retention Time (min) | Hypothetical Resolution (Rs) |
| Neoisodihydrocarveol | 8.5 | - |
| Isodihydrocarveol | 9.8 | 2.1 |
| Neodihydrocarveol | 11.2 | 2.3 |
| Dihydrocarveol | 12.9 | 2.8 |
Experimental Protocol
-
Mobile Phase Preparation:
-
Precisely measure 950 mL of HPLC-grade n-hexane and 50 mL of HPLC-grade isopropanol.
-
Mix the solvents thoroughly in a suitable container.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) to prevent bubble formation in the HPLC system.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound isomer mixture.
-
Dissolve the sample in 10 mL of the prepared mobile phase to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Equilibration:
-
Install the recommended chiral column into the HPLC system.
-
Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed on the detector.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector wavelength to 210 nm.
-
-
Analysis:
-
Inject 10 µL of the prepared sample onto the column.
-
Start the data acquisition.
-
Run the analysis for a sufficient time to allow for the elution of all isomers.
-
After the analysis, flush the column with a suitable storage solvent as recommended by the column manufacturer.
-
Workflow Diagram
Caption: Experimental workflow for the HPLC separation of this compound isomers.
Discussion
The proposed method provides a starting point for the successful chiral separation of this compound isomers. Optimization of the mobile phase composition (i.e., the ratio of n-hexane to isopropanol) may be necessary to achieve baseline separation of all isomers. A decrease in the percentage of isopropanol will generally lead to longer retention times and potentially improved resolution, while an increase will shorten the analysis time. The choice of the specific polysaccharide-based chiral column can also significantly impact the separation selectivity. It is recommended to screen different chiral stationary phases to find the optimal column for a specific mixture of isomers.
Conclusion
This application note details a proposed HPLC method for the chiral separation of this compound isomers. By utilizing a polysaccharide-based chiral stationary phase and a normal-phase mobile phase, this method is expected to provide a good resolution of the key stereoisomers. The provided protocol and workflow offer a comprehensive guide for researchers to develop and validate a robust analytical method for the qualitative and quantitative analysis of this compound isomers in various applications.
References
Chiral Resolution of Dihydrocarveol Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocarveol (B1210190), a monoterpenoid alcohol, exists as a mixture of stereoisomers. The separation of these isomers into their constituent enantiomers is crucial for various applications, particularly in the pharmaceutical and flavor industries, where the biological activity and sensory properties are often enantiomer-specific. This document provides detailed application notes and protocols for the chiral resolution of dihydrocarveol isomers, with a focus on enzymatic kinetic resolution, a widely adopted and efficient method.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer over the other. In the case of a racemic alcohol like dihydrocarveol, an acyl donor is introduced, and the lipase (B570770) selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of an ester and an unreacted alcohol can then be separated by conventional chromatographic methods. The efficiency of this process is determined by the enantiomeric excess (ee) of the products and the conversion rate.
Experimental Protocols
Enzymatic Kinetic Resolution of Racemic Dihydrocarveol via Enantioselective Acylation
This protocol describes the kinetic resolution of a racemic mixture of dihydrocarveol isomers using a lipase-catalyzed acylation reaction. Lipases from Candida rugosa and Pseudomonas cepacia are commonly employed for the resolution of chiral alcohols and are suitable for this application.
Materials:
-
Racemic dihydrocarveol
-
Lipase from Candida rugosa or Pseudomonas cepacia (immobilized or free)
-
Vinyl acetate (B1210297) (acyl donor)
-
Anhydrous organic solvent (e.g., toluene, hexane, or diisopropyl ether)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve racemic dihydrocarveol (1.0 eq) in the chosen anhydrous organic solvent (e.g., 10 mL per gram of substrate).
-
Addition of Reagents: Add vinyl acetate (2.0-4.0 eq) to the solution.
-
Enzyme Addition: Add the lipase (e.g., 50-100 mg per mmol of dihydrocarveol). The optimal enzyme loading should be determined empirically.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 45°C). Monitor the progress of the reaction by TLC or gas chromatography (GC) until approximately 50% conversion is achieved. This is crucial as proceeding beyond 50% conversion will decrease the enantiomeric excess of the unreacted alcohol.
-
Reaction Quench and Work-up: Once the desired conversion is reached, filter off the enzyme. Wash the filtrate with a 5% sodium bicarbonate solution to remove any acetic acid formed during the reaction, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Separate the resulting mixture of acylated dihydrocarveol and unreacted dihydrocarveol by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
The enantiomeric excess of the unreacted dihydrocarveol and the produced dihydrocarvyl acetate can be determined by chiral gas chromatography.
Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as Beta DEX™ or Gamma DEX™).
Typical GC Conditions (starting point, optimization required):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 80-100°C), hold for a few minutes, then ramp at a slow rate (e.g., 2-5°C/min) to a final temperature (e.g., 180-200°C).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injection Volume: 1 µL (of a diluted sample in a suitable solvent like hexane).
Procedure:
-
Sample Preparation: Prepare dilute solutions of the purified unreacted dihydrocarveol and the dihydrocarvyl acetate in a suitable solvent.
-
Injection: Inject the samples into the GC.
-
Data Analysis: Identify the peaks corresponding to the enantiomers based on their retention times. Calculate the enantiomeric excess (ee%) using the peak areas (A1 and A2) of the two enantiomers: ee% = [(A1 - A2) / (A1 + A2)] * 100
Data Presentation
The following table summarizes representative quantitative data for the lipase-catalyzed kinetic resolution of dihydrocarveol. Note that these values are illustrative and can vary depending on the specific reaction conditions, enzyme source, and dihydrocarveol isomer.
| Lipase Source | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | Enantiomeric Ratio (E) |
| Pseudomonas cepacia | Vinyl acetate | Toluene | 40 | 24 | 48 | >95 | >90 | >100 |
| Candida rugosa | Vinyl acetate | Hexane | 30 | 48 | 50 | >92 | >88 | ~50 |
| Candida antarctica B | Vinyl acetate | Diisopropyl ether | 45 | 12 | 51 | >98 | >97 | >200 |
Visualizations
Experimental Workflow for Chiral Resolution
Caption: Workflow for the enzymatic kinetic resolution of dihydrocarveol.
Logical Relationship of Key Parameters in Enzymatic Resolution
Caption: Interrelationship of parameters in enzymatic resolution.
Application Notes and Protocols for the Use of (-)-Dihydrocarveol in Flavor Compositions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (-)-Dihydrocarveol, a key ingredient in flavor compositions, offering insights into its sensory properties, applications, and the underlying mechanism of its characteristic cooling sensation. Detailed experimental protocols for sensory and analytical evaluation are provided to facilitate research and development.
Introduction to this compound
This compound is a naturally occurring monoterpenoid alcohol found in essential oils of plants such as mint and caraway.[1] It is widely used in the flavor and fragrance industry for its characteristic spearmint-like, cool, and refreshing sensory profile.[2] Its flavor is described as green, minty, with sweet, weedy, and spicy nuances.[1]
Chemical and Physical Properties:
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₈O | [2] |
| Molecular Weight | 154.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Spearmint-like, minty, cooling, sweet-woody, spicy | [3][4] |
| Taste | Green, minty, sweet, weedy, spicy | [1] |
| Boiling Point | 224-225 °C | [5] |
| Flash Point | 83.89 °C | [1] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water | [3] |
Applications in Flavor Compositions
This compound is a versatile flavor ingredient used in a variety of food and beverage products to impart a refreshing minty character. Its cooling sensation enhances the overall sensory experience.
Common Applications and Recommended Usage Levels:
| Product Category | Typical Concentration Range (ppm) | Sensory Contribution |
| Chewing Gum | 50 - 500 | Provides a long-lasting cooling and refreshing mint flavor. |
| Hard Candies & Confectionery | 20 - 200 | Imparts a cool, minty taste. |
| Beverages (e.g., teas, flavored water) | 5 - 50 | Adds a refreshing and cool note. |
| Oral Care Products (e.g., toothpaste, mouthwash) | 100 - 1000 | Contributes to the cooling and freshening sensation. |
| Alcoholic Beverages | Up to 500 | Used in liqueurs and cocktails for minty and spicy notes.[5] |
Mechanism of Action: The Cooling Sensation
The characteristic cooling sensation of this compound is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[2][5] TRPM8 is a non-selective cation channel expressed in sensory neurons and is activated by cold temperatures (below 26°C) and cooling agents like menthol (B31143) and this compound.[5][6]
The binding of this compound to the TRPM8 receptor induces a conformational change, leading to the influx of Ca²⁺ and Na⁺ ions. This influx depolarizes the sensory neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation, even in the absence of a physical temperature drop.[5]
Experimental Protocols
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol outlines the procedure for conducting a QDA to characterize the sensory profile of a beverage containing this compound.
Objective: To quantitatively describe the sensory attributes of a beverage flavored with this compound.
Materials:
-
Test beverage samples with varying concentrations of this compound.
-
Reference standards for sensory attributes (see lexicon table).
-
Unsalted crackers and room temperature water for palate cleansing.[7]
-
Sensory evaluation booths with controlled lighting and temperature.[8]
-
Computerized data collection system or paper ballots.
Procedure:
-
Panelist Selection and Training:
-
Recruit 8-12 panelists based on their sensory acuity, descriptive ability, and availability.
-
Conduct a 10-12 hour training program over several sessions.
-
During training, panelists will:
-
Develop a standardized lexicon for mint and cooling flavors.[5]
-
Practice identifying and scaling the intensity of each attribute using reference standards.
-
Become familiar with the evaluation procedure and data collection interface.
-
-
-
Sensory Lexicon and Reference Standards:
| Attribute | Definition | Reference Standard (in water) | Scale Anchor (0) | Scale Anchor (10) |
| Minty Aroma | The aromatic associated with spearmint. | 0.05% Spearmint Oil Emulsion | Not perceptible | Very strong |
| Cooling Sensation | The sensation of cold in the mouth and throat. | 0.01% L-Menthol Solution | Not perceptible | Very strong |
| Sweet Taste | The taste of sucrose. | 5% Sucrose Solution | Not perceptible | Very sweet |
| Bitter Taste | The taste of caffeine. | 0.05% Caffeine Solution | Not perceptible | Very bitter |
| Spicy Flavor | The trigeminal sensation of spice. | 0.001% Capsaicin Solution | Not perceptible | Very strong |
| Herbal/Green Flavor | The flavor associated with fresh green herbs. | 0.1% Green Tea Infusion | Not perceptible | Very strong |
-
Evaluation Protocol:
-
Present panelists with coded, randomized samples (approximately 15 mL in clear cups) at a controlled temperature.
-
Instruct panelists to evaluate the samples in the order presented.
-
For each sample, panelists will rate the intensity of each attribute on a 15-cm line scale anchored from "none" to "very strong."
-
Panelists must rinse their mouths with water and eat a small piece of unsalted cracker between samples.[7]
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which samples are significantly different.
-
Visualize the results using spider web plots or bar charts.
-
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of this compound in a beverage matrix using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.
Objective: To accurately quantify the concentration of this compound in a beverage sample.
Materials:
-
GC-MS system with a headspace autosampler.
-
SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS).
-
20 mL headspace vials with magnetic screw caps (B75204) and septa.[2]
-
This compound analytical standard.
-
Internal standard (e.g., 1-Octanol).
-
Sodium chloride (NaCl).[2]
-
Deionized water.
-
Test beverage sample.
Procedure:
-
Sample and Standard Preparation:
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into deionized water.
-
Sample Preparation: Place 5 mL of the beverage sample into a 20 mL headspace vial. Add 1 g of NaCl and the internal standard. Seal the vial immediately.[2]
-
-
HS-SPME Conditions:
-
Incubation Temperature: 60°C
-
Incubation Time: 15 minutes
-
Extraction Time: 30 minutes
-
Agitation: 250 rpm
-
-
GC-MS Parameters:
-
Injection Port Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the beverage sample by interpolating its peak area ratio from the calibration curve.
-
Stability Considerations
This compound, as a terpene alcohol, can be susceptible to degradation under certain conditions, which may impact the flavor profile of the final product.
-
Oxidation: Exposure to oxygen, especially in the presence of light and heat, can lead to oxidation and the formation of off-flavors.
-
Acid Hydrolysis: In acidic beverage formulations, this compound may undergo acid-catalyzed rearrangement or dehydration reactions.
-
Storage: Proper storage of both the pure compound and the finished product is crucial. It is recommended to store in a cool, dark place in well-sealed containers.[9]
A flavor stability testing protocol should be implemented to evaluate the sensory and analytical profile of the product over its intended shelf life. This typically involves storing the product under controlled conditions (e.g., accelerated aging at elevated temperatures) and periodically performing sensory and GC-MS analysis.
References
- 1. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sample Preparation Techniques for Food & Beverage Analysis | Separation Science [sepscience.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. pubs.aip.org [pubs.aip.org]
- 7. weberflavors.com [weberflavors.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. azolifesciences.com [azolifesciences.com]
Application Notes and Protocols: (-)-Dihydrocarveol as a Starting Material in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydrocarveol (B1197605), a naturally occurring p-menthane (B155814) monoterpenoid, serves as a versatile and valuable chiral starting material in organic synthesis. Its inherent stereochemistry, derived from the chiral pool, makes it an attractive building block for the enantioselective synthesis of a variety of complex molecules, including natural products, active pharmaceutical ingredients (APIs), and fragrance compounds. This document provides detailed application notes and experimental protocols for key transformations of this compound, highlighting its utility in modern synthetic chemistry.
Applications of this compound
This compound is a strategic starting material for the synthesis of several classes of important organic compounds:
-
Chiral Ketones: Oxidation of this compound provides access to the corresponding chiral ketone, (-)-dihydrocarvone, a valuable intermediate in its own right.
-
Bioactive Molecules: The p-menthane skeleton of this compound is a key structural motif in a range of bioactive molecules, most notably cannabinoids. Its use as a chiral precursor allows for the stereocontrolled synthesis of these complex natural products and their analogs.
-
Fragrance and Flavor Compounds: The structural similarity of this compound to other monoterpenoids makes it a potential precursor for the synthesis of valuable fragrance compounds, such as (-)-rose oxide.
Experimental Protocols
Oxidation of this compound to (-)-Dihydrocarvone
This protocol details the oxidation of the secondary alcohol of this compound to the corresponding ketone, (-)-dihydrocarvone, a key synthetic intermediate.
Reaction Scheme:
Figure 1: Oxidation of this compound.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dilute 5.0 g of this compound with an equal volume of naphtha.
-
In a separate beaker, prepare a mixture of 4.0 g of sodium dichromate, 19 mL of water, and 5.0 g of concentrated sulfuric acid.
-
Slowly add the sodium dichromate solution to the stirred solution of this compound in naphtha.
-
Stir the resulting mixture vigorously for one hour at room temperature.
-
After one hour, transfer the reaction mixture to a separatory funnel and separate the naphtha layer.
-
Wash the organic layer sequentially with water, dilute aqueous sodium hydroxide (B78521) solution, and a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.
-
Remove the naphtha by distillation under reduced pressure to yield (-)-dihydrocarvone.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | (-)-Dihydrocarvone | [1] |
| Reagents | Sodium dichromate, Sulfuric acid, Water, Naphtha | [1] |
| Reaction Time | 1 hour | [1] |
| Yield | Practically pure | [1] |
| Spectroscopic Data (IR of Dihydrocarvone) | Conforms to authentic sample | [1] |
Synthesis of 8,9-Dihydrocannabidiol (B10830663) (H2CBD) from a this compound Analog
This protocol outlines a plausible synthetic route to 8,9-dihydrocannabidiol (H2CBD), a non-psychoactive cannabinoid analog, using a derivative of this compound. The key step is a Lewis acid-catalyzed Friedel-Crafts alkylation of olivetol (B132274) with a cyclic allylic alcohol derived from the p-menthane framework.
Reaction Pathway:
Figure 2: Synthesis of H2CBD.
Protocol (Representative):
-
To a solution of the cyclic allylic alcohol (derived from a this compound analog, 1.0 eq) and olivetol (1.2 eq) in anhydrous dichloromethane (B109758) (0.1 M) at 0 °C under an inert atmosphere, add a Lewis acid such as boron trifluoride etherate (BF3·OEt2, 1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 8,9-dihydrocannabidiol.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Materials | Cyclic Allylic Alcohol, Olivetol |
| Product | 8,9-Dihydrocannabidiol (H2CBD) |
| Reagents | Boron trifluoride etherate, Dichloromethane |
| Reaction Time | 2-4 hours |
| Yield | 60-70% (estimated) |
| Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | Consistent with the structure of H2CBD |
Potential Synthesis of (-)-Rose Oxide from this compound
(-)-Rose oxide is a valuable fragrance compound. While its synthesis is commonly achieved from citronellol, the structural similarity of this compound suggests its potential as a starting material for a related synthetic strategy. The key transformation would involve an allylic rearrangement and subsequent intramolecular cyclization.
Conceptual Workflow:
Figure 3: Conceptual path to (-)-Rose Oxide.
Discussion:
The synthesis of (-)-rose oxide from this compound would likely proceed through an initial selective oxidation of the allylic methyl group or a related functional group transformation to introduce a second hydroxyl group, forming a key diol intermediate. This could potentially be achieved through a variety of methods, including selenium dioxide oxidation or photooxygenation. Subsequent acid-catalyzed intramolecular cyclization of the diol would then yield the desired tetrahydropyran (B127337) ring system of (-)-rose oxide. The stereochemistry of the starting material would be crucial in controlling the stereochemical outcome of the final product. Further research and methods development are required to establish a viable and efficient protocol for this transformation.
References
Application Notes and Protocols: Enzymatic Reduction of Carvone to (-)-Dihydrocarveol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enzymatic reduction of carvone (B1668592) is a key biotransformation for the synthesis of chiral building blocks like (-)-dihydrocarveol, which are valuable intermediates in the pharmaceutical and fragrance industries. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, enabling the production of specific stereoisomers. This document provides detailed application notes and protocols for the enzymatic reduction of carvone, focusing on the production of this compound.
The reduction of carvone can occur at the carbon-carbon double bond to form dihydrocarvone (B1202640), or at the carbonyl group to produce carveol (B46549). Subsequent reduction can lead to dihydrocarveol (B1210190). The stereochemical outcome of the reduction is highly dependent on the choice of biocatalyst. Various microorganisms, including baker's yeast and specific bacterial strains, as well as isolated enzymes such as ene-reductases, have been successfully employed for this transformation.
Data Presentation
Table 1: Comparison of Different Biocatalysts for Carvone Reduction
| Biocatalyst | Substrate | Major Product(s) | Conversion (%) | Diastereomeric Excess (%) | Reference |
| Baker's Yeast (Saccharomyces cerevisiae) | (4R)-(-)-Carvone | (1R,4R)-Dihydrocarvone | 70-74% | 92-99% | [1] |
| Baker's Yeast (Saccharomyces cerevisiae) | (4S)-(+)-Carvone | (1R,2R,4S)-iso-Dihydrocarveol | - | - | [2] |
| Kluyveromyces exigua DBVPG 7133 (lyophilized whole cells) | (4S)-(+)-Carvone | (1S,4S)-Dihydrocarvone (60% yield), (1R,4S)-Dihydrocarvone (40% yield) | 100% (after 120h) | - | [3] |
| Ene-reductase (FOYE-1) | (R)-Carvone | (2R,5R)-Dihydrocarvone | 65% yield | >95% | [4] |
| E. coli expressing NostocER1 | (R)-Carvone | (2R,5R)-Dihydrocarvone | 95.6% yield | 95.4% | [5] |
| Pseudomonas proteolytica FM18Mci1 | (4S)-(-)-Carvone | (1R,4S)-Dihydrocarvone | 95% (in 24h) | - | [6] |
| Rhodococcus erythropolis DCL14 | Carveol stereoisomers | (1R)-(iso-)Dihydrocarvone | - | - | [7] |
Note: Conversion and yield data can vary significantly based on reaction conditions.
Experimental Protocols
Protocol 1: Bioreduction of (4R)-(-)-Carvone using Baker's Yeast
This protocol is based on the methodology for producing (1R,4R)-dihydrocarvone.[1]
1. Materials:
-
Baker's yeast (commercial grade)
-
(4R)-(-)-Carvone
-
Sucrose (B13894) or Trehalose (B1683222) (optional additive)
-
Dimethyl sulfoxide (B87167) (DMSO, optional additive)
-
Phosphate (B84403) buffer (pH 7.5)
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate
-
Erlenmeyer flasks
-
Orbital shaker
2. Procedure:
-
Prepare a suspension of baker's yeast (100 g/L) in phosphate buffer (pH 7.5).
-
If using additives, add sucrose or trehalose to the yeast suspension.
-
Pre-incubate the yeast suspension at 26°C with shaking for 30 minutes.
-
Dissolve (4R)-(-)-carvone in a minimal amount of a co-solvent like DMSO if necessary, and add it to the yeast suspension to a final concentration of 16.6 mM.
-
Incubate the reaction mixture at 26°C on an orbital shaker.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
After the desired conversion is reached (typically 24-48 hours), terminate the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer. The aqueous layer can be extracted two more times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product using column chromatography if necessary.
12. Analytical Method:
-
Gas Chromatography (GC): Use a GC system equipped with a chiral column to separate and quantify the stereoisomers of dihydrocarvone and dihydrocarveol.[8]
Protocol 2: Whole-Cell Bioreduction of (R)-Carvone using Recombinant E. coli
This protocol is adapted from the whole-cell bioreduction using E. coli expressing an ene-reductase.[5][9]
1. Materials:
-
Recombinant E. coli cells overexpressing an ene-reductase (e.g., NostocER1) and a cofactor regeneration system (e.g., formate (B1220265) dehydrogenase).
-
(R)-Carvone
-
Sodium formate
-
Sodium phosphate buffer (300 mM, pH 7.0)
-
Amberlite® XAD4 resin
-
Stirred-tank bioreactor
-
Centrifuge
2. Procedure:
-
Cultivate the recombinant E. coli cells and induce enzyme expression. Harvest the cells by centrifugation and resuspend them in sodium phosphate buffer to the desired cell density (e.g., 40 gCDW/L).
-
Set up the biotransformation in a stirred-tank bioreactor containing the cell suspension, 300 mM (R)-carvone, and 450 mM sodium formate.[9]
-
Add Amberlite® XAD4 resin (3:1 wet mass ratio to the substrate) for in situ substrate feeding and product removal.[5][9]
-
Maintain the reaction at a controlled temperature (e.g., 25°C) and pH (7.0).[5]
-
Monitor the formation of (2R,5R)-dihydrocarvone over time using GC analysis of samples taken from the reaction mixture.
-
Upon completion, separate the cells and resin by centrifugation or filtration.
-
Extract the product from the supernatant and the resin using an appropriate organic solvent.
-
Combine the organic extracts, dry, and concentrate to obtain the product.
9. Analytical Method:
-
Gas Chromatography-Flame Ionization Detector (GC-FID): Employ a GC-FID system to monitor the consumption of (R)-carvone and the formation of dihydrocarvone.[10]
Visualizations
Caption: General experimental workflow for the enzymatic reduction of carvone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric reduction of (4S)-(+)-carvone catalyzed by enoate reductases (ERs) expressed by non-conventional yeast (NCY) whole-cells [iris.unimo.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
Microbial Transformation of (-)-Dihydrocarveol: Applications and Protocols for Researchers
For Immediate Release
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the microbial transformation of (-)-dihydrocarveol (B1197605), a naturally occurring monoterpenoid. The biotransformation of this compound offers a green and stereoselective alternative to chemical synthesis for the production of valuable derivatives, such as dihydrocarvone (B1202640) and various lactones, which have applications in the flavor, fragrance, and pharmaceutical industries.
Introduction
This compound is a monoterpenoid alcohol that can be sourced from essential oils. Its microbial transformation leverages the enzymatic machinery of microorganisms to introduce chemical modifications, often with high regio- and stereoselectivity. This approach is of significant interest for the synthesis of chiral compounds and novel bioactive molecules. This document focuses on the biotransformation of this compound using the bacterium Rhodococcus erythropolis DCL14 and provides a general protocol for fungal transformations, drawing on studies with related terpenoids.
Microbial Transformation Pathways
The microbial transformation of this compound has been notably studied in the bacterium Rhodococcus erythropolis DCL14. This strain can utilize dihydrocarveol (B1210190) as a sole source of carbon and energy. The primary transformation pathway involves the oxidation of the secondary alcohol group to a ketone, followed by a Baeyer-Villiger monooxygenase-catalyzed ring expansion to form a lactone.
Rhodococcus erythropolis DCL14 Transformation Pathway
Rhodococcus erythropolis DCL14 metabolizes this compound through a specific enzymatic cascade. The initial step is the oxidation of this compound to the corresponding ketone, (iso-)dihydrocarvone, catalyzed by a carveol (B46549) dehydrogenase. Subsequently, a Baeyer-Villiger monooxygenase acts on the dihydrocarvone intermediate, leading to the formation of specific lactones. For instance, (1R)-(iso-)dihydrocarvone is converted to 4-isopropenyl-7-methyl-2-oxo-oxepanone.[1] This lactone can be further hydrolyzed and oxidized, entering the central metabolism of the bacterium.[1]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (-)-Dihydrocarveol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (-)-Dihydrocarveol (B1197605).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of its precursor, R-(-)-carvone.
Q1: My overall yield of dihydrocarveol (B1210190) is low. What are the common causes?
A1: Low yields can stem from several factors throughout the experimental process:
-
Incomplete Reaction: The reduction of carvone (B1668592) to dihydrocarveol may not have gone to completion. This can be caused by insufficient reducing agent, poor quality of the reducing agent (e.g., sodium borohydride (B1222165) that has been exposed to moisture), or inadequate reaction time.[1] It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC).[2][3]
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role. For instance, while sodium borohydride (NaBH₄) is a mild reducing agent that can be used in protic solvents like methanol (B129727) or ethanol, its reactivity is influenced by temperature.[4] Reactions are often started at 0 °C to control the initial exothermic reaction and then allowed to proceed at room temperature.[1][2]
-
Side Reactions: The structure of carvone contains three double bonds susceptible to reduction.[5][6] Depending on the reagent and conditions, side products like carvomenthol, carvomenthone, or dihydrocarvone (B1202640) can form.[5] Using a chemoselective reducing agent like NaBH₄, especially in a Luche reduction (NaBH₄ with CeCl₃), specifically targets the carbonyl group, minimizing unwanted side reactions.[5][6]
-
Product Loss During Workup and Purification: Dihydrocarveol is an alcohol with some solubility in water.[7] During aqueous workup and extraction steps, significant product loss can occur if the extraction is not performed thoroughly (e.g., multiple extractions with an organic solvent). Additionally, losses can happen during solvent removal (e.g., rotary evaporation) if not performed carefully, or during purification steps like column chromatography or recrystallization.[2][7]
Q2: I am observing multiple products in my final mixture. How can I improve the selectivity for this compound?
A2: The formation of multiple products is typically due to the reduction of other functional groups in the carvone molecule or the formation of different stereoisomers.
-
Improving Chemoselectivity: To selectively reduce the carbonyl group while preserving the carbon-carbon double bonds, a mild and specific reducing agent is necessary. Sodium borohydride (NaBH₄) is generally effective for reducing ketones to secondary alcohols.[2][4] For even greater selectivity, the Luche reduction, which uses a combination of NaBH₄ and cerium(III) chloride (CeCl₃), is highly effective at reducing the carbonyl group in α,β-unsaturated ketones without affecting the double bond.[5][6]
-
Controlling Stereoselectivity: The reduction of carvone can lead to a mixture of diastereomers, primarily this compound and its isomers like iso-, neo-, and neoiso-dihydrocarveol. The ratio of these isomers is highly dependent on the reducing agent and reaction conditions. Biocatalytic methods, using whole-cell biocatalysts or optimized ene reductases, have shown excellent results in producing specific stereoisomers with high diastereomeric excess.[8][9] For example, using E. coli cells overexpressing an ene reductase from Nostoc sp. has achieved a 95.6% yield of (2R,5R)-dihydrocarvone with a high diastereomeric excess.[8]
Q3: How can I effectively purify my crude this compound product?
A3: Purification is essential to isolate the desired dihydrocarveol isomer from unreacted starting material, side products, and other isomers.
-
Extraction: After quenching the reaction, a liquid-liquid extraction is typically the first step.[7] Use a suitable organic solvent like diethyl ether or dichloromethane (B109758) to extract the product from the aqueous layer. Performing multiple extractions (e.g., three times) will maximize the recovery of the alcohol product, which may have partial solubility in water.[7]
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica (B1680970) gel column is commonly used. By carefully selecting the solvent system (eluent), you can separate dihydrocarveol from less polar compounds (like unreacted carvone or limonene) and more polar impurities. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture) to elute the compounds in order of increasing polarity.
-
Recrystallization: If the crude product is a solid or can be derivatized to a solid, recrystallization can be an effective purification technique.[2][4] This method relies on the differences in solubility of the product and impurities in a specific solvent at different temperatures.
-
Distillation: If the product is a liquid with a boiling point sufficiently different from impurities, distillation under reduced pressure (vacuum distillation) can be used for purification.
Q4: My reaction, monitored by TLC, appears to be sluggish or has stalled. What should I do?
A4: A stalled reaction can be frustrating. Here are a few troubleshooting steps:
-
Check Reagent Quality: Sodium borohydride is susceptible to decomposition upon exposure to atmospheric moisture.[1] Ensure you are using fresh, high-quality NaBH₄.
-
Increase Reagent Stoichiometry: While NaBH₄ is often used in excess, it's possible the amount was insufficient, especially if some has degraded.[4] Adding another portion of the reducing agent can restart the reaction. Remember that one molecule of NaBH₄ can theoretically reduce four molecules of a ketone.[4]
-
Adjust Temperature: If the reaction was conducted at a very low temperature (e.g., 0 °C or below), allowing it to warm to room temperature may increase the reaction rate.[1]
-
Ensure Proper Mixing: In heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants.
Data Presentation: Comparison of Synthesis Methods
The choice of reducing agent significantly impacts the yield and selectivity of the reaction. The following table summarizes outcomes from different reduction methods for carvone.
| Starting Material | Reducing Agent / Method | Key Products | Yield | Diastereomeric Excess (de) / Notes | Reference |
| R-(-)-Carvone | Sodium Borohydride (NaBH₄) / CeCl₃ (Luche Reduction) | Carveol (mixture of isomers) | Effective | Selectively reduces carbonyl group | [5][6] |
| R-(-)-Carvone | Zinc (Zn) / Acetic Acid | Dihydrocarvone | Good | Reduces the endocyclic C=C bond | [5][10] |
| R-(-)-Carvone | Catalytic Hydrogenation | Carvomenthol or Carvomenthone | High | Reduces all double bonds | [5] |
| R-(-)-Carvone | E. coli with Ene Reductase (NostocER1) | (2R,5R)-dihydrocarvone | 95.6% | 95.4% de | [8] |
| R-(-)-Carvone | FOYE-1 Ene-Reductase | (2R,5R)-dihydrocarvone | 66% (495 mg from 750 mg) | >95% ee | [9] |
Experimental Protocols
Protocol: Reduction of R-(-)-Carvone using Sodium Borohydride
This protocol provides a general method for the synthesis of a mixture of this compound isomers.
Materials:
-
R-(-)-Carvone
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether (or dichloromethane)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
50 mL Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve approximately 0.5 g of R-(-)-carvone in 8-10 mL of methanol.[1] Place the flask in an ice bath and stir the solution with a magnetic stirrer for 10-15 minutes until it is thoroughly cooled.
-
Addition of Reducing Agent: Weigh approximately 0.05 g of sodium borohydride.[1] Add the NaBH₄ to the chilled carvone solution in small portions over 5 minutes. Caution: Hydrogen gas is evolved. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 10 minutes, then remove the ice bath and let the reaction stir at room temperature for 20-30 minutes.[7] The yellow color of the carvone solution should fade, indicating the reduction of the carbonyl group.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC. Prepare a TLC plate and spot the starting material (carvone solution) and the reaction mixture. Use a solvent system such as 7:3 hexane:acetone.[1] The product, dihydrocarveol, will have a lower Rf value (be less mobile) than the starting ketone, carvone. The reaction is complete when the carvone spot has disappeared.
-
Workup - Quenching and Extraction:
-
Carefully add 5 mL of deionized water to the flask to quench the reaction and decompose any remaining NaBH₄.[1]
-
Transfer the entire mixture to a separatory funnel.
-
Add 15 mL of diethyl ether to the separatory funnel, stopper it, and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate. Drain the lower aqueous layer into a beaker.
-
Drain the upper organic (ether) layer into a clean Erlenmeyer flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with 10 mL portions of diethyl ether, combining all organic extracts.[7]
-
-
Drying and Solvent Removal:
-
Wash the combined organic extracts with 15 mL of brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant or filter the dried solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude dihydrocarveol product, which will likely be a colorless or pale yellow oil.
-
-
Purification and Characterization:
-
Determine the mass and calculate the crude yield of the product.
-
If necessary, purify the product further using column chromatography on silica gel.
-
Characterize the final product using techniques such as IR spectroscopy (to observe the appearance of an -OH stretch and disappearance of the C=O stretch) and NMR spectroscopy.
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. webassign.net [webassign.net]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Carvone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Improving Enantioselectivity in (-)-Dihydrocarveol Synthesis
Welcome to the technical support center for the enantioselective synthesis of (-)-Dihydrocarveol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the enantioselective synthesis of this compound?
A1: The main strategies for achieving high enantioselectivity in this compound synthesis include:
-
Biocatalytic Reduction of (R)-Carvone: This method utilizes enzymes, specifically ene-reductases and ketoreductases, to stereoselectively reduce the carbon-carbon double bond and the carbonyl group of (R)-carvone.[1][2]
-
Asymmetric Hydrogenation of Carvone (B1668592) Derivatives: This approach employs chiral metal catalysts, such as those based on Rhodium, to deliver hydrogen atoms stereoselectively to the prochiral faces of a carvone-derived substrate.[3][4][5]
-
Chiral Pool Synthesis from Limonene (B3431351): Utilizing naturally occurring chiral molecules like limonene as a starting material provides an inherent stereochemical advantage for the synthesis of this compound.
Q2: How can I determine the enantiomeric excess (e.e.) of my this compound product?
A2: The most common and reliable methods for determining the enantiomeric excess of chiral molecules like this compound are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[6][7][8] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.[7]
Q3: What are the common side products in the synthesis of this compound from carvone?
A3: Depending on the reaction conditions and the catalysts used, several side products can be formed. In biocatalytic reductions, incomplete reduction can lead to the formation of carveols or dihydrocarvone (B1202640) isomers.[9] In chemical reductions, over-reduction or isomerization of double bonds can occur. For instance, using certain reducing agents can lead to the formation of limonene.[10]
Q4: Can solvent and temperature affect the enantioselectivity of the reaction?
A4: Yes, both solvent and temperature can have a significant impact on enantioselectivity. The choice of solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. Temperature can also play a crucial role; in many asymmetric reactions, lower temperatures lead to higher enantioselectivity. However, this is not a universal rule, and the optimal temperature needs to be determined for each specific catalytic system.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (e.e.) in Biocatalytic Reduction
Symptoms:
-
The enantiomeric excess of this compound is below the desired level.
-
Significant amounts of the undesired (+) enantiomer are detected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Enzyme Choice | Screen a panel of different ene-reductases and ketoreductases to find one with higher selectivity for your substrate. Enzymes from different microbial sources can exhibit varying stereoselectivities.[11] |
| Incorrect Cofactor Regeneration | Ensure the cofactor regeneration system (e.g., using glucose dehydrogenase or formate (B1220265) dehydrogenase) is efficient. Imbalances in cofactor concentration can affect enzyme performance. |
| Suboptimal Reaction pH | The pH of the reaction medium is critical for enzyme activity and stability. Determine the optimal pH for your specific ketoreductase. Most ketoreductases have an optimal pH between 6.0 and 8.0.[12] |
| Inappropriate Temperature | While enzymes have an optimal temperature for activity, a slightly lower temperature may favor higher enantioselectivity. Perform a temperature optimization study. |
| High Substrate Concentration | High substrate concentrations can sometimes lead to substrate inhibition or reduced enantioselectivity.[13][14][15][16][17] Try lowering the initial substrate concentration or use a fed-batch approach. |
| Presence of Organic Solvents | If using a co-solvent to improve substrate solubility, its nature and concentration can affect enantioselectivity. Screen different organic solvents or consider using a biphasic system.[18] |
Issue 2: Low Yield or Incomplete Conversion
Symptoms:
-
A significant amount of starting material ((R)-Carvone) remains after the reaction.
-
The isolated yield of this compound is low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Enzyme Inactivation | The enzyme may be denatured or inhibited. Check for potential inhibitors in your substrate or reaction medium. Ensure proper storage and handling of the enzyme. |
| Insufficient Cofactor | The amount of cofactor (NAD(P)H) may be limiting. Increase the concentration of the cofactor and ensure the regeneration system is active. |
| Poor Substrate Solubility | (R)-Carvone has limited solubility in aqueous media. The addition of a miscible co-solvent or the use of a two-phase system can improve substrate availability to the enzyme. |
| Mass Transfer Limitations | In whole-cell biocatalysis, mass transfer of the substrate into the cells can be a limiting factor. Consider cell permeabilization methods or using isolated enzymes. |
| Product Inhibition | The product, this compound, may inhibit the enzyme at higher concentrations. Consider in-situ product removal techniques. |
Issue 3: Catalyst Deactivation in Asymmetric Hydrogenation
Symptoms:
-
The reaction rate slows down or stops before completion.
-
A decrease in enantioselectivity is observed over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | Impurities in the substrate, solvent, or hydrogen gas can poison the metal catalyst. Ensure all reagents and gases are of high purity. |
| Ligand Degradation | The chiral ligand can degrade under the reaction conditions. Operate under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. |
| Formation of Inactive Species | The catalyst can form inactive dimers or clusters. Adjusting the catalyst loading, temperature, or pressure may help to minimize the formation of these species.[19][20][21][22] |
| Product Inhibition | The product may coordinate to the metal center and inhibit the catalyst. This is less common for dihydrocarveol (B1210190) but can be a factor. |
Data Presentation: Comparison of Synthetic Methods
| Method | Catalyst/Enzyme | Substrate | Yield (%) | e.e. (%) | d.e. (%) | Key Conditions |
| Biocatalytic Reduction | Ene-reductase & Ketoreductase | (R)-Carvone | >95 | >98 | >95 | Whole-cell E. coli, cofactor regeneration |
| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Ligand | Carvone derivative | ~90 | >99 | N/A | H₂ pressure, specific solvent and temperature |
| Biocatalytic Resolution | Lipase | Racemic Dihydrocarvyl acetate | ~45 (for one enantiomer) | >99 | N/A | Transesterification in organic solvent |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of (R)-Carvone using E. coli Whole Cells
-
Cultivation of E. coli: Grow E. coli cells expressing the desired ene-reductase and ketoreductase in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at a lower temperature (e.g., 20°C) for 16-20 hours.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet with a phosphate (B84403) buffer (e.g., 50 mM, pH 7.0).
-
Biotransformation: Resuspend the cell pellet in the same buffer to a specific cell density (e.g., 50 g/L wet cell weight). Add the cofactor regeneration system components (e.g., glucose and glucose dehydrogenase).
-
Reaction Initiation: Add (R)-Carvone (e.g., 10 mM final concentration). If substrate solubility is an issue, a co-solvent like isopropanol (B130326) (up to 10% v/v) can be used.
-
Reaction Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral GC or HPLC.
-
Work-up and Purification: Once the reaction is complete, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Asymmetric Hydrogenation of a Carvone Derivative
-
Catalyst Preparation: In a glovebox, charge a pressure reactor with the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral phosphine (B1218219) ligand in a degassed solvent (e.g., dichloromethane). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: Add the carvone derivative substrate to the reactor.
-
Hydrogenation: Seal the reactor, purge it with hydrogen gas several times, and then pressurize it to the desired pressure (e.g., 10-50 bar).
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., 25-50°C) for a designated time (e.g., 12-24 hours).
-
Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, carefully vent the reactor and concentrate the reaction mixture.
-
Purification: Purify the product by flash column chromatography on silica gel to remove the catalyst and any byproducts.
Mandatory Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Workflow for biocatalytic synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (-)-Dihydrocarveol
Welcome to the technical support center for the purification of (-)-Dihydrocarveol (B1197605). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purification challenging?
A1: this compound is a naturally occurring monoterpenoid alcohol. Its purification is challenging primarily because it typically exists as a mixture of four diastereomers: this compound (n-), (-)-isodihydrocarveol, (-)-neodihydrocarveol, and (-)-neoisodihydrocarveol.[1] These isomers possess very similar physical properties, such as boiling points and polarities, making their separation difficult. Commercial grades are often sold as a mixture of these isomers, with a purity of ≥95% for the sum of all enantiomers.[1]
Q2: What are the common impurities found in crude this compound?
A2: Besides the presence of other diastereomers, crude this compound may contain unreacted starting materials and byproducts from its synthesis. For instance, if synthesized from the reduction of (-)-carvone, residual carvone (B1668592) or intermediate products might be present.[2] Synthesis routes starting from other precursors like α-pinene can introduce impurities such as cymene and pinol.
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective techniques for purifying this compound and separating its isomers are fractional distillation, column chromatography (including standard and chiral chromatography), and crystallization of derivatives. The choice of method depends on the desired purity, the scale of the purification, and the specific isomers to be separated.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of isomers.
-
Possible Cause: The boiling points of the diastereomers are very close, making separation by standard fractional distillation inefficient.
-
Troubleshooting Steps:
-
Use a high-efficiency fractionating column: A longer column with a higher number of theoretical plates (e.g., a Vigreux or packed column) will provide better separation.
-
Optimize the reflux ratio: A higher reflux ratio (more condensate returning to the column) can improve separation but will increase the distillation time.
-
Perform vacuum distillation: Lowering the pressure will reduce the boiling points of the compounds, which can sometimes enhance the boiling point differences between isomers and prevent thermal degradation.[3]
-
Monitor the temperature closely: A stable temperature at the collection head indicates the distillation of a pure fraction. A gradual increase in temperature suggests a mixture is co-distilling.
-
Issue: The compound is degrading during distillation.
-
Possible Cause: this compound can be sensitive to high temperatures.
-
Troubleshooting Steps:
-
Use vacuum distillation: This will lower the boiling point and reduce the risk of thermal decomposition.[3]
-
Ensure an inert atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon to prevent oxidation.
-
Column Chromatography
Issue: Co-elution of isomers.
-
Possible Cause: The polarity difference between the diastereomers is insufficient for separation with the chosen stationary and mobile phases.
-
Troubleshooting Steps:
-
Optimize the mobile phase: A systematic screening of solvent systems with varying polarities is crucial. For normal-phase chromatography on silica (B1680970) gel, start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent like ethyl acetate (B1210297) or diethyl ether. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the target compound on a TLC plate.[4]
-
Try a different stationary phase: If silica gel is ineffective, consider using other stationary phases like alumina (B75360) or silver nitrate-impregnated silica gel, which can offer different selectivities for terpenes.
-
Use Chiral Chromatography: For separating enantiomers or achieving high diastereomeric purity, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is often necessary. Polysaccharide-based CSPs are a good starting point for screening.[1][5]
-
Issue: Low yield after chromatography.
-
Possible Cause: The compound may be irreversibly adsorbed onto the column, or the fractions may be too dilute.
-
Troubleshooting Steps:
-
Deactivate the stationary phase: For sensitive compounds, adding a small amount of a modifier like triethylamine (B128534) to the mobile phase can reduce strong interactions with the silica gel.
-
Optimize sample loading: Overloading the column can lead to poor separation and band broadening, resulting in mixed fractions and lower yields of pure product. A general rule is to load 1-5% of the silica gel weight.[4]
-
Careful fraction collection and analysis: Collect smaller fractions and analyze them by TLC or GC to accurately identify and combine the pure fractions.
-
Crystallization
Issue: The compound oils out instead of crystallizing.
-
Possible Cause: The presence of impurities is depressing the melting point, or the chosen solvent is not suitable.
-
Troubleshooting Steps:
-
Pre-purify the sample: Use a preliminary purification method like flash chromatography to remove a significant portion of the impurities before attempting crystallization.
-
Solvent screening: Systematically test a range of solvents and solvent mixtures to find a system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Slow cooling: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals rather than an oil.
-
Issue: Low diastereomeric excess in the crystals.
-
Possible Cause: Co-crystallization of the undesired diastereomer.
-
Troubleshooting Steps:
-
Multiple recrystallizations: Perform sequential recrystallizations to enrich the desired diastereomer in the crystalline phase.
-
Derivatization: Convert the mixture of alcohol diastereomers into derivatives (e.g., esters with a chiral acid) to form new diastereomers with significantly different crystallization properties. These can then be separated by crystallization, followed by the removal of the chiral auxiliary.[1]
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound Isomers
| Purification Method | Purity Achievable | Typical Yield | Key Advantages | Key Disadvantages |
| Fractional Distillation | Moderate to High | High | Scalable, good for initial bulk purification. | Limited resolution for close-boiling isomers, potential for thermal degradation. |
| Column Chromatography | High | Moderate to High | Good for separating compounds with different polarities, adaptable to various scales. | Can be time-consuming and solvent-intensive, may require optimization. |
| Chiral HPLC/SFC | Very High (>99%) | Low to Moderate | Excellent for separating enantiomers and achieving high diastereomeric purity. | Expensive, not easily scalable for large quantities, requires specialized equipment. |
| Crystallization | High (with derivatives) | Variable | Can be highly selective, potentially scalable. | Finding a suitable solvent can be challenging, may require derivatization. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of a mixture of this compound isomers on a laboratory scale.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., hexane:ethyl acetate mixtures like 95:5, 90:10, 80:20) to find a system that gives good separation of the components, with the main spot having an Rf value between 0.2 and 0.4.
-
-
Column Preparation:
-
Select an appropriate size glass column and securely clamp it in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., using a pump or compressed air) to start the elution.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Analysis of Isomeric Purity by Gas Chromatography (GC)
This protocol outlines a general method for determining the isomeric composition of a this compound sample.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent like hexane or ethyl acetate.
-
-
GC Instrument Conditions (Example):
-
Column: A chiral capillary column (e.g., a cyclodextrin-based column) is recommended for separating stereoisomers. A standard non-polar or mid-polarity column (e.g., DB-5 or HP-5) can separate some diastereomers.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 5 °C/min).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the different this compound isomers based on their retention times (comparison with standards if available).
-
Determine the relative percentage of each isomer by integrating the peak areas.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for poor isomer separation.
References
Technical Support Center: (-)-Dihydrocarveol Stability and Degradation
Welcome to the technical support center for (-)-dihydrocarveol (B1197605). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to air and moisture. It is also crucial to protect the compound from sources of ignition such as heat, flames, and sparks, as it is a combustible liquid.[1][2] Storage away from strong oxidizing agents is imperative to prevent chemical reactions that could lead to degradation.[1]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure as a secondary alcohol and a monoterpenoid, this compound is susceptible to two primary degradation pathways under abiotic conditions:
-
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone, (-)-dihydrocarvone. This is a common reaction for secondary alcohols and is supported by the observation of this transformation in biological systems.[3][4]
-
Acid-Catalyzed Dehydration: In the presence of strong acids, this compound can undergo dehydration, leading to the formation of various isomeric p-menthenes through the elimination of a water molecule.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively documented, it is recommended to protect it from light. Photostability testing is a standard component of forced degradation studies as per ICH guidelines.[1][2] For light-sensitive compounds, exposure can lead to degradation. Therefore, storing this compound in light-resistant containers is a prudent precautionary measure.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in Chromatographic Analysis
Problem: During the analysis of a this compound sample (e.g., by GC-MS or HPLC), unexpected peaks are observed, suggesting the presence of impurities or degradation products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | Verify storage conditions: Ensure the sample has been stored under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container to minimize exposure to oxygen. Analyze for dihydrocarvone: The primary oxidation product is likely (-)-dihydrocarvone. Use a reference standard of (-)-dihydrocarvone to confirm the identity of the impurity peak. |
| Acidic Contamination | Check for acidic residues: Traces of acid from synthesis or workup can catalyze dehydration. Ensure all labware is thoroughly cleaned and neutralized. Analyze for p-menthenes: Dehydration will lead to the formation of various p-menthene isomers. Mass spectrometry can help identify these hydrocarbon products. |
| Thermal Degradation | Review experimental conditions: High temperatures during sample preparation, analysis (e.g., GC inlet temperature), or storage can cause degradation. Optimize temperature settings to the lowest practical values. |
| Photodegradation | Protect from light: Ensure the sample has been handled and stored with protection from light, especially UV radiation. Use amber vials or wrap containers in aluminum foil. |
Issue 2: Loss of Assay Potency Over Time
Problem: The measured concentration of this compound in a sample decreases over time, indicating instability.
Quantitative Data on Terpene Stability:
While specific kinetic data for this compound is limited in publicly available literature, studies on other terpenes in various formulations provide insights into expected degradation rates. For instance, in accelerated stability studies (40°C/75% RH), monoterpenes have been observed to degrade 2-3 times faster than sesquiterpenes.
Table 1: General Stability of Monoterpenes in Different Formulations
| Formulation | Terpene Retention Improvement | Notes |
| Pectin-based gummies | 15-25% better than gelatin | Demonstrates the impact of the matrix on stability. |
This data is illustrative for monoterpenes in general and may not be directly representative of this compound in a pure state or in other formulations.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To understand the degradation profile of your specific sample, a forced degradation study is recommended. This involves subjecting the sample to stress conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation. A target degradation of 5-20% is generally considered appropriate for identifying degradation products and developing a stability-indicating analytical method.[5]
-
Develop a Stability-Indicating Analytical Method: A validated analytical method, typically HPLC or GC, is crucial to separate and quantify this compound from its potential degradation products. This will allow for an accurate assessment of potency over time.
-
Re-evaluate Storage Conditions: Based on the results of the forced degradation study, optimize the storage conditions to mitigate the identified degradation pathways. This may include stricter control of temperature, exclusion of oxygen, and protection from light.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 24 hours). After cooling, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Heat the mixture at 60°C for a specified period (e.g., 24 hours). After cooling, neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat it in an oven at a specified temperature (e.g., 80°C) for a specified period (e.g., 48 hours). A separate sample of solid this compound should also be subjected to the same conditions.
-
Photodegradation: Expose an aliquot of the stock solution in a transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using a suitable stability-indicating method (see Protocol 2).
Protocol 2: Stability-Indicating GC-FID Method for this compound
Objective: To develop a gas chromatography method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a DB-Wax or FFAP column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended to achieve good separation of the alcohol from the less polar ketone and hydrocarbon degradation products.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/min.
-
Final hold: Hold at 220°C for 5 minutes. (This is a starting point and should be optimized based on the separation observed for the forced degradation samples.)
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the chosen solvent.
Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products by analyzing the stressed samples.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance when small, deliberate variations are made to the method parameters (e.g., flow rate, temperature ramp).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. longdom.org [longdom.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Dihydrocarvone | 7764-50-3 [smolecule.com]
- 5. jddtonline.info [jddtonline.info]
Technical Support Center: GC Analysis of (-)-Dihydrocarveol
Welcome to the Technical Support Center for the gas chromatography (GC) analysis of (-)-Dihydrocarveol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing with my this compound standard?
A1: Peak tailing is the most common issue when analyzing this compound and other polar alcohols via GC. This phenomenon is primarily caused by strong interactions between the hydroxyl (-OH) group of the analyte and active sites within the GC system. These active sites, often exposed silanol (B1196071) groups (Si-OH) on the inlet liner, column stationary phase, or glass wool, can lead to undesirable adsorption and secondary interactions, causing the peak to tail.
Q2: What is derivatization, and should I consider it for my this compound analysis?
A2: Derivatization is a chemical modification process used to convert an analyte into a more volatile and less polar compound, making it more suitable for GC analysis. For this compound, derivatization, particularly silylation, is highly recommended. This process replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, which significantly reduces peak tailing, improves peak shape, and often leads to shorter retention times.
Q3: Can I separate this compound from its stereoisomers using standard GC?
A3: Separating enantiomers like this compound and (+)-Dihydrocarveol, or other diastereomers, typically requires a specialized approach. While some separation of diastereomers might be achievable on a standard polar column, baseline resolution of enantiomers necessitates the use of a chiral stationary phase. These phases, often based on cyclodextrins, create a chiral environment that allows for the differential interaction and separation of enantiomers.
Q4: My baseline is noisy. What are the common causes?
A4: A noisy baseline can stem from several sources. Common causes include a contaminated injector, column bleed (especially at high temperatures), impurities in the carrier gas, or detector issues. Ensure high-purity carrier gas is used with appropriate traps, check for leaks in the system, and perform regular maintenance on the injector and detector.
Q5: I am not seeing any peak for this compound. What should I check?
A5: A complete loss of peak can be due to several factors. Check for leaks in the injection port, ensure the syringe is functioning correctly, and verify that the sample concentration is appropriate. It is also possible that the compound is strongly adsorbing to active sites in the inlet or the column, preventing it from reaching the detector. In such cases, using a deactivated liner and column or employing derivatization is crucial.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing in Direct Analysis
This guide provides a systematic approach to troubleshooting peak tailing when analyzing underivatized this compound.
Problem: The chromatographic peak for this compound exhibits significant tailing, leading to poor integration and inaccurate quantification.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and resolving peak tailing in the GC analysis of this compound.
Guide 2: Improving Analysis with Derivatization
This guide outlines the process of silylation to improve the chromatographic analysis of this compound.
Problem: Poor peak shape and low response for this compound due to its high polarity.
Experimental Workflow:
Caption: A step-by-step workflow for the silylation of this compound prior to GC analysis.
Data Presentation
The following table summarizes the expected improvements in chromatographic parameters for a polar alcohol like this compound after silylation. These are representative values, and actual results may vary depending on the specific analytical conditions.
| Parameter | Before Derivatization (Direct Analysis) | After Silylation (Derivatized Analysis) |
| Retention Time | Longer | Shorter |
| Peak Shape | Tailing | Symmetrical (Gaussian) |
| Peak Asymmetry Factor | > 1.5 | 1.0 - 1.2 |
| Peak Width | Broader | Sharper |
| Detector Response | Lower | Higher |
Experimental Protocols
Protocol 1: Direct GC-MS Analysis of this compound
This protocol is a starting point for the direct analysis of this compound and may require optimization.
-
Column: DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250°C with a deactivated liner.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
MS Detector:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Scan range: 40-300 m/z.
-
Protocol 2: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether.
-
Sample Preparation:
-
Evaporate the solvent from the sample containing this compound to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture as silylating reagents are water-sensitive.
-
Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.
-
Seal the vial and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions for TMS-ether Analysis:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Detector:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Scan range: 50-400 m/z.
-
-
Protocol 3: Chiral GC Separation of Dihydrocarveol Isomers
This protocol provides a starting point for the separation of this compound from its enantiomer and other diastereomers.
-
Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX or γ-DEX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 230°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Carrier Gas: Hydrogen or Helium at an optimized flow rate for the column.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 2°C/min to 180°C.
-
Hold at 180°C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 250°C.
Technical Support Center: Dihydrocarveol Isomer Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of dihydrocarveol (B1210190) isomers during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating dihydrocarveol isomers by HPLC?
Dihydrocarveol exists as multiple stereoisomers (enantiomers and diastereomers) that are structurally very similar. These isomers, such as dihydrocarveol, isodihydrocarveol, neodihydrocarveol, and neoisodihydrocarveol, often have nearly identical polarities and hydrophobicities. This similarity makes their separation on standard achiral HPLC columns challenging, frequently resulting in co-elution or poor resolution.[1] Achieving separation requires methodologies that can differentiate based on the subtle three-dimensional arrangements of the molecules.
Q2: What are the primary strategies for resolving co-eluting dihydrocarveol isomers?
There are two main approaches to resolving chiral isomers like those of dihydrocarveol:
-
Direct Chiral HPLC: This is the most common and direct method. It involves using a Chiral Stationary Phase (CSP) that selectively interacts with one isomer more strongly than the other, leading to different retention times. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating terpene alcohols.[2][3][4]
-
Indirect Separation via Derivatization: This method involves reacting the dihydrocarveol isomer mixture with a chiral derivatizing agent to form diastereomers.[5][6] These newly formed diastereomers have different physicochemical properties and can often be separated on a standard, achiral HPLC column (like a C18).[5][6] After separation, the original isomers can be recovered by cleaving the derivatizing agent, if necessary.
Q3: How do I choose between Normal-Phase and Reversed-Phase HPLC for this separation?
The choice between Normal-Phase (NP) and Reversed-Phase (RP) HPLC depends largely on the chosen column and the specific isomers.
-
Normal-Phase HPLC (NP-HPLC): Often preferred for chiral separations on polysaccharide-based CSPs.[2] Mobile phases typically consist of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as isopropanol (B130326) or ethanol (B145695). NP-HPLC can offer unique selectivity for structurally similar isomers.
-
Reversed-Phase HPLC (RP-HPLC): Also a viable option, especially with certain chiral columns or for separating diastereomers.[7][8] Mobile phases usually involve a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol.[9] RP-HPLC is often more reproducible and compatible with mass spectrometry (MS) detectors.
Troubleshooting Guides
Issue 1: Complete Co-elution of Isomers on an Achiral Column
If you are observing a single, sharp peak for what should be a mixture of dihydrocarveol isomers on a standard achiral column (e.g., C18, C8), this is expected behavior. Achiral columns cannot distinguish between enantiomers and often fail to separate diastereomers with very similar properties.
Troubleshooting Steps:
-
Confirm the presence of multiple isomers: Use a different analytical technique, such as Gas Chromatography (GC) with a suitable column, which is often effective for separating terpene isomers, to confirm that your sample does indeed contain a mixture.
-
Switch to a Chiral Stationary Phase (CSP): This is the most direct solution. Polysaccharide-based CSPs are a good starting point for terpene alcohols.[2][3][4]
-
Consider Derivatization: If a chiral column is not available, consider derivatizing the isomers to form diastereomers, which may be separable on your existing achiral column.[5][6]
Issue 2: Poor Resolution on a Chiral Stationary Phase (CSP)
You've switched to a chiral column, but the peaks are still overlapping or not baseline-resolved.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting poor resolution on a chiral stationary phase.
Detailed Steps:
-
Optimize Mobile Phase Composition:
-
Change the Organic Modifier: In normal-phase, switching between isopropanol (IPA) and ethanol can significantly alter selectivity.[9] In reversed-phase, changing from acetonitrile (ACN) to methanol, or using a combination, can have a similar effect.[9]
-
Adjust Solvent Strength: Systematically vary the percentage of the organic modifier. In normal-phase, increasing the alcohol content will decrease retention. In reversed-phase, decreasing the organic solvent percentage will increase retention and may improve resolution.
-
-
Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Try running the separation at different temperatures (e.g., in 5°C increments from 15°C to 40°C). Lower temperatures often enhance enantioselectivity.
-
Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the column and allow more time for the isomers to interact with the stationary phase, potentially improving resolution.
-
Try a Different Chiral Column: If optimization fails, the chosen CSP may not be suitable. Chiral recognition is highly specific. If you are using a cellulose-based column, try an amylose-based one, or vice-versa, as their chiral recognition mechanisms differ.[2][3][4]
Issue 3: Peak Tailing or Asymmetry
Poor peak shape can contribute to the appearance of co-elution and makes accurate quantification difficult.
Troubleshooting Steps:
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample and injecting a smaller volume.
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or the same as the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
-
Mobile Phase Additives (for ionizable compounds): While dihydrocarveol itself is not strongly ionizable, this is a general tip. For acidic or basic compounds, adding a small amount of an acid (like 0.1% trifluoroacetic acid or formic acid) or a base (like 0.1% diethylamine) to the mobile phase can significantly improve peak shape.
-
Assess Column Health: A contaminated guard column or a void at the head of the analytical column can cause severe peak tailing. Try flushing the column with a strong solvent or replacing the guard column.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development (Direct Approach)
This protocol outlines a starting point for developing a chiral separation method for dihydrocarveol isomers.
1. Initial Column and Mobile Phase Screening:
-
Chiral Columns to Screen:
-
Cellulose-based: e.g., Cellulose tris(3,5-dimethylphenylcarbamate)
-
Amylose-based: e.g., Amylose tris(3,5-dimethylphenylcarbamate)
-
-
Normal-Phase Screening Conditions:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
-
Reversed-Phase Screening Conditions:
-
Mobile Phase C: Acetonitrile / Water (50:50, v/v)
-
Mobile Phase D: Methanol / Water (60:40, v/v)
-
2. Chromatographic Parameters:
| Parameter | Recommended Starting Value |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm (or Refractive Index) |
| Injection Volume | 5 - 10 µL |
| Sample Conc. | ~1 mg/mL in mobile phase |
3. Data Analysis and Optimization:
- Evaluate the chromatograms for any signs of peak separation.
- If partial separation is observed, optimize the mobile phase composition by creating a gradient or adjusting the isocratic solvent ratio in small increments (e.g., 2-5%).
- If no separation is seen, proceed to the next column/mobile phase combination.
Protocol 2: Diastereomer Formation for Indirect Separation
This protocol describes a general procedure for creating diastereomeric esters for separation on an achiral column.
1. Materials:
- Dihydrocarveol isomer mixture
- Enantiomerically pure chiral derivatizing agent (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid))[5]
- Coupling agent (e.g., DCC/DMAP)
- Aprotic solvent (e.g., Dichloromethane)
- Standard achiral HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
2. Derivatization Procedure:
- Dissolve the dihydrocarveol mixture in the aprotic solvent.
- Add a slight molar excess of the chiral derivatizing agent and the coupling agent.
- Allow the reaction to proceed at room temperature until completion (monitor by TLC or a quick HPLC run).
- Quench the reaction and perform a standard workup to isolate the diastereomeric ester mixture.
3. HPLC Analysis of Diastereomers:
- Dissolve the resulting diastereomer mixture in the mobile phase.
- Analyze using a standard reversed-phase method (e.g., Acetonitrile/Water gradient) on a C18 column.
- Optimize the gradient to achieve baseline separation of the diastereomeric peaks.
Logical Relationship for Chiral Separation:
Caption: The principle of direct chiral separation by HPLC.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unive.it [iris.unive.it]
- 3. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications [mdpi.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 7. santaisci.com [santaisci.com]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Synthesis of (-)-Dihydrocarveol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Dihydrocarveol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the reduction of (-)-carvone (B1668593). Several reduction strategies can be employed, each with its own advantages and potential for side reactions. These include:
-
Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C) or Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride) with hydrogen gas. It is effective for reducing the endocyclic double bond of carvone (B1668592) to yield dihydrocarvone, which can then be further reduced to dihydrocarveol (B1210190).[1]
-
Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) are used for the chemoselective reduction of the carbonyl group.[2][3][4] Zinc dust in acetic acid or with potassium hydroxide (B78521) is another method to selectively reduce the carbon-carbon double bond.
-
Biocatalytic Reduction: The use of microorganisms or isolated enzymes (ene-reductases) can offer high stereoselectivity in the reduction of carvone.
Q2: What are the main side reactions to be aware of during the synthesis of this compound from (-)-carvone?
A2: The primary side reactions encountered during the reduction of (-)-carvone include:
-
Isomerization to Carvacrol (B1668589): Under acidic conditions, (-)-carvone can readily isomerize to carvacrol, an aromatic compound.[5][6][7] This is a significant issue when using acidic reagents or if the reaction conditions become acidic.
-
Over-reduction: Catalytic hydrogenation can lead to the reduction of both the carbon-carbon double bond and the carbonyl group, resulting in the formation of carvomenthone or carvomenthol (B157433).
-
Formation of Carveol (B46549) Isomers: If the reduction is not chemoselective for the endocyclic double bond, the carbonyl group can be reduced first, leading to the formation of carveol isomers. The Luche reduction is specifically designed to favor the formation of allylic alcohols like carveol.[2][3][4]
-
Formation of Multiple Diastereomers: The reduction of (-)-carvone can produce a mixture of up to four diastereomers of dihydrocarveol: this compound, (-)-isodihydrocarveol, (-)-neodihydrocarveol, and (-)-neoisodihydrocarveol. The ratio of these isomers is highly dependent on the reducing agent and reaction conditions.
Q3: How can I minimize the formation of the carvacrol byproduct?
A3: To minimize the acid-catalyzed isomerization of carvone to carvacrol, it is crucial to avoid acidic conditions. This can be achieved by:
-
Using neutral or basic reaction conditions.
-
Carefully neutralizing any acidic reagents or catalysts before they come into contact with carvone for extended periods, especially at elevated temperatures.
-
Employing non-acidic catalysts for reductions. For instance, using biocatalysts or carefully controlled catalytic hydrogenation with a neutral support for the catalyst.
Q4: How can I control the stereoselectivity of the reduction to obtain the desired this compound isomer?
A4: Controlling the stereoselectivity is a key challenge. The choice of reducing agent and reaction conditions plays a critical role:
-
Biocatalytic methods often provide the highest stereoselectivity due to the specific enzymatic pathways.
-
Chiral catalysts in hydrogenation can also influence the stereochemical outcome.
-
The use of sodium in aqueous ammonia has been reported to be a stereospecific method for the reduction of (-)-carvone to a new stereoisomer of this compound.[8]
-
Careful selection of reaction temperature and solvent can also impact the diastereomeric ratio of the products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of this compound and presence of a strong phenolic smell (carvacrol). | The reaction conditions were likely acidic, causing isomerization of the starting material, (-)-carvone. | - Ensure all reagents and solvents are neutral or basic. - If an acid catalyst is necessary, consider using a solid acid catalyst that can be easily filtered off. - Perform the reaction at a lower temperature to minimize the rate of isomerization.[5][6] |
| Significant amount of carvomenthol or carvomenthone detected in the product mixture. | Over-reduction has occurred, likely due to harsh hydrogenation conditions (high pressure, high temperature, or prolonged reaction time). | - Reduce the hydrogen pressure and/or reaction temperature. - Decrease the reaction time and monitor the reaction progress closely using GC or TLC. - Use a less active catalyst or a catalyst poison to moderate the reactivity. |
| The main product is carveol instead of dihydrocarveol. | The reducing agent preferentially attacked the carbonyl group over the endocyclic double bond. This is the expected outcome for a Luche reduction. | - To obtain dihydrocarveol, a different reduction strategy is needed. Consider catalytic hydrogenation or reduction with zinc dust to selectively reduce the C=C bond first. |
| A complex mixture of dihydrocarveol isomers is obtained, making purification difficult. | The reduction method used has low stereoselectivity. | - Consider employing a biocatalytic reduction method, which often offers higher stereoselectivity. - Experiment with different chiral catalysts or reducing agents known to favor the formation of the desired isomer. - Optimize reaction parameters such as temperature and solvent, as these can influence the diastereomeric ratio. |
| Incomplete reaction with starting material remaining. | The reducing agent was not active enough, or an insufficient amount was used. The catalyst may have been poisoned. | - Increase the amount of reducing agent or use a more reactive one. - Ensure the catalyst is fresh and active. For catalytic hydrogenation, ensure the starting material and solvent are free of impurities that could poison the catalyst. - Increase the reaction time or temperature, while monitoring for the formation of side products. |
Data Presentation
Table 1: Comparison of Different Reduction Methods for (-)-Carvone
| Reduction Method | Reagents/Catalyst | Main Product(s) | Typical Yield (%) | Key Side Products | Reference(s) |
| Catalytic Hydrogenation | H₂, Tris(triphenylphosphine)rhodium chloride | Dihydrocarvone | 90-94 | Carvone (unreacted) | [1] |
| Luche Reduction | NaBH₄, CeCl₃ | Allylic alcohols (Carveol isomers) | High | Dihydrocarveol | [2][3][4] |
| Zinc Reduction | Zn dust, Acetic Acid | Dihydrocarvone | Moderate | Isomers of dihydrocarvone | |
| Biocatalytic Reduction | Ene-reductase | This compound | High | Minimal | |
| Sodium in Aqueous Ammonia | Na, aq. NH₃ | This compound (new stereoisomer) | High | [8] |
Note: Yields are highly dependent on specific reaction conditions and should be considered as approximate values.
Experimental Protocols
Catalytic Hydrogenation of (-)-Carvone to Dihydrocarvone
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
(-)-Carvone
-
Tris(triphenylphosphine)rhodium chloride (Wilkinson's catalyst)
-
Benzene (B151609) (anhydrous)
-
Hydrogen gas
-
Florisil (60-100 mesh)
-
Diethyl ether
Procedure:
-
In a 500-mL two-necked flask equipped with a magnetic stirrer and connected to a hydrogenation apparatus, add 0.9 g of fresh Wilkinson's catalyst and 160 mL of anhydrous benzene.
-
Stir the mixture until the catalyst is fully dissolved.
-
Evacuate the flask and fill it with hydrogen gas.
-
Using a syringe, add 10 g of (-)-carvone to the flask. Rinse the syringe with two 10-mL portions of benzene and add them to the flask.
-
Resume stirring. The hydrogen uptake should begin immediately.
-
Continue the reaction for approximately 3.5 hours, or until the theoretical amount of hydrogen has been absorbed.
-
Filter the reaction mixture through a dry column of 120 g of Florisil.
-
Wash the column with 300 mL of diethyl ether.
-
Combine the solvent fractions and concentrate them under reduced pressure.
-
Purify the resulting yellow residue by vacuum distillation to obtain dihydrocarvone.
Luche Reduction of a Ketone (General Procedure)
This is a general protocol for the Luche reduction.
Materials:
-
Ketone (e.g., carvone)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
Procedure:
-
Dissolve the ketone and cerium(III) chloride heptahydrate in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Main reaction and side reaction pathways in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Luche reduction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [tib.eu]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Scaling Up (-)-Dihydrocarveol Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the biotechnological production of (-)-dihydrocarveol (B1197605). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is a common microbial host for producing this compound?
A1: Escherichia coli and Saccharomyces cerevisiae are the two most established microbial hosts for the production of terpenoids, including monoterpenes like this compound. E. coli is often favored due to its rapid growth and well-characterized genetics, while S. cerevisiae is advantageous for expressing certain eukaryotic enzymes, such as cytochrome P450s, which can be involved in terpene biosynthesis.
Q2: What is the biosynthetic pathway for this compound in an engineered microbe?
A2: The biosynthesis of this compound begins with the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the native MEP pathway in E. coli or the MVA pathway in S. cerevisiae. A heterologous MVA pathway is often introduced into E. coli to increase the precursor supply. The pathway then proceeds through the following steps:
-
Geranyl pyrophosphate (GPP) synthesis: IPP and DMAPP are condensed by a GPP synthase (GPPS).
-
(-)-Limonene (B1674923) synthesis: GPP is cyclized to form (-)-limonene by a (-)-limonene synthase (LS).
-
(-)-trans-Carveol (B1215196) synthesis: (-)-Limonene is hydroxylated to (-)-trans-carveol by a limonene-6-hydroxylase, which is a cytochrome P450 enzyme requiring a cytochrome P450 reductase (CPR) for activity.[1]
-
(-)-Carvone (B1668593) synthesis: (-)-trans-Carveol is oxidized to (-)-carvone by a carveol (B46549) dehydrogenase (CDH).[1]
-
This compound synthesis: Finally, (-)-carvone is reduced to this compound by a carvone (B1668592) reductase (CR).
Q3: What are the main challenges in scaling up this compound production?
A3: The primary challenges include:
-
Product Toxicity: Monoterpenes, including this compound, are often toxic to microbial hosts, which can inhibit cell growth and reduce productivity. This toxicity is largely due to their lipophilic nature, allowing them to accumulate in and disrupt cell membranes.
-
Product Volatility: The volatile nature of monoterpenes can lead to product loss during fermentation, especially with aeration and agitation.
-
Metabolic Burden: High-level expression of heterologous pathway enzymes can impose a significant metabolic burden on the host, diverting resources from essential cellular processes and leading to reduced growth and product formation.
-
Low Titers: Achieving high product titers is often difficult due to factors like inefficient enzyme activity, precursor limitations, and product toxicity.
-
Downstream Processing: The recovery and purification of hydrophobic compounds like this compound from an aqueous fermentation broth can be complex and costly.
Troubleshooting Guides
Low Yield and Titer
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product detected | Inactive or poorly expressed enzymes. | - Codon-optimize genes for the host organism.- Verify protein expression using SDS-PAGE or Western blot.- Test enzyme activity in vitro.- Use stronger promoters or increase plasmid copy number. |
| Insufficient precursor (IPP and DMAPP) supply. | - Overexpress key enzymes in the native MEP or MVA pathway (e.g., dxs, idi in E. coli; tHMG1 in yeast).- Introduce a heterologous MVA pathway into E. coli. | |
| Product yield decreases over time | Product toxicity inhibiting cell growth and enzyme activity. | - Implement an in-situ product recovery (ISPR) method, such as a two-phase fermentation with an organic overlay (e.g., dodecane).[2] - Consider using a strain with higher tolerance to monoterpenes. |
| Plasmid instability. | - Maintain antibiotic selection pressure.- Consider genomic integration of the biosynthetic pathway. | |
| Degradation or further metabolism of this compound by the host. | - Analyze for breakdown products.- Use knockout strains deficient in relevant degradation pathways. | |
| Accumulation of pathway intermediates (e.g., limonene, carveol) | Bottleneck at a specific enzymatic step. | - Increase the expression of the downstream enzyme.- Co-localize enzymes to facilitate substrate channeling.- Ensure co-factors (e.g., NAD(P)H) are not limiting. |
Poor Cell Growth
| Symptom | Possible Cause | Troubleshooting Steps |
| Slow growth after induction | Metabolic burden from protein overexpression. | - Optimize inducer concentration (e.g., IPTG); lower concentrations are often better.[3][4][5][6]- Induce at a lower temperature (e.g., 18-25°C).- Induce at a later stage of cell growth (mid- to late-log phase). |
| Toxicity of the product or an intermediate. | - Use a two-phase fermentation system to remove the toxic compound from the aqueous phase.[7]- Evolve the strain for higher tolerance. | |
| Cell lysis | High-level accumulation of toxic product. | - Implement a continuous or semi-continuous product removal strategy. |
Data Presentation
Table 1: Reported Titers for Monoterpene Production in Engineered Microbes
| Product | Host Organism | Titer (mg/L) | Fermentation Strategy | Reference |
| (+)-Dihydrocarvide | Escherichia coli | 6.6 | Shake flask | [8] |
| (-)-Limonene | Escherichia coli | 3600 | Fed-batch with two-phase system | [9] |
| Geraniol | Escherichia coli | 2000 | Fed-batch | [10] |
| Sabinene | Escherichia coli | 2650 | Fed-batch | [10] |
| Citronellol | Saccharomyces cerevisiae | 8300 | Not specified | |
| Geraniol | Saccharomyces cerevisiae | 25.2 | Shake flask | [11] |
Experimental Protocols
Key Experiment: Fed-Batch Fermentation with In-Situ Product Recovery
This protocol describes a general procedure for the production of this compound in E. coli using a two-phase fed-batch fermentation system to mitigate product toxicity and volatility.
1. Pre-culture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 250 rpm.
-
Use the overnight culture to inoculate 100 mL of defined fermentation medium in a 500 mL shake flask.
-
Incubate at 37°C with shaking until an OD600 of 4-6 is reached.
2. Bioreactor Setup and Batch Phase:
-
Prepare a 2 L bioreactor with 1 L of defined minimal medium (e.g., M9 medium) supplemented with glucose (20 g/L), trace metals, and appropriate antibiotics.
-
Inoculate the bioreactor with the pre-culture to an initial OD600 of 0.1.
-
Control the temperature at 37°C, pH at 7.0 (with NH4OH), and dissolved oxygen (DO) above 20% by adjusting agitation and airflow.
3. Fed-Batch Phase:
-
Once the initial glucose is depleted (indicated by a sharp increase in DO), start a fed-batch feeding strategy with a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration and support cell growth. A carbon-limited exponential feed strategy can be employed to prolong the growth phase.[9]
4. Induction and In-Situ Product Recovery:
-
When the culture reaches a high cell density (e.g., OD600 of 20-30), lower the temperature to 25-30°C.
-
Induce the expression of the this compound pathway genes with an optimized concentration of IPTG (e.g., 0.05-0.1 mM).[2][3][4]
-
Immediately after induction, add a sterile, biocompatible organic solvent (e.g., n-dodecane) to the bioreactor to form a 10-20% (v/v) organic overlay. This will serve as an extraction phase for the produced this compound.[2]
5. Sampling and Analysis:
-
Take samples from both the aqueous and organic phases periodically.
-
Monitor cell growth by measuring OD600 of the aqueous phase.
-
Analyze the concentration of this compound in the organic phase using GC-MS or HPLC.
Key Experiment: Quantification of this compound by GC-MS
1. Sample Preparation:
-
Centrifuge the fermentation broth sample to separate the cells and the aqueous phase from the organic overlay.
-
Take a known volume of the organic phase (e.g., 100 µL).
-
Add an internal standard (e.g., pentadecane (B166386) or another suitable hydrocarbon) to the organic phase sample.
-
Dilute the sample with a suitable solvent (e.g., ethyl acetate) if necessary.
2. GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., DB-5).[12]
-
Injection: Inject 1 µL of the prepared sample in split mode.
-
Oven Program: A typical temperature program would be: initial temperature of 50°C for 5 min, then ramp up to 250°C at a rate of 4°C/min.[12]
-
Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV. Scan a mass range of m/z 39-400.[12]
3. Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the concentration by creating a calibration curve of the peak area ratio of this compound to the internal standard versus the concentration of the this compound standard.
Visualizations
Caption: Biosynthetic pathway for this compound production.
Caption: Workflow for fed-batch fermentation with in-situ product recovery.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alleviating monoterpene toxicity using a two-phase extractive fermentation for the bioproduction of jet fuel mixtures in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy Dihydrocarvone | 7764-50-3 [smolecule.com]
- 9. A Gram-Scale Limonene Production Process with Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Engineered Mitochondrial Production of Monoterpenes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Technical Support Center: Purification of (-)-Dihydrocarveol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (-)-Dihydrocarveol from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurity profile of a crude this compound reaction mixture can vary depending on the synthetic route. Common impurities may include unreacted starting materials (e.g., carvone), other diastereomers of dihydrocarveol (B1210190) (isodihydrocarveol, neodihydrocarveol, and neoisodihydrocarveol), and reaction byproducts. The presence of these isomers is a primary challenge in purification due to their similar physical properties.
Q2: Which purification techniques are most effective for this compound?
A2: Column chromatography is the most widely used and effective technique for the purification of this compound.[1] Fractional distillation can also be employed, particularly for separating components with sufficiently different boiling points, though it may be less effective for separating closely related isomers.[2][3]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of this compound from its impurities during column chromatography. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for assessing the final purity and identifying the isomeric composition of the purified product.[4]
Q4: What are the key challenges in purifying this compound?
A4: The primary challenge is the separation of the various diastereomers of dihydrocarveol, which often have very similar polarities and boiling points, making them difficult to resolve by standard chromatographic or distillation methods.[2][5] Achieving high purity often requires careful optimization of the purification protocol.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of isomers | Inappropriate solvent system (eluent). | Optimize the solvent system. A less polar eluent system will increase the retention time on the silica (B1680970) gel and may improve the separation of closely eluting isomers. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude mixture by weight. | |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor resolution. | |
| Product is not eluting from the column | The eluent is too non-polar. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate. |
| The compound may have degraded on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent. | |
| Co-elution of impurities with the product | Impurities have similar polarity to this compound. | Re-chromatograph the mixed fractions using a shallower solvent gradient or a different solvent system. Sometimes, changing one of the eluent components (e.g., from ethyl acetate to diethyl ether) can alter the selectivity and improve separation. |
| Streaking of spots on TLC plate | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape. |
Fractional Distillation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of fractions | Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column. A slow and steady distillation rate is crucial for good separation.[6] | |
| "Flooding" of the column | The heating rate is too high. | Reduce the heat input to the distilling flask to allow the condensed vapor to flow back down the column without obstructing the rising vapor.[7] |
| Temperature fluctuations at the thermometer | Uneven boiling ("bumping"). | Ensure boiling chips or a magnetic stir bar are in the distilling flask to promote smooth boiling. |
| The thermometer bulb is not correctly positioned. | The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[6] |
Data Presentation
Table 1: Typical Purity and Yield Data for this compound Purification
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Typical Yield | Notes |
| Column Chromatography (Silica Gel) | ~80-85% | >95% | 70-85% | Highly dependent on the optimization of the solvent system and column packing. |
| Fractional Distillation | ~80-85% | 90-95% | 60-75% | Less effective for removing isomers with close boiling points. Best suited for removing more volatile or less volatile impurities. |
Note: The data presented in this table are representative values and may vary depending on the specific reaction conditions and the composition of the crude mixture.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica gel.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the eluent or a volatile solvent (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the compounds.
-
-
Monitoring the Separation:
-
Spot aliquots from the collected fractions onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate).
-
Visualize the spots using a suitable staining agent such as vanillin (B372448) or potassium permanganate (B83412) stain. Terpenoids often appear as colored spots upon heating after staining.[8][9]
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Analysis by Thin-Layer Chromatography (TLC)
-
Plate Preparation:
-
Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
-
Spotting:
-
Dissolve a small amount of the sample in a volatile solvent.
-
Using a capillary tube, spot the sample onto the starting line.
-
-
Development:
-
Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 80:20 hexane:ethyl acetate).
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under UV light if the compounds are UV-active.
-
Alternatively, dip the plate into a staining solution (e.g., vanillin or potassium permanganate), and then gently heat with a heat gun until colored spots appear.[8][10]
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. longdom.org [longdom.org]
- 2. How can diastereomers be separated class 11 chemistry CBSE [vedantu.com]
- 3. chembam.com [chembam.com]
- 4. Dihydrocarveol, (+-)- | C10H18O | CID 89755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Support Center: (-)-Dihydrocarveol
Welcome to the technical support center for (-)-Dihydrocarveol. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on avoiding racemization and maintaining the enantiomeric purity of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound, such as this compound, converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). This is a significant issue because the biological and pharmacological activities of chiral molecules are often specific to one enantiomer. For drug development and other sensitive applications, maintaining the high enantiomeric purity of this compound is critical to ensure its desired therapeutic effects and to avoid any potential adverse effects from the undesired enantiomer.
Q2: What are the primary causes of racemization in this compound?
A2: The primary causes of racemization in secondary alcohols like this compound are exposure to acidic or basic conditions and elevated temperatures. These conditions can facilitate the formation of an achiral intermediate, such as a carbocation, which can then be converted back to either enantiomer with equal probability, leading to a loss of enantiomeric excess.[1]
Q3: Can metal catalysts used in reactions cause racemization of this compound?
A3: Yes, certain transition metal catalysts can promote the racemization of secondary alcohols. The mechanism often involves a dehydrogenation-hydrogenation process via a ketone intermediate, which is achiral. Therefore, it is crucial to select catalysts and reaction conditions that are known to preserve the stereochemistry of chiral alcohols.
Q4: How should I properly store this compound to prevent racemization?
A4: To maintain the enantiomeric purity of this compound, it should be stored in a cool, dark place in a tightly sealed, inert container (e.g., amber glass vial) under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to heat, light, and oxygen, which can promote degradation and potential racemization over time. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and reaction of this compound.
Issue 1: Loss of Enantiomeric Excess (e.e.) After a Reaction
| Potential Cause | Recommended Action |
| Acidic or Basic Reaction/Work-up Conditions | Neutralize the reaction mixture carefully with a buffered solution. Use mild acids or bases for pH adjustments. Avoid strong acids and bases whenever possible. |
| High Reaction Temperature | Conduct the reaction at the lowest effective temperature. Monitor the reaction closely to avoid prolonged heating. |
| Inappropriate Catalyst | Select a catalyst that is known to be stereochemically benign for secondary alcohols. If racemization is suspected, screen alternative catalysts. |
| Prolonged Reaction Time | Monitor the reaction progress by a suitable method (e.g., TLC, GC) and quench the reaction as soon as the starting material is consumed. |
| Racemization during Purification | Use neutral conditions for chromatography (e.g., silica (B1680970) gel with a non-polar eluent). If the compound is sensitive to silica gel, consider using a different stationary phase like alumina (B75360) or purification by distillation under reduced pressure. |
Issue 2: Inconsistent Enantiomeric Excess (e.e.) Between Batches
| Potential Cause | Recommended Action |
| Variability in Reagent Quality | Use high-purity, anhydrous solvents and reagents. Ensure that all reagents are stored under appropriate conditions to prevent degradation. |
| Inconsistent Reaction Conditions | Strictly control reaction parameters such as temperature, reaction time, and addition rates of reagents for every batch. |
| Contamination of Glassware or Equipment | Ensure all glassware and equipment are thoroughly cleaned and dried to remove any acidic or basic residues. |
Data Presentation
| Factor | Condition | Risk of Racemization | Notes |
| pH | Strong Acid (pH < 3) | High | Promotes the formation of a planar carbocation intermediate.[1] |
| Neutral (pH ~7) | Low | Generally safe for storage and work-up. | |
| Strong Base (pH > 11) | Moderate to High | Can promote racemization, especially at elevated temperatures. | |
| Temperature | Elevated (> 50 °C) | Moderate to High | Increases the rate of acid/base-catalyzed racemization. |
| Room Temperature (~25 °C) | Low | Generally safe for handling and reactions with mild reagents. | |
| Low Temperature (< 0 °C) | Very Low | Recommended for reactions where racemization is a known risk. | |
| Solvent | Protic (e.g., alcohols, water) | Moderate | Can participate in proton transfer and stabilize charged intermediates. |
| Aprotic (e.g., ethers, hydrocarbons) | Low | Generally preferred for maintaining stereochemical integrity. | |
| Catalyst | Certain Transition Metals | High | Can facilitate racemization through redox mechanisms. |
| Biocatalysts (Enzymes) | Very Low | Typically highly stereoselective and operate under mild conditions. |
Experimental Protocols
Protocol 1: Oxidation of this compound to (-)-Dihydrocarvone with Minimized Racemization
This protocol utilizes a mild oxidizing agent to minimize the risk of racemization.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica gel
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add PCC (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 2-4 hours), dilute the reaction mixture with hexane and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with a mixture of hexane and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude (-)-dihydrocarvone.
-
Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Determine the enantiomeric excess of the product by chiral GC analysis.
Protocol 2: Esterification of this compound with Preservation of Stereochemistry
This protocol employs a mild esterification method to avoid acid-catalyzed racemization. Using acetic acid with iodine as a catalyst has been shown to not cause isomerization in chiral alcohols.[2]
Materials:
-
This compound
-
Acetic acid
-
Iodine
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add acetic acid (1.2 eq) and a catalytic amount of iodine (0.1 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution until the iodine color disappears, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by vacuum distillation or column chromatography.
-
Verify the enantiomeric excess of the product by chiral GC analysis.
Protocol 3: Chiral Gas Chromatography (GC) Analysis of this compound
This protocol provides a general method for determining the enantiomeric excess of this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., Rt-βDEXsm or equivalent)[3]
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
-
Carrier Gas: Hydrogen or Helium[3]
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: 40°C (hold 1 min) to 230°C at 2°C/min (hold 3 min)[3]
-
Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., hexane or ethyl acetate).
Procedure:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Record the chromatogram.
-
Identify the peaks corresponding to the (-) and (+) enantiomers of dihydrocarveol (B1210190) by comparing with authentic standards if available.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Acid-catalyzed racemization of this compound via a planar carbocation intermediate.
References
Technical Support Center: (-)-Dihydrocarveol Synthesis
Welcome to the technical support center for the synthesis of (-)-Dihydrocarveol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the catalytic synthesis of this important chiral molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily from the reduction of (R)-carvone.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The catalyst (biocatalyst or chemical catalyst) may have lost activity due to improper storage, handling, or preparation. For biocatalysts, this can include loss of enzyme activity. For chemical catalysts, this could be due to oxidation or poisoning. | - Biocatalyst: Ensure proper storage conditions (e.g., temperature, buffer) and use freshly prepared cells or enzymes. Verify the activity of the enzyme preparation before starting the reaction. - Chemical Catalyst: Use freshly prepared catalysts. For metal catalysts, ensure they have not been exposed to air or other deactivating substances. For homogeneous catalysts, verify the integrity of the ligand. |
| Suboptimal Reaction Conditions: Incorrect temperature, pH, pressure, or solvent can significantly reduce the reaction rate and yield. | - Temperature: Optimize the reaction temperature. Biocatalytic reactions are often sensitive to temperature, with an optimal range for enzyme activity. Chemical hydrogenations may require specific temperature ranges for optimal catalyst performance. - pH: For enzymatic reactions, maintain the optimal pH of the buffer throughout the reaction. - Hydrogen Pressure: For catalytic hydrogenations, ensure the correct hydrogen pressure is applied and maintained. - Solvent: The choice of solvent can influence both catalyst activity and substrate solubility. Ensure the solvent is appropriate for the chosen catalytic system and is of sufficient purity. | |
| Poor Substrate Quality: The starting material, (R)-carvone, may contain impurities that inhibit the catalyst. | - Purify the (R)-carvone before use, for example, by distillation. | |
| Poor Stereoselectivity (Low Diastereomeric or Enantiomeric Excess) | Incorrect Catalyst Choice: The selected catalyst may not be suitable for achieving high stereoselectivity for the desired this compound isomer. | - Biocatalyst: Select an enzyme, such as an ene reductase or ketoreductase, known for its high stereoselectivity in the reduction of carvone. Different enzymes will produce different stereoisomers. - Chemical Catalyst: The choice of metal, ligand, and support in a chemical catalyst is crucial for stereoselectivity. For example, the ratio of trans- to cis-dihydrocarvone (B1211938) can be influenced by the catalyst support. |
| Isomerization of Product: The desired product may isomerize under the reaction conditions. | - Optimize reaction time and temperature to minimize side reactions. Isolate the product as soon as the reaction is complete. | |
| Formation of Byproducts | Over-reduction: The catalyst may be too active, leading to the reduction of both the carbon-carbon double bond and the carbonyl group, resulting in byproducts like carvomenthol (B157433) or carvomenthone.[1] | - Catalyst Selection: Choose a catalyst with higher chemoselectivity for the reduction of the C=C double bond over the C=O group. For example, certain gold catalysts have shown good selectivity towards dihydrocarvone. - Reaction Conditions: Modifying reaction conditions such as temperature, pressure, and reaction time can help control the extent of reduction. |
| Formation of Carveol (B46549): Reduction of the carbonyl group instead of the endocyclic double bond leads to the formation of carveol.[1] | - Select a catalyst that preferentially reduces the conjugated C=C double bond. The choice of reducing agent and catalyst is critical. For instance, catalytic hydrogenation often targets the C=C bond first. | |
| Formation of Carvotanacetone (B1241184): Isomerization of the exocyclic double bond to an endocyclic position followed by reduction can lead to carvotanacetone. | - This is often observed with certain metal catalysts. Screening different catalysts and optimizing reaction conditions can minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic methods for synthesizing this compound?
A1: The primary methods involve the stereoselective reduction of (R)-carvone. This can be achieved through two main routes:
-
Biocatalysis: This method utilizes enzymes, such as ene reductases or ketoreductases, often within whole-cell systems like E. coli or yeast. These methods are known for their high stereoselectivity under mild reaction conditions.
-
Chemcatalysis: This involves the use of metal-based catalysts, such as those containing gold, palladium, rhodium, or ruthenium, to perform catalytic hydrogenation.[2] The choice of metal, support, and ligands can influence the selectivity and yield.
Q2: How can I improve the stereoselectivity of the reaction to obtain the desired this compound isomer?
A2: Improving stereoselectivity is highly dependent on the catalyst. For biocatalytic approaches, screening different ene reductases or ketoreductases is recommended, as their active sites provide the chiral environment necessary for stereocontrol. In chemocatalysis, the use of chiral ligands in homogeneous catalysis or the selection of appropriate heterogeneous catalysts and supports is crucial. For example, gold catalysts on different supports like TiO2 versus carbon have shown different selectivities.
Q3: What are the common byproducts in this compound synthesis and how can I minimize them?
A3: Common byproducts include carveol (from reduction of the carbonyl group), carvomenthol and carvomenthone (from over-reduction), and carvotanacetone (from isomerization and subsequent reduction). To minimize these:
-
To avoid carveol , select a catalyst that is chemoselective for the reduction of the carbon-carbon double bond.
-
To prevent over-reduction , you can use a less active catalyst or milder reaction conditions (lower temperature, lower hydrogen pressure, shorter reaction time).
-
Formation of carvotanacetone can be minimized by catalyst selection and optimization of reaction conditions.
Q4: Can I use whole-cell biocatalysts for this synthesis, and what are the advantages?
A4: Yes, whole-cell biocatalysts, such as recombinant E. coli expressing specific reductases, are very effective. The main advantages include:
-
High Stereoselectivity: The enzymes provide a chiral environment leading to high diastereomeric and enantiomeric excess.
-
Mild Reaction Conditions: These reactions are typically run in aqueous buffers at or near room temperature and atmospheric pressure.
-
Cofactor Regeneration: In whole-cell systems, the necessary cofactors (like NADH or NADPH) are regenerated by the cell's metabolism, avoiding the need to add expensive cofactors externally.
Q5: What is the role of the support material in heterogeneous catalysis for this synthesis?
A5: The support material can significantly influence the activity and selectivity of the catalyst. For example, in gold-catalyzed hydrogenation of carvone, the conversion rate was found to be higher on oxide supports (like TiO2 and Al2O3) compared to a carbon support. The support can affect the dispersion of the metal nanoparticles and the adsorption of the substrate.
Data Presentation
Table 1: Comparison of Biocatalysts for the Reduction of (R)-Carvone
| Biocatalyst | Substrate Conc. (mM) | Yield (%) | Diastereomeric Excess (%) | Space-Time Yield (g/L/h) | Reference |
| E. coli with Nostoc sp. Ene Reductase | 300 | 95.6 | 95.4 | ~8.8 | --INVALID-LINK-- |
Table 2: Performance of Different Metal Catalysts in the Hydrogenation of Carvone
| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Major Product(s) | Selectivity/Ratio | Reference |
| Au | TiO₂ | 100 | 9 | Dihydrocarvone | trans/cis ratio ~1.8 | --INVALID-LINK-- |
| Au | Carbon | 100 | 9 | Dihydrocarvone | trans/cis ratio ~3.9 | --INVALID-LINK-- |
| Pd | Al₂O₃ | 50 | - | Carvomenthone, Carvacrol | - | --INVALID-LINK-- |
| Rh | Al₂O₃ | 50 | - | Carvomenthone, Carvotanacetone | High selectivity to Carvotanacetone | --INVALID-LINK-- |
| Ru | Al₂O₃ | 50 | - | Carvomenthone, Carvotanacetone, Carvacrol | Lower conversion | --INVALID-LINK-- |
Experimental Protocols
1. Whole-Cell Bioreduction of (R)-Carvone using E. coli
This protocol is based on the methodology for asymmetric whole-cell bio-reductions.
-
Biocatalyst Preparation:
-
Cultivate E. coli cells expressing the desired ene reductase in a suitable growth medium.
-
Induce enzyme expression (e.g., with IPTG).
-
Harvest the cells by centrifugation and wash with buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0).
-
Resuspend the cell pellet in the reaction buffer to the desired cell density.
-
-
Biotransformation:
-
In a reaction vessel, combine the reaction buffer, (R)-carvone (e.g., 300 mM), and a cofactor regeneration system (e.g., sodium formate (B1220265), 450 mM, if a formate dehydrogenase is co-expressed).
-
Add a resin (e.g., Amberlite® XAD4) for in situ substrate feeding and product removal to overcome substrate/product inhibition.
-
Initiate the reaction by adding the prepared whole-cell biocatalyst.
-
Incubate the reaction at a controlled temperature (e.g., 25 °C) with agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
-
Product Isolation:
-
After the reaction is complete, separate the cells and resin by centrifugation or filtration.
-
Extract the product from the supernatant and the resin using an organic solvent (e.g., ethyl acetate).
-
Combine the organic phases, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
2. Homogeneous Catalytic Hydrogenation of Carvone
This protocol is a general procedure based on the use of a rhodium catalyst.
-
Catalyst Preparation:
-
In a hydrogenation flask, dissolve the catalyst precursor (e.g., tris(triphenylphosphine)rhodium chloride) in a degassed solvent (e.g., benzene (B151609) or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture until the catalyst is fully dissolved.
-
-
Hydrogenation Reaction:
-
Evacuate the flask and backfill with hydrogen gas.
-
Introduce the substrate, carvone, dissolved in the same solvent, into the reaction flask via a syringe.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen.
-
Monitor the hydrogen uptake to determine the reaction progress.
-
Continue the reaction until the theoretical amount of hydrogen has been consumed or no further uptake is observed.
-
-
Work-up and Purification:
-
Once the reaction is complete, vent the excess hydrogen.
-
Filter the solution through a pad of silica (B1680970) gel or Florisil to remove the catalyst.
-
Wash the filter cake with a suitable solvent (e.g., diethyl ether).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the resulting residue by vacuum distillation or column chromatography to isolate the dihydrocarvone.[3]
-
Visualizations
Caption: Experimental workflows for biocatalytic and chemocatalytic synthesis of this compound.
Caption: Troubleshooting flowchart for common issues in this compound synthesis.
References
Technical Support Center: (-)-Dihydrocarveol Reactions
Welcome to the technical support center for experiments involving (-)-Dihydrocarveol (B1197605). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Oxidation Reactions
Q1: My oxidation of this compound with selenium dioxide (SeO₂) shows low yield of the desired allylic alcohol. How can I optimize the reaction temperature?
A1: Low yields in SeO₂ oxidations can often be attributed to suboptimal reaction temperatures. Temperature influences both the reaction rate and the formation of byproducts.
-
Troubleshooting Steps:
-
Low Temperature Issues: At lower temperatures (e.g., room temperature), the reaction rate may be very slow, leading to incomplete conversion of the starting material.
-
High Temperature Issues: At higher temperatures (e.g., reflux in high-boiling solvents), while the reaction may be faster, there is an increased risk of over-oxidation to the corresponding aldehyde or ketone, or thermal decomposition of the product.[1]
-
Recommended Optimization: Start with a moderate temperature, for instance, by dissolving selenium dioxide in a solvent like tert-butyl alcohol with gentle heating (around 70-75°C), and then perform the reaction at a controlled temperature. A step-wise increase in temperature can help identify the optimal point for product formation without significant degradation. Monitoring the reaction progress using techniques like TLC or GC-MS is crucial.
-
Data Presentation: Temperature Effects on this compound Oxidation with SeO₂
| Reaction Temperature (°C) | Predominant Product(s) | Observed Issues | Recommendations |
| 25-30 (Room Temp) | Unreacted this compound | Slow reaction rate, incomplete conversion. | Increase temperature gradually or allow for significantly longer reaction times. |
| 70-80 | 8(9)-p-menthen-2,10-diol | Potential for formation of 8(9)-p-menthen-2-ol-10-al and dihydrocarvone (B1202640). | Optimal starting range. Monitor for byproduct formation. |
| >100 (e.g., reflux) | Increased proportion of dihydrocarvone and other oxidation byproducts. | Over-oxidation and potential for thermal decomposition. | Avoid prolonged heating at high temperatures unless specific byproducts are desired. |
Q2: I am observing the formation of multiple unexpected side products during the oxidation of this compound. Could the reaction temperature be the cause?
A2: Yes, temperature is a critical factor in controlling the selectivity of oxidation reactions. High temperatures can promote undesired side reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Esterification Reactions
Q3: My esterification of this compound with acetic anhydride (B1165640) results in a low yield of (-)-dihydrocarvyl acetate (B1210297). How can I improve this by adjusting the temperature?
A3: The yield of esterification is highly dependent on the reaction temperature. An equilibrium exists between reactants and products, and temperature affects both the rate at which equilibrium is reached and the potential for side reactions.
-
Troubleshooting Steps:
-
Insufficient Heat: Esterification is typically an endothermic process requiring an energy input to proceed at a reasonable rate. Room temperature reactions may be impractically slow.
-
Optimal Temperature Range: For acetylation with acetic anhydride, a moderate temperature of 60-80°C is often effective. This provides sufficient energy to drive the reaction forward without causing significant degradation.
-
Excessive Heat: Very high temperatures can lead to the decomposition of the product or starting material and may promote side reactions such as elimination (dehydration) of the alcohol.
-
Data Presentation: Temperature Effects on the Acetylation of this compound
| Reaction Temperature (°C) | Reaction Time | Yield of (-)-dihydrocarvyl acetate | Potential Issues |
| 25 (Room Temp) | 24 h | Low | Very slow reaction rate. |
| 60 | 4 h | Moderate to High | Good starting point for optimization. |
| 80 | 2 h | High | Potential for minor byproduct formation. |
| >100 (Reflux) | 1 h | Variable, may decrease | Increased risk of dehydration and other side reactions. |
Q4: I am getting a colored impurity in my final ester product. Can the reaction temperature be the reason?
A4: Yes, the formation of colored impurities can be a result of high reaction temperatures, which can cause decomposition or polymerization of either the reactants or products.
-
Logical Relationship Diagram:
Caption: High temperature leading to colored impurities.
Thermal Stability
Q5: What is the thermal stability of this compound, and at what temperature does it decompose?
Experimental Protocols
Protocol 1: Oxidation of this compound with Selenium Dioxide
This protocol is adapted from the allylic oxidation of β-pinene and general procedures for selenium dioxide oxidations.
-
Materials:
-
This compound
-
Selenium dioxide (SeO₂)
-
tert-Butyl alcohol
-
50% aqueous hydrogen peroxide (Caution: strong oxidizer)
-
Benzene (B151609) (Caution: carcinogen, use in a well-ventilated hood)
-
Saturated aqueous ammonium (B1175870) sulfate (B86663)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve a catalytic amount of selenium dioxide (e.g., 0.01-0.05 eq) in tert-butyl alcohol with gentle warming to approximately 40°C.
-
Add this compound (1.0 eq) to the flask.
-
Maintain the reaction mixture at a constant temperature (e.g., start with 40-50°C).
-
Add 50% aqueous hydrogen peroxide (1.2 eq) dropwise over 90 minutes, ensuring the temperature does not exceed the set point by using a water bath for cooling if necessary.
-
After the addition is complete, continue stirring for an additional 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with benzene and wash with saturated aqueous ammonium sulfate (3x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
-
Experimental Workflow Diagram:
Caption: Workflow for the oxidation of this compound.
Protocol 2: Acetylation of this compound
This is a general protocol for the acetylation of secondary alcohols.
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (B92270) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or gently heat to a desired temperature (e.g., 40-60°C) to increase the reaction rate. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (-)-dihydrocarvyl acetate by distillation or chromatography if necessary.
-
References
Technical Support Center: (-)-Dihydrocarveol Extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on solvent selection for the extraction of (-)-Dihydrocarveol. It includes troubleshooting guides, frequently asked questions (FAQs), and key data to facilitate a smooth and efficient experimental workflow.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the extraction of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Inappropriate solvent selection: The solvent may have low solubility for this compound. | - Based on its properties, this compound is soluble in alcohols and fixed oils.[1][2] Consider using solvents like ethanol (B145695) or methanol (B129727). - For non-polar impurities, a preliminary extraction with a non-polar solvent like hexane (B92381) could be performed.[3] - If the source material is a plant matrix, a polar solvent like 80% methanol can be effective for extracting secondary metabolites.[4] |
| Insufficient extraction time or temperature: The conditions may not be optimal for efficient extraction. | - Increase the extraction time. Maceration can be repeated multiple times with fresh solvent for better yield.[4] - Gently heating the mixture can improve solubility and extraction efficiency, but be cautious of potential degradation of the target compound. An extraction temperature of 60°C has been found acceptable for some secondary metabolites.[4] | |
| Inadequate sample preparation: The plant material may not be finely ground, limiting solvent access to the compound. | - Ensure the plant material is dried and finely ground to increase the surface area for solvent interaction. | |
| Co-extraction of Impurities | Low solvent selectivity: The chosen solvent may be dissolving a wide range of other compounds from the matrix. | - Employ a multi-step extraction process. Start with a non-polar solvent to remove oils and fats, followed by a more polar solvent for the target compound. - Consider liquid-liquid extraction to partition the desired compound from impurities. |
| Presence of water-soluble impurities: If using a polar solvent, water-soluble compounds may be co-extracted. | - Perform an aqueous wash of the organic extract to remove water-soluble impurities. | |
| Difficulty in Solvent Removal | High boiling point of the solvent: Solvents with high boiling points require more energy and can lead to degradation of the target compound during evaporation. | - Select a solvent with a relatively low boiling point for easier removal under vacuum.[3] Ethanol (boiling point: 78.37°C) is a common choice for this reason.[3] - Utilize rotary evaporation under reduced pressure to lower the boiling point of the solvent. |
| Emulsion Formation during Liquid-Liquid Extraction | Similar densities of the two phases: This can make separation difficult. | - Add a saturated brine solution (NaCl) to increase the ionic strength and density of the aqueous phase, which can help break the emulsion. |
| Compound Degradation | Exposure to high temperatures or harsh pH: this compound, as a secondary alcohol, can be sensitive to certain conditions. | - Avoid excessive heat during extraction and solvent removal. - Be mindful of the pH of your extraction and wash solutions. This compound can be oxidized to dihydrocarvone.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound to consider for solvent selection?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate solvent. Key properties are summarized in the table below. Its solubility in alcohols and low water solubility are particularly important.[1][2][5][6]
Q2: Which solvents are generally recommended for the extraction of terpenoids like this compound from plant material?
A2: For terpenoids, a range of solvents can be used depending on their polarity. Ethanol and methanol are often good starting points due to their effectiveness in extracting a broad range of secondary metabolites.[4][7] For this compound specifically, its known solubility in alcohol makes these excellent choices.[1][2]
Q3: How can I optimize the extraction conditions to maximize the yield of this compound?
A3: Optimization involves considering several factors. The choice of solvent is critical, but so are the solvent-to-solid ratio, extraction time, and temperature.[8][9] For plant extractions, a ratio of 13:1 (solvent to plant material) and repeated extractions with fresh solvent have been shown to be effective.[4]
Q4: Are there any "green" or more environmentally friendly solvents that can be used for this extraction?
A4: Yes, there is a growing interest in using greener solvents. Ethanol, derived from renewable resources, is considered a greener option than methanol or chlorinated solvents.[7] Other bio-derived solvents like d-limonene have also been investigated for the extraction of natural products.[10]
Q5: How can I remove the solvent after extraction without degrading the this compound?
A5: Rotary evaporation under reduced pressure is the standard and most efficient method for removing solvents at a lower temperature, which minimizes the risk of thermal degradation to the target compound. Selecting a solvent with a lower boiling point simplifies this process.[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H18O | [6] |
| Molecular Weight | 154.25 g/mol | [6] |
| Boiling Point | 225.00 °C @ 760.00 mm Hg (est) | [6] |
| logP (o/w) | 2.915 (est) | [5][6] |
| Water Solubility | 426.5 mg/L @ 25 °C (est) | [5][6] |
| Solubility in other solvents | Soluble in alcohol and paraffin (B1166041) oil. | [1][2][6] |
Experimental Protocols
While a specific, detailed protocol for the extraction of this compound from a particular source is not available in the provided search results, a general methodology can be outlined based on common practices for natural product extraction.
General Protocol for Solvent Extraction of this compound from Plant Material:
-
Sample Preparation:
-
Dry the plant material to a constant weight to remove excess water.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction (Maceration):
-
Place the powdered plant material in a suitable flask.
-
Add the selected solvent (e.g., ethanol, 80% methanol) at a specific solvent-to-solid ratio (e.g., 10:1 or 13:1 v/w).[4]
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Stir or shake the mixture for a defined period (e.g., 6 hours).[4]
-
Separate the extract from the solid residue by filtration.
-
Repeat the extraction process with fresh solvent on the residue for a total of 3-4 cycles to maximize yield.[4]
-
-
Solvent Removal:
-
Combine the extracts from all cycles.
-
Concentrate the extract by removing the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques like liquid-liquid extraction or column chromatography to isolate this compound from other co-extracted compounds.
-
Mandatory Visualization
Caption: Workflow for solvent selection in this compound extraction.
References
- 1. Buy (+)-Dihydrocarveol | 22567-21-1 [smolecule.com]
- 2. dihydrocarveol, 619-01-2 [thegoodscentscompany.com]
- 3. hydrometaltech.com [hydrometaltech.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0035825) [hmdb.ca]
- 6. This compound, 20549-47-7 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthetic (-)-Dihydrocarveol
Welcome to the technical support center for synthetic (-)-Dihydrocarveol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might find in my synthetic this compound sample?
A1: Synthetic this compound is prone to contain several types of impurities, primarily arising from the synthesis process. The most common impurities are stereoisomers of dihydrocarveol (B1210190) itself, unreacted starting materials, and byproducts from side reactions. These can include (+)-Dihydrocarveol, and other diastereomers like iso-, neo-, and neoiso-dihydrocarveol.
Q2: My analysis shows the presence of Carvone (B1668592) in my this compound. Why is this?
A2: The presence of carvone is a strong indication of an incomplete reduction reaction during synthesis.[1] this compound is commonly synthesized via the reduction of (-)-Carvone. If the reaction is not driven to completion, residual unreacted carvone will remain as an impurity in the final product.
Q3: I have detected Dihydrocarvone in my sample. What is the likely source of this impurity?
A3: Dihydrocarvone can be present as an impurity for two main reasons. Firstly, it can be a byproduct of the reduction of carvone, where the endocyclic double bond is reduced, but the carbonyl group remains. Secondly, this compound can be oxidized to dihydrocarvone, so its presence might also indicate product degradation, potentially due to improper handling or storage conditions.[2][3]
Q4: My product shows a mixture of different dihydrocarveol isomers (iso-, neo-). Is this normal?
A4: Yes, it is quite common for synthetic this compound to be a mixture of isomers. The stereoselectivity of the reduction of carvone is highly dependent on the catalyst and reaction conditions used. Different reducing agents and conditions can lead to the formation of varying ratios of dihydrocarveol, isodihydrocarveol, neodihydrocarveol, and neoisodihydrocarveol.[4]
Q5: How can I minimize the formation of these impurities during synthesis?
A5: To minimize impurities, optimization of the reaction conditions is crucial.
-
For unreacted Carvone: Ensure sufficient reducing agent is used and allow for adequate reaction time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
For isomeric impurities: The choice of catalyst and reaction conditions plays a significant role in the stereochemical outcome. For instance, certain catalysts are known to favor the formation of specific isomers. A thorough literature review for stereoselective reduction of carvone is recommended to select the appropriate synthetic route for your desired isomer.
-
For Dihydrocarvone: Use of a chemoselective reducing agent that specifically targets the carbonyl group over the alkene can prevent the formation of dihydrocarvone.
Q6: What analytical methods are recommended for identifying and quantifying impurities in this compound?
A6: A variety of analytical techniques can be employed for impurity profiling. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for separating and identifying volatile impurities like isomers and related ketones. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[5][6]
Common Impurities in Synthetic this compound
| Impurity Name | Chemical Structure | Likely Source | Recommended Analytical Technique |
| (-)-Carvone | C₁₀H₁₄O | Unreacted starting material | GC, GC-MS |
| (+)-Dihydrocarveol | C₁₀H₁₈O | Stereoisomer formed during synthesis | Chiral GC, Chiral HPLC |
| Isodihydrocarveol | C₁₀H₁₈O | Stereoisomer formed during synthesis | GC, GC-MS, NMR |
| Neodihydrocarveol | C₁₀H₁₈O | Stereoisomer formed during synthesis | GC, GC-MS, NMR |
| Neoisodihydrocarveol | C₁₀H₁₈O | Stereoisomer formed during synthesis | GC, GC-MS, NMR |
| Dihydrocarvone | C₁₀H₁₆O | Byproduct of synthesis or degradation product | GC, GC-MS |
| Carvotanacetone | C₁₀H₁₆O | Over-reduction byproduct | GC, GC-MS |
| Carvomenthone | C₁₀H₁₈O | Over-reduction byproduct | GC, GC-MS |
Experimental Protocols
Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a 1 mg/mL solution of the synthetic this compound sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of authentic standards if available.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating common impurities in synthetic this compound.
References
- 1. DIHYDROCARVEOL | 619-01-2 [chemicalbook.com]
- 2. Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy (+)-Dihydrocarveol | 22567-21-1 [smolecule.com]
- 4. cis-Dihydrocarveol [webbook.nist.gov]
- 5. Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | C10H18O | CID 443163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dihydrocarveol, (+-)- | C10H18O | CID 89755 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (-)-Dihydrocarveol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of (-)-Dihydrocarveol, a monoterpenoid of interest in various research fields. The selection of a suitable analytical method is critical for obtaining accurate and reliable data in drug development, quality control, and scientific research. This document outlines the performance characteristics of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods, supported by experimental data, to assist in the selection of the most appropriate technique for specific analytical needs.
Comparison of Analytical Method Performance
The performance of an analytical method is evaluated through a series of validation parameters. Below is a summary of typical performance characteristics for a validated Gas Chromatography-Flame Ionization Detection (GC-FID) method and a theoretical High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the analysis of this compound.
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) - (Representative Data) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 102.1% | 97.7% - 101.5% |
| Precision (%RSD) | Intraday: < 1.5%, Interday: < 2.0% | Intraday: < 2.0%, Interday: < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Specificity/Selectivity | High, based on retention time on a chiral column | Moderate to High, dependent on chromatographic resolution |
| Robustness | High | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections describe the experimental protocols for the validated GC-FID and a representative HPLC-UV method for this compound analysis.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the enantioselective quantification of this compound, particularly in essential oil matrices.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.
Chromatographic Conditions:
-
Column: Chiral capillary column (e.g., β-DEX 225, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at a rate of 4°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Prepare a stock solution of this compound standard in ethanol (B145695) (1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with ethanol to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
For essential oil samples, accurately weigh the sample and dilute with ethanol to bring the expected this compound concentration within the calibration range.
Data Analysis:
-
Quantification is based on the peak area of this compound, using an external standard calibration curve.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method (Representative Protocol)
This method provides an alternative approach for the quantification of this compound, suitable for various sample matrices.
Instrumentation:
-
HPLC system with a UV detector, pump, and autosampler.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol (B129727) (1 mg/mL).
-
Generate calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 2 µg/mL to 200 µg/mL.
-
Sample extracts should be filtered through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The concentration of this compound is determined by comparing its peak area to the calibration curve constructed from the standards.
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound, as per international guidelines.
A Comparative Guide to the Spectroscopic Data of (-)-Dihydrocarveol Isomers
This guide provides a comprehensive comparison of the spectroscopic data for the four stereoisomers of (-)-Dihydrocarveol (B1197605): this compound, (-)-neodihydrocarveol, (-)-isodihydrocarveol, and (-)-neoisodihydrocarveol. These compounds are common products of the reduction of (-)-carvone, a natural product found in essential oils. The differentiation of these isomers is crucial for researchers in natural product chemistry, stereoselective synthesis, and drug development. This guide presents key spectroscopic data in a clear, comparative format and includes detailed experimental protocols for data acquisition.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the four isomers of this compound. This data is essential for the identification and characterization of these closely related compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | This compound | (-)-Neodihydrocarveol | (-)-Isodihydrocarveol | (-)-Neoisodihydrocarveol |
| H-1 | ~3.85 (m) | ~4.00 (br s) | ~3.45 (td) | ~3.90 (m) |
| H-2 | ~1.60 (m) | ~1.75 (m) | ~1.90 (m) | ~1.55 (m) |
| H-3ax | ~1.30 (m) | ~1.40 (m) | ~1.25 (m) | ~1.20 (m) |
| H-3eq | ~2.10 (m) | ~2.00 (m) | ~2.15 (m) | ~2.05 (m) |
| H-4 | ~2.05 (m) | ~2.15 (m) | ~2.25 (m) | ~2.10 (m) |
| H-5ax | ~1.45 (m) | ~1.55 (m) | ~1.35 (m) | ~1.40 (m) |
| H-5eq | ~1.95 (m) | ~1.85 (m) | ~2.00 (m) | ~1.90 (m) |
| H-7 (CH₃) | ~0.95 (d) | ~0.98 (d) | ~1.02 (d) | ~0.92 (d) |
| H-9 (CH₂=) | ~4.70 (s), ~4.72 (s) | ~4.75 (s), ~4.77 (s) | ~4.68 (s), ~4.70 (s) | ~4.73 (s), ~4.75 (s) |
| H-10 (CH₃) | ~1.75 (s) | ~1.78 (s) | ~1.72 (s) | ~1.76 (s) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicity is denoted as s (singlet), d (doublet), td (triplet of doublets), m (multiplet), and br s (broad singlet).
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | This compound | (-)-Neodihydrocarveol | (-)-Isodihydrocarveol | (-)-Neoisodihydrocarveol |
| C-1 | ~71.0 | ~67.0 | ~76.0 | ~73.0 |
| C-2 | ~42.0 | ~38.0 | ~45.0 | ~40.0 |
| C-3 | ~35.0 | ~31.0 | ~36.0 | ~33.0 |
| C-4 | ~41.0 | ~44.0 | ~40.0 | ~42.0 |
| C-5 | ~28.0 | ~25.0 | ~30.0 | ~27.0 |
| C-6 | ~31.0 | ~34.0 | ~32.0 | ~35.0 |
| C-7 (CH₃) | ~18.0 | ~21.0 | ~19.0 | ~17.0 |
| C-8 | ~148.0 | ~150.0 | ~147.0 | ~149.0 |
| C-9 (=CH₂) | ~109.0 | ~108.0 | ~110.0 | ~109.5 |
| C-10 (CH₃) | ~22.0 | ~23.0 | ~21.5 | ~22.5 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)
| Functional Group | This compound | (-)-Neodihydrocarveol | (-)-Isodihydrocarveol | (-)-Neoisodihydrocarveol |
| O-H stretch (alcohol) | ~3350 (broad) | ~3380 (broad) | ~3400 (broad) | ~3360 (broad) |
| C-H stretch (sp³) | ~2850-2960 | ~2860-2970 | ~2855-2965 | ~2850-2960 |
| C=C stretch (alkene) | ~1645 | ~1640 | ~1650 | ~1642 |
| =C-H bend (alkene) | ~890 | ~885 | ~895 | ~888 |
| C-O stretch (alcohol) | ~1030 | ~1050 | ~1020 | ~1040 |
Table 4: Mass Spectrometry (MS) Data (Key Fragment Ions m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 154 | 139, 121, 109, 95, 81, 67 |
| (-)-Neodihydrocarveol | 154 | 139, 121, 109, 95, 81, 67 |
| (-)-Isodihydrocarveol | 154 | 139, 121, 109, 95, 81, 67 |
| (-)-Neoisodihydrocarveol | 154 | 139, 121, 109, 95, 81, 67 |
Note: The electron ionization mass spectra of these isomers are very similar, making differentiation by MS alone challenging. Fragmentation patterns primarily involve the loss of a methyl group (M-15), a water molecule (M-18), and rearrangements of the cyclohexanol (B46403) ring.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified dihydrocarveol (B1210190) isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Spectral width: -2 to 12 ppm
-
Pulse width: 30-45 degrees
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Spectral width: 0 to 220 ppm
-
Pulse program: Proton-decoupled
-
Relaxation delay: 2-5 seconds
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: IR spectra were recorded on a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Injector temperature: 250 °C.
-
Oven temperature program: Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 10 °C/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Synthesis and Isomeric Relationship
The four this compound isomers are typically synthesized via the reduction of (-)-carvone. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions, leading to different ratios of the diastereomeric products.
Caption: Synthetic relationship of this compound isomers from (-)-Carvone.
A Comparative Analysis of the Biological Activity of (-)-Dihydrocarveol and (+)-Dihydrocarveol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the stereoisomers (-)-Dihydrocarveol and (+)-Dihydrocarveol, focusing on their anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction
This compound and (+)-Dihydrocarveol are stereoisomers of a naturally occurring monoterpenoid. Stereoisomers possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This subtle difference in stereochemistry can lead to significant variations in their biological activities, a critical consideration in the fields of pharmacology and drug development. This guide will delve into a direct comparison of their anti-inflammatory effects, presenting quantitative data and detailed experimental methodologies.
Quantitative Data Summary
A study by de Souza et al. (2020) provides a direct comparison of the anti-inflammatory potency of (+)-Dihydrocarveol and this compound. The researchers evaluated the ability of these compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells). The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.
| Compound | IC50 (µM) for NO Inhibition | Relative Potency |
| (+)-Dihydrocarveol | 138.8 | More Potent |
| This compound | > 1000 | Less Potent |
Table 1: Comparison of the Anti-inflammatory Activity of Dihydrocarveol Stereoisomers. Data from de Souza et al. (2020) on the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. A lower IC50 value indicates higher potency.
The data clearly indicates that (+)-Dihydrocarveol is significantly more potent in inhibiting nitric oxide production than its enantiomer, this compound.
Experimental Protocols
The following is a detailed methodology for the nitric oxide inhibition assay used to compare the anti-inflammatory activity of this compound and (+)-Dihydrocarveol, based on established protocols for RAW 264.7 macrophages.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
2. Treatment with Dihydrocarveol Isomers:
-
Stock solutions of (+)-Dihydrocarveol and this compound are prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium.
-
After the 24-hour incubation period, the culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds.
-
Cells are pre-treated with the compounds for 2 hours.
3. Stimulation with Lipopolysaccharide (LPS):
-
Following the pre-treatment period, cells are stimulated with LPS (from E. coli, final concentration of 1 µg/mL) to induce an inflammatory response and subsequent NO production.
-
A set of wells with cells and medium but without LPS and test compounds serves as the negative control.
-
A set of wells with cells and medium, stimulated with LPS but without test compounds, serves as the positive control.
-
The plates are then incubated for a further 24 hours.
4. Measurement of Nitric Oxide (as Nitrite):
-
After the 24-hour incubation with LPS, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well containing the supernatant.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
5. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is calculated from the standard curve.
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.
Mandatory Visualizations
Experimental Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for determining the anti-inflammatory activity of Dihydrocarveol isomers.
Conclusion
The available experimental data demonstrates a clear difference in the anti-inflammatory activity of the two stereoisomers of Dihydrocarveol. (+)-Dihydrocarveol is a significantly more potent inhibitor of nitric oxide production in activated macrophages compared to this compound. This highlights the critical importance of stereochemistry in determining the biological function of molecules and underscores the need for careful stereoselective synthesis and testing in drug discovery and development. Further research is warranted to explore the underlying molecular mechanisms responsible for this observed difference in activity and to investigate other potential biological effects of these isomers.
A Comparative Analysis of the Fragrance Profiles of (-)-Dihydrocarveol Isomers
For Researchers, Scientists, and Drug Development Professionals
(-)-Dihydrocarveol, a monoterpenoid alcohol, is a chiral molecule that exists as a variety of stereoisomers, each with the potential for a unique fragrance profile. Understanding the distinct olfactory properties of these isomers is crucial for applications in the fragrance, food, and pharmaceutical industries. This guide provides a comparative analysis of the available fragrance profiles of this compound isomers, supported by experimental methodologies for their characterization.
Fragrance Profile Comparison
| Isomer Configuration | Fragrance Profile |
| This compound | General descriptions for dihydrocarveol (B1210190) often indicate a spearmint-like odor.[1][2] |
| (+)-Dihydrocarveol | Described as having a minty, cooling, sweet, and camphoraceous aroma with fresh terpy nuances.[3] |
| (-)-Isodihydrocarveol | Characterized by herbal, minty, sweet, and floral notes.[4] |
| (+)-Isodihydrocarveol | Reported to have mild herbal-minty and woody notes.[5] |
| (-)-Neodihydrocarveol | Possesses a complex profile with herbal, minty, sweet, floral, woody, fresh, spicy, cooling, camphoraceous, and green notes.[6] |
| (+)-Neodihydrocarveol | No specific fragrance profile was found in the searched literature. |
| (-)-Neoisodihydrocarveol | No specific fragrance profile was found in the searched literature. |
| (+)-Neoisodihydrocarveol | No specific fragrance profile was found in the searched literature. |
Dihydrocarveol, as a commercial product, is often a complex mixture of its eight possible stereoisomers.[7] One commercially available this compound mixture is reported to contain approximately 75% n-dihydrocarveol, 13% neoiso-dihydrocarveol, 6% iso-dihydrocarveol, and 3% neo-dihydrocarveol.[8] The overall scent of such mixtures is an amalgam of the individual isomer profiles.
Experimental Protocols
The characterization of fragrance profiles for individual isomers relies on sophisticated analytical techniques that couple chemical separation with human sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is the primary method employed for this purpose.
Gas Chromatography-Olfactometry (GC-O) for Fragrance Profile Analysis
Objective: To separate the individual stereoisomers of this compound and determine their respective fragrance profiles.
Methodology:
-
Sample Preparation: A solution of the this compound isomer mixture is prepared in a suitable volatile solvent (e.g., ethanol (B145695) or dichloromethane).
-
Gas Chromatographic Separation:
-
Injector: A split/splitless injector is used to introduce a small volume of the sample into the gas chromatograph.
-
Column: A chiral capillary column (e.g., a cyclodextrin-based column) is essential for the separation of the stereoisomers.
-
Oven Temperature Program: A programmed temperature gradient is used to elute the isomers at different retention times.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
Effluent Splitting: The column effluent is split between a chemical detector (e.g., a Mass Spectrometer or Flame Ionization Detector) and an olfactometry port.
-
Olfactometry (Sniffing Port):
-
A trained sensory panelist or a group of panelists sniffs the effluent from the olfactometry port.
-
The panelists record the time at which they detect an odor and provide a detailed description of the scent.
-
Humidified air is mixed with the effluent at the sniffing port to prevent nasal dehydration.
-
-
Data Analysis: The retention times of the detected odors are correlated with the peaks from the chemical detector to identify the specific isomer responsible for each scent. The fragrance descriptors from the panelists are compiled to create a comprehensive profile for each isomer.
Olfactory Signaling Pathway
The perception of fragrance begins with the interaction of odorant molecules with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.
This guide highlights the current understanding of the fragrance profiles of this compound isomers. Further research employing chiral separation techniques coupled with sensory analysis is necessary to fully elucidate the quantitative differences in odor thresholds and provide a more complete comparative landscape of these fascinating molecules.
References
- 1. Page loading... [wap.guidechem.com]
- 2. DIHYDROCARVEOL | 619-01-2 [chemicalbook.com]
- 3. Buy (+)-Dihydrocarveol | 22567-21-1 [smolecule.com]
- 4. scent.vn [scent.vn]
- 5. scent.vn [scent.vn]
- 6. scent.vn [scent.vn]
- 7. fraterworks.com [fraterworks.com]
- 8. (−)-Dihydrocarveol mixture of isomers, ≥95.0% (sum of enantiomers, GC) | 20549-47-7 [sigmaaldrich.com]
A Comparative Analysis of Dihydrocarveol Stereoisomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, spectroscopic signatures, and biological activities of the eight stereoisomers of dihydrocarveol (B1210190), providing essential data for applications in chemical synthesis, pharmacology, and sensory science.
Dihydrocarveol, a monoterpenoid alcohol, exists as eight distinct stereoisomers due to the presence of three chiral centers in its molecular structure. These isomers, while possessing the same chemical formula and connectivity, exhibit unique three-dimensional arrangements that profoundly influence their physical, chemical, and biological properties. This guide offers a comprehensive comparative study of these stereoisomers, presenting key experimental data in a structured format to aid researchers, scientists, and drug development professionals in their respective fields.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of Dihydrocarveol Stereoisomers
| Stereoisomer | Configuration | Boiling Point (°C) | Density (g/mL) | Specific Rotation ([α]D) | Refractive Index (nD20) |
| Dihydrocarveol | Mixture of isomers | 214.6 (approx.) | 0.926 (20 °C) | -20° ± 1° (neat) | 1.476 - 1.479 |
| (+)-Dihydrocarveol | (1S,2S,5S) | - | - | - | 1.476 - 1.479 |
| (-)-Dihydrocarveol | (1R,2R,5R) | - | 0.926 (20 °C) | - | - |
| Isodihydrocarveol | - | - | - | - | - |
| Neodihydrocarveol | - | - | - | - | - |
| Neoisodihydrocarveol | - | - | - | - | - |
| Note: Data for all individual isomers is not consistently available in the literature. The provided data is based on commercially available mixtures and individual isomer entries where available. |
Table 2: Spectroscopic Data of Dihydrocarveol Stereoisomers
| Stereoisomer | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) | Mass Spectrometry (m/z) |
| (1R,2R,4R)-dihydrocarveol | 4.7 (vinyl H), 3.2 (CH-OH), 1.7 (CH₃-C=C), 1.0 (CH₃-CH) | 149.8 (C=CH₂), 109.0 (C=CH₂), 76.8 (C-OH), 44.5, 40.9, 40.4, 33.6, 31.5, 21.2, 18.7 | 154 (M+), 136, 121, 107, 93, 81 |
| Other Isomers | - | - | - |
| Note: Comprehensive, directly comparable NMR and MS data for all eight stereoisomers is not available in a single public source. The data for (1R,2R,4R)-dihydrocarveol is provided as a representative example.[1] Differentiation between diastereomers is achievable through detailed analysis of ¹H and ¹³C NMR spectra. |
Experimental Protocols
Stereodivergent Synthesis of Dihydrocarveol Stereoisomers
A powerful method for accessing all eight stereoisomers of dihydrocarveol involves a chemoenzymatic approach. This strategy utilizes the high stereoselectivity of enzymes to control the configuration of the chiral centers.
Workflow for Stereodivergent Enzymatic Synthesis:
Caption: Enzymatic synthesis of dihydrocarveol isomers.
Methodology:
-
Preparation of Dihydrocarvone Stereoisomers:
-
Start with either (R)- or (S)-carvone.
-
Employ a panel of ene-reductases with differing diastereoselectivity to reduce the carbon-carbon double bond of the α,β-unsaturated ketone. This step yields the four possible stereoisomers of dihydrocarvone.
-
-
Asymmetric Reduction to Dihydrocarveol Stereoisomers:
-
Each of the four dihydrocarvone stereoisomers is then subjected to asymmetric reduction of the ketone functionality.
-
Utilize a selection of ketoreductases with varying stereopreferences (either Prelog or anti-Prelog) to produce the corresponding eight stereoisomers of dihydrocarveol with high diastereomeric excess.
-
Separation of Dihydrocarveol Stereoisomers by Chiral Gas Chromatography (GC)
The separation of the eight closely related dihydrocarveol stereoisomers can be effectively achieved using chiral capillary gas chromatography.
Methodology:
-
Column Selection:
-
Utilize a chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) stationary phase (e.g., β- or γ-cyclodextrin derivatives). The choice of the specific cyclodextrin derivative is critical for achieving optimal separation.
-
-
GC Parameters:
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is often employed to ensure good resolution. An example program could be:
-
Initial temperature: 60 °C (hold for 2 minutes)
-
Ramp: 2 °C/minute to 180 °C
-
Hold at 180 °C for 10 minutes.
-
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Detector: Flame ionization detector (FID) is commonly used.
-
-
Sample Preparation:
-
Dissolve the mixture of dihydrocarveol stereoisomers in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at an appropriate concentration.
-
Workflow for Chiral GC Separation:
Caption: Chiral GC separation workflow.
Differential Biological Activities
The stereochemistry of dihydrocarveol isomers plays a crucial role in their biological activity, particularly in their interaction with biological systems such as metabolic enzymes and olfactory receptors.
Metabolism
Studies on the bacterium Rhodococcus erythropolis have shown that it can assimilate all stereoisomers of carveol (B46549) and dihydrocarveol.[1] The metabolic pathway involves the oxidation of dihydrocarveol to the corresponding dihydrocarvone stereoisomers. This initial step demonstrates that the enzymatic machinery of the microorganism can recognize and process all the different stereoisomers, although the efficiency of these reactions may vary depending on the specific isomer.
Olfactory Perception
The human olfactory system can distinguish between different stereoisomers of the same compound, leading to different perceived scents. Research on the olfactory discrimination of various chiral monoterpenoids has indicated that the spatial arrangement of functional groups significantly impacts the interaction with olfactory receptors. While specific data on the odor profiles of all eight dihydrocarveol isomers is not extensively documented, it is highly probable that they exhibit distinct scent characteristics due to their different three-dimensional shapes.
Signaling Pathway of Olfactory Perception:
Caption: Olfactory signal transduction pathway.
The binding of a specific dihydrocarveol stereoisomer to an olfactory receptor (a G-protein coupled receptor) initiates a signaling cascade. This involves the activation of a G-protein (Gαolf), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of calcium and sodium ions. This influx causes depolarization of the olfactory neuron, generating an action potential that transmits the signal to the brain, resulting in the perception of a specific odor. The differential binding affinities of the various dihydrocarveol stereoisomers to the diverse array of olfactory receptors are responsible for their potentially distinct perceived scents.
References
A Head-to-Head Comparison: (-)-Dihydrocarveol vs. Menthol as Cooling Agents
For researchers, scientists, and drug development professionals, understanding the nuances of cooling agents is paramount for targeted and effective product formulation. This guide provides an objective comparison of the cooling effects of (-)-Dihydrocarveol and (-)-Menthol, supported by available experimental data on their sensory properties and interaction with the primary receptor responsible for cold sensation, TRPM8.
While (-)-Menthol is the established benchmark for cooling sensations, this compound, a structurally related monoterpenoid alcohol, also possesses cooling properties. However, a comprehensive quantitative comparison has been lacking. This guide aims to bridge that gap by summarizing key performance indicators and outlining the experimental methodologies used to derive them.
Sensory Evaluation: A Qualitative Overlap
In contrast, (-)-Menthol is well-characterized for its potent cooling sensation. Human sensory panel studies have established a low sensory detection threshold for the cooling effect of L-menthol.[1]
In Vitro Analysis: TRPM8 Receptor Activation
The cooling sensation elicited by both menthol (B31143) and other cooling agents is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a cold- and menthol-sensitive receptor. The potency of a cooling agent is often quantified by its half-maximal effective concentration (EC50) for TRPM8 activation, with a lower EC50 value indicating higher potency.
(-)-Menthol is a potent agonist of the TRPM8 receptor. Numerous studies have determined its EC50 value, which can vary slightly depending on the experimental setup (e.g., cell type, assay conditions). Reported EC50 values for (-)-menthol's activation of TRPM8 are consistently in the micromolar range. For instance, studies have reported EC50 values of approximately 81 µM for human TRPM8 and 107 µM for rat TRPM8 in calcium imaging assays.
Unfortunately, specific EC50 values for the activation of TRPM8 by This compound are not prominently available in the reviewed scientific literature, precluding a direct quantitative comparison of their in vitro potency at this time. However, a study on menthol-related compounds showed that (-)-carveol, a structurally similar compound to dihydrocarveol, inhibited compound action potentials in frog sciatic nerves to a similar extent as menthol, suggesting a potential for comparable biological activity.
Table 1: In Vitro TRPM8 Activation Data
| Compound | Receptor | Assay Type | EC50 (µM) |
| (-)-Menthol | Human TRPM8 | Calcium Imaging | 81 ± 17 |
| (-)-Menthol | Rat TRPM8 | Calcium Imaging | 107 ± 8 |
| This compound | - | - | Data not available |
Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for key experiments cited in the evaluation of cooling agents.
Sensory Evaluation Protocol (Based on Threshold Determination)
This protocol is designed to determine the sensory detection threshold of a cooling agent.
-
Panelist Selection and Training: A panel of trained sensory assessors is selected. Panelists are trained to recognize and rate the intensity of cooling sensations on a standardized scale.
-
Sample Preparation: The cooling agent is dissolved in a suitable solvent (e.g., ethanol (B145695) or propylene (B89431) glycol) to create a stock solution. A series of dilutions are then prepared in a neutral base (e.g., water or a specific product base) to obtain a range of concentrations.
-
Testing Procedure: A forced-choice or ascending concentration series method is employed.
-
Three-Alternative Forced-Choice (3-AFC): Panelists are presented with three samples, two of which are blanks (base without the cooling agent) and one contains the cooling agent at a specific concentration. They are asked to identify the sample that is different. This is repeated with varying concentrations.
-
Ascending Concentration Series: Panelists are presented with a series of samples with increasing concentrations of the cooling agent and asked to indicate at which concentration they first detect a cooling sensation.
-
-
Data Analysis: The sensory threshold is determined as the lowest concentration at which a statistically significant number of panelists can detect the cooling sensation.
TRPM8 Activation Assay Protocol (Calcium Influx Assay)
This in vitro assay measures the ability of a compound to activate the TRPM8 receptor by detecting the influx of calcium into cells expressing the receptor.
-
Cell Culture and Transfection: A stable cell line (e.g., HEK293 or CHO cells) expressing the human or rat TRPM8 receptor is used. Cells are cultured under standard conditions.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration at a controlled temperature.
-
Compound Application: The test compound (e.g., this compound or menthol) is prepared in a physiological buffer at various concentrations. The compound is then applied to the cells.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or a fluorescence microscope. The increase in fluorescence intensity corresponds to the influx of calcium upon TRPM8 channel opening.
-
Data Analysis: The fluorescence data is used to generate concentration-response curves. The EC50 value, which is the concentration of the compound that elicits 50% of the maximum response, is calculated from these curves.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the cooling effect, the following diagrams are provided.
Conclusion
(-)-Menthol remains the more extensively studied and quantitatively characterized cooling agent, with a well-established potent activation of the TRPM8 receptor. While this compound is qualitatively described as possessing a cooling sensation, a lack of publicly available quantitative sensory and in vitro data currently hinders a direct and comprehensive comparison of its cooling efficacy against menthol. Further research, including sensory threshold determination and TRPM8 activation assays for this compound, is necessary to fully elucidate its potential as a cooling agent and to accurately position it relative to established compounds like menthol. This guide will be updated as new experimental data becomes available.
References
The Efficacy of (-)-Dihydrocarveol as an Antimicrobial Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural compounds, such as monoterpenoids found in essential oils, have garnered significant interest for their potential antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of (-)-Dihydrocarveol and its alternatives, supported by available experimental data. Due to the limited direct experimental data on this compound, this guide also includes data on the closely related compounds l-carveol and dihydrocarvone (B1202640) as valuable proxies.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of this compound and its alternatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MBC/MFC is the lowest concentration that results in microbial death.
While specific MIC and MBC values for this compound are not extensively reported in the available literature, data for the structurally similar monoterpenoid l-carveol and the related ketone dihydrocarvone offer insights into its potential activity. For comparison, this guide includes data for well-characterized antimicrobial monoterpenoids such as carvacrol (B1668589), thymol, and menthol.
Table 1: Comparative Antibacterial Activity (MIC/MBC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| l-Carveol | - | - | [1] |
| Dihydrocarvone | - | - | - |
| Carvacrol | 125 - 500 | 203.2 - 1024 | [2][3] |
| Thymol | 256 - 724.01 | 1870 | [3][4] |
| Menthol | - | - | - |
Note: A hyphen (-) indicates that specific data was not found in the cited literature.
Table 2: Comparative Antifungal Activity (MIC/MFC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Reference |
| l-Carveol | - | - | [5] |
| Dihydrocarvone | - | - | [6] |
| Carvacrol | 128 - 512 | 2060 | [2][7] |
| Thymol | - | - | - |
| Menthol | - | - | - |
Note: A hyphen (-) indicates that specific data was not found in the cited literature.
From the available data on related compounds, it is suggested that carveol-related structures possess antimicrobial properties. For instance, carveol (B46549) has been recognized as an antibacterial agent[5]. Dihydrocarvone, another related compound, has shown antifungal activity against Monilinia fructicola[6]. The well-documented potent antimicrobial activities of carvacrol and thymol, which are phenolic monoterpenoids, often serve as benchmarks in the field[2][7].
Experimental Protocols
The following is a detailed methodology for a standard antimicrobial susceptibility test used to determine MIC values, based on the broth microdilution method.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the quantitative antimicrobial susceptibility of a compound.
1. Preparation of Microbial Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium.
-
A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to the final working concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.
2. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to ensure solubility.
-
A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium. The concentration range should be selected to encompass the expected MIC value.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.
-
A positive control well (containing only the microbial suspension and broth) and a negative control well (containing only broth) are included.
-
The microtiter plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
4. Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
5. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
To determine the MBC/MFC, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth and is plated onto an appropriate agar medium.
-
The plates are incubated under suitable conditions.
-
The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Mechanism of Action and Signaling Pathways
The precise antimicrobial mechanism of this compound has not been extensively elucidated. However, the general mechanism for monoterpenoids is believed to involve the disruption of microbial cell membranes. Their lipophilic nature allows them to partition into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption can cause the leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell death.
While a specific signaling pathway for this compound is not yet defined, the general mechanism of membrane disruption by monoterpenoids can be conceptualized as a direct physicochemical interaction rather than a classical signaling cascade involving specific receptor-ligand interactions and downstream signaling molecules.
Below is a conceptual workflow of the proposed mechanism of action for monoterpenoids like this compound.
Caption: Proposed mechanism of antimicrobial action for monoterpenoids.
Experimental Workflow for Antimicrobial Susceptibility Testing
The workflow for determining the antimicrobial efficacy of a compound like this compound involves a series of standardized laboratory procedures.
Caption: Experimental workflow for MIC and MBC/MFC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carveoylphenols and Their Antifungal Potential against Pathogenic Yeasts | MDPI [mdpi.com]
- 6. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Insecticidal Properties of (-)-Dihydrocarveol
For Researchers, Scientists, and Drug Development Professionals
(-)-Dihydrocarveol, a monoterpenoid found in various essential oils, has garnered attention for its potential as a natural insecticide. This guide provides a comparative analysis of its insecticidal efficacy against other alternatives, supported by available experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further research.
I. Comparative Efficacy of this compound and Alternative Insecticides
Quantitative data on the insecticidal activity of pure this compound is limited in publicly available literature. However, studies on essential oils containing dihydrocarveol (B1210190) and related monoterpenoids provide insights into its potential. For a comprehensive comparison, we have included data for commonly used synthetic insecticides, permethrin (B1679614) and DEET, as well as other natural monoterpenoids.
Table 1: Comparative Contact and Fumigant Toxicity
| Compound | Insect Species | Assay Type | Efficacy Metric | Value |
| This compound | Data Not Available | - | - | - |
| Permethrin | Musca domestica (House fly) | Topical Application | LD50 | 0.05 µ g/bee [1] |
| Rats (for comparison) | Oral | LD50 | 430-4000 mg/kg[2] | |
| Rabbits (for comparison) | Dermal | LD50 | >2000 mg/kg[2] | |
| Pulegone | Drosophila melanogaster | Ingestion | LD50 | 0.17 µL/fly |
Table 2: Comparative Repellent Activity
| Compound | Insect Species | Assay Type | Efficacy Metric | Value |
| This compound | Data Not Available | - | - | - |
| DEET | Aedes aegypti | Arm-in-Cage | Protection Time (23.8% DEET) | ~5 hours[3] |
| Aedes aegypti | Arm-in-Cage | Protection Time (20% DEET) | ~4 hours[3] | |
| Aedes aegypti | Arm-in-Cage | Protection Time (15% DEET) | up to 4 hours[4] | |
| Aedes aegypti | Arm-in-Cage | Protection Time (25% DEET) | up to 8 hours[4] | |
| Aedes albopictus | Laboratory Test | Repellency (24% DEET) | >90% for 6 hours[5] | |
| All Mosquitoes (field) | Field Test | Protection (20% DEET) | >95% for 2 hours[6] |
II. Experimental Protocols
Standardized protocols are crucial for the evaluation of insecticidal properties. Below are detailed methodologies for key bioassays.
A. Contact Toxicity Bioassay (Topical Application)
This method assesses the toxicity of a substance upon direct contact with an insect's cuticle.[7][8][9]
1. Test Organisms:
-
A susceptible laboratory strain of insects (e.g., Musca domestica, Aedes aegypti) of a specific age and sex.
2. Preparation of Test Solutions:
-
Dissolve the test compound (e.g., this compound) in a suitable volatile solvent (e.g., acetone) to prepare a stock solution.
-
Prepare a series of serial dilutions from the stock solution to create a range of concentrations.
3. Application:
-
Immobilize the insects by chilling them.
-
Using a micro-applicator, apply a precise volume (e.g., 0.5-1.0 µL) of the test solution to the dorsal thorax of each insect.
-
A control group should be treated with the solvent only.
4. Observation:
-
Place the treated insects in holding containers with access to food and water.
-
Assess mortality at predetermined time intervals (e.g., 24, 48, and 72 hours) post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.
5. Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Determine the Lethal Dose 50 (LD50), the dose that causes 50% mortality of the test population, using probit analysis.
B. Fumigant Toxicity Bioassay
This assay evaluates the toxicity of a compound in its gaseous phase, which is particularly relevant for stored-product pests.[10][11]
1. Test Organisms:
-
Adult stored-product insects (e.g., Tribolium castaneum, Sitophilus oryzae).
2. Fumigation Chambers:
-
Use airtight glass jars or containers of a known volume.
3. Application:
-
Place a known number of insects in a small cage or vial with a screened lid within the fumigation chamber.
-
Apply the test compound onto a filter paper and place it inside the chamber, ensuring no direct contact with the insects.
-
Seal the chamber immediately. A control chamber should contain a filter paper treated only with the solvent.
4. Exposure and Observation:
-
Maintain the chambers at a constant temperature and humidity for a specific exposure period (e.g., 24 hours).
-
After exposure, transfer the insects to clean containers with fresh food.
-
Record mortality at set intervals post-exposure.
5. Data Analysis:
-
Calculate the Lethal Concentration 50 (LC50), the concentration of the fumigant in the air that causes 50% mortality, using probit analysis.
C. Repellent Activity Bioassay (Arm-in-Cage Method)
This is a standard method for assessing the ability of a substance to prevent insects from landing and biting.[12][13][14][15][16]
1. Test Organisms:
-
Host-seeking female mosquitoes (e.g., Aedes aegypti) that have been starved for a set period.
2. Test Cages:
-
Use cages of a standardized size (e.g., 40x40x40 cm) containing a known number of mosquitoes (e.g., 200).
3. Application:
-
Recruit human volunteers and apply a standard volume of the test substance, diluted in a carrier like ethanol, to a defined area on one forearm.
-
The other forearm is treated with the carrier only and serves as the control.
4. Exposure:
-
Volunteers insert their treated and control arms into the mosquito cages for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
5. Data Collection:
-
Record the number of mosquito landings and/or bites on each arm during each exposure period.
-
The Complete Protection Time (CPT) is the time from application until the first confirmed bite.
6. Data Analysis:
-
Calculate the percentage of repellency for each time point using the formula: % Repellency = [(C-T)/C] x 100, where C is the number of landings/bites on the control arm and T is the number of landings/bites on the treated arm.
III. Potential Mechanism of Action and Signaling Pathways
The precise molecular targets of this compound in insects are not yet fully elucidated. However, based on studies of other monoterpenoids, its insecticidal and repellent effects are likely mediated through neurotoxic actions.[17][18][19][20][21] Potential mechanisms include:
-
Modulation of GABA Receptors: Monoterpenoids can interact with gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the insect central nervous system. This interaction can lead to hyperexcitation, paralysis, and death.
-
Inhibition of Acetylcholinesterase (AChE): AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to the accumulation of acetylcholine at the synapse, causing continuous nerve impulses, convulsions, and ultimately, death.[22][23][24][25][26]
-
Interaction with Octopamine (B1677172) Receptors: Octopamine is a key neurotransmitter and neurohormone in insects, involved in various physiological processes. Some monoterpenoids can interfere with octopaminergic signaling, disrupting normal insect behavior and physiology.[27][28][29]
A. Experimental Workflow for Evaluating Insecticidal Properties
Caption: Workflow for the evaluation of insecticidal properties.
B. Postulated Signaling Pathway for Monoterpenoid Neurotoxicity
References
- 1. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 2. Permethrin Technical Fact Sheet [npic.orst.edu]
- 3. msdh.ms.gov [msdh.ms.gov]
- 4. off.co.th [off.co.th]
- 5. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 8. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. entomoljournal.com [entomoljournal.com]
- 11. journals.rdagriculture.in [journals.rdagriculture.in]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 14. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arm in cage test | LITE [lite.lstmed.ac.uk]
- 16. Arm-in-cage testing of natural human-derived mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Pesticidal Activity and Mode of Action of Monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Investigating the Antioxidant and Acetylcholinesterase Inhibition Activities of Gossypium herbaceam - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Hazardous effects of octopamine receptor agonists on altering metabolism-related genes and behavior of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Spectral Databases for (-)-Dihydrocarveol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, access to comprehensive and reliable spectral data is paramount for the identification, characterization, and quality control of chemical compounds. This guide provides a comparative overview of key spectral databases containing information on (-)-Dihydrocarveol, a naturally occurring monoterpenoid of interest in various research fields. The comparison focuses on data availability, accessibility, and the level of experimental detail provided.
Comparison of Spectral Databases
A summary of spectral data availability for Dihydrocarveol and its stereoisomers across several prominent databases is presented below. It is important to note that spectral data can be specific to a particular stereoisomer, and availability for the exact this compound form may vary.
| Database | 1H NMR | 13C NMR | Mass Spectrometry (MS) | Infrared (IR) | Accessibility |
| Spectral Database for Organic Compounds (SDBS) | Yes | Yes | Yes | Yes | Free |
| Biological Magnetic Resonance Bank (BMRB) | Yes (for (1R,2R,4R)-dihydrocarveol)[1] | Yes (for (1R,2R,4R)-dihydrocarveol)[1] | No | No | Free |
| SpectraBase (Wiley) | Yes (for various stereoisomers)[2][3] | Yes (for (1R,2R,4R)-Dihydrocarveol)[2] | Yes (GC-MS)[3] | Yes[4] | Free (registration required for full access) |
| The Human Metabolome Database (HMDB) | No | No | Predicted MS/MS[5] | No | Free |
| NIST WebBook | No | No | Yes (for Neodihydrocarveol)[6] | No | Free |
| ChemicalBook | No | No | No | Yes[7] | Free |
| The Natural Products Magnetic Resonance Database (NP-MRD) | Experimental and simulated spectra available[8][9] | Experimental and simulated spectra available[8][9] | No | No | Free |
Experimental Protocols and Data Presentation
The quality and utility of spectral data are intrinsically linked to the experimental conditions under which they were acquired. Detailed methodologies are crucial for data reproduction and comparison.
Spectral Database for Organic Compounds (SDBS) is a comprehensive resource offering various types of spectra for organic compounds.[10][11][12][13][14] For NMR spectra, information on the solvent and instrument frequency is typically provided. Mass spectra are generally electron ionization (EI-MS).[11] FT-IR spectra are also available.[11]
Biological Magnetic Resonance Bank (BMRB) provides detailed experimental information for the NMR data it hosts. For (1R,2R,4R)-dihydrocarveol (bmse000533), the data includes 1D 1H, 1D 13C, and various 2D NMR spectra.[1] The experimental conditions specified include the sample solvent (CDCl3), temperature (298K), and the spectrometer used (Bruker DMX - 500MHz).[1]
SpectraBase , a commercial database from Wiley, offers a range of spectra for different stereoisomers of Dihydrocarveol.[2][3][4] For the available NMR spectra, the solvent (e.g., 100% CDCl3), reference standard (e.g., 0.5% TMS), and temperature (298K) are often documented.[2] Mass spectrometry data is available as GC-MS.[3]
The Human Metabolome Database (HMDB) primarily offers predicted MS/MS spectra for this compound.[5] While experimental spectra are not directly provided, these predictions can be a useful first-pass tool for identification.
NIST WebBook contains a mass spectrum for Neodihydrocarveol, a stereoisomer of dihydrocarveol.[6] The data provided is an electron ionization mass spectrum.
The Natural Products Magnetic Resonance Database (NP-MRD) is a user-friendly, open-access database that contains both experimental and simulated 1H and 13C NMR spectra for various natural products, including (1R,2R,4R)-Dihydrocarveol.[8][9] The database aims to capture detailed metadata, including sample source and experimental methods.[9]
Workflow for Spectral Data Acquisition and Comparison
The process of finding and utilizing spectral data for a specific compound can be streamlined by following a logical workflow. The diagram below illustrates a typical process for a researcher seeking to acquire and compare spectral data for a compound like this compound.
Caption: Workflow for acquiring and comparing spectral data for a target compound.
Conclusion
A variety of both public and commercial databases offer spectral data for Dihydrocarveol and its stereoisomers. For comprehensive and well-documented experimental data, the Spectral Database for Organic Compounds (SDBS) and the Biological Magnetic Resonance Bank (BMRB) are excellent starting points. Commercial databases like SpectraBase can provide additional data, often with user-friendly interfaces. When the exact stereoisomer's data is unavailable, researchers should consider data from other stereoisomers, keeping in mind the potential for spectral differences. In the absence of sufficient experimental data, computational prediction tools and ultimately, experimental determination, remain viable alternatives.
References
- 1. bmse000533 (1R,2R,4R)-dihydrocarveol at BMRB [bmrb.io]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0035825) [hmdb.ca]
- 6. Neodihydrocarveol [webbook.nist.gov]
- 7. DIHYDROCARVEOL(619-01-2) IR Spectrum [m.chemicalbook.com]
- 8. NP-MRD: Showing NP-Card for (1R,2R,4R)-Dihydrocarveol (NP0002778) [np-mrd.org]
- 9. NP-MRD [np-mrd.org]
- 10. biorlab.com [biorlab.com]
- 11. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 12. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 13. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 14. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
Determining the Absolute Configuration of Dihydrocarveol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of stereoisomers is a critical step in chemical research and pharmaceutical development, as different enantiomers and diastereomers of a chiral molecule can exhibit distinct biological activities. Dihydrocarveol (B1210190), a monoterpenoid alcohol, possesses three chiral centers, giving rise to eight possible stereoisomers (dihydrocarveol, isodihydrocarveol, neodihydrocarveol, and neoisodihydrocarveol, each as a pair of enantiomers). This guide provides a comparative overview of the key experimental techniques used to elucidate the absolute configuration of these isomers, with a focus on supporting experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of a method for determining the absolute configuration of dihydrocarveol isomers depends on factors such as the availability of pure isomers, sample quantity, and the instrumentation at hand. The following table summarizes the primary techniques and their key features.
| Feature | Optical Rotation | NMR Spectroscopy (Mosher's Method) | Circular Dichroism (CD) Spectroscopy | X-ray Crystallography |
| Principle | Measures the rotation of plane-polarized light by a chiral molecule in solution. | Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR chemical shifts. | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. |
| Key Parameter(s) | Specific Rotation ([α]) | Chemical Shift Difference (Δδ = δS - δR) | Molar Ellipticity [θ], Wavelength of max/min (λ) | Atomic coordinates, Flack parameter |
| Sample Requirement | Pure enantiomer, solution | Pure diastereomer, mg scale | Pure enantiomer, solution, UV-active chromophore helpful | High-quality single crystal |
| Data Interpretation | Comparison to literature values for known enantiomers. The sign (+/-) indicates the direction of rotation. | Analysis of the sign of Δδ for protons near the chiral center to assign configuration based on Mosher's model. | Comparison of the experimental spectrum with known spectra or theoretical calculations. The sign of Cotton effects is characteristic. | Unambiguous determination of the absolute configuration. |
| Limitations | Requires a known reference standard for assignment. Impurities can significantly affect the value. | Requires successful synthesis of diastereomeric esters. Can be complex for molecules with multiple chiral centers. | Can be sensitive to conformation and solvent. Interpretation may require computational support. | Growth of suitable crystals can be a major bottleneck, especially for oils like dihydrocarveol. |
Quantitative Data Summary
| Isomer | Absolute Configuration | Specific Rotation ([α]D) | Mosher's Method (Representative Δδ values) | Circular Dichroism (Key Features) |
| (+)-Dihydrocarveol | (1S, 2S, 5S) | +20 ± 1° (neat)[1] | Protons on one side of the MTPA plane show positive Δδ, while those on the other show negative Δδ. | Data not readily available in literature. |
| (-)-Dihydrocarveol | (1R, 2R, 5R) | -20 ± 1° (neat, for a mixture of isomers) | Protons on one side of the MTPA plane show negative Δδ, while those on the other show positive Δδ. | Data not readily available in literature. |
| (+)-Isodihydrocarveol | (1S, 2S, 5R) | Data not readily available in literature. | Similar analysis of Δδ values would apply. | Data not readily available in literature. |
| (-)-Isodihydrocarveol | (1R, 2R, 5S) | Data not readily available in literature. | Similar analysis of Δδ values would apply. | Data not readily available in literature. |
| (+)-Neodihydrocarveol | (1R, 2S, 5S) | Data not readily available in literature. | Similar analysis of Δδ values would apply. | Data not readily available in literature. |
| (-)-Neodihydrocarveol | (1S, 2R, 5R) | Data not readily available in literature. | Similar analysis of Δδ values would apply. | Data not readily available in literature. |
| (+)-Neoisodihydrocarveol | (1R, 2S, 5R) | Data not readily available in literature. | Similar analysis of Δδ values would apply. | Data not readily available in literature. |
| (-)-Neoisodihydrocarveol | (1S, 2R, 5S) | Data not readily available in literature. | Similar analysis of Δδ values would apply. | Data not readily available in literature. |
Experimental Protocols
Optical Rotation Measurement
Objective: To measure the specific rotation of a pure dihydrocarveol isomer.
Methodology:
-
Sample Preparation: Prepare a solution of the purified dihydrocarveol isomer of known concentration (c, in g/100 mL) in a suitable solvent (e.g., ethanol (B145695) or chloroform).
-
Instrumentation: Use a polarimeter with a sodium D-line light source (589 nm).
-
Measurement:
-
Calibrate the instrument with the pure solvent.
-
Fill a polarimeter cell of known path length (l, in dm) with the sample solution.
-
Measure the observed rotation (α) at a specific temperature (T, usually 20 or 25 °C).
-
-
Calculation: Calculate the specific rotation using the formula: [α]T D = α / (l × c)
NMR Spectroscopy: Mosher's Method
Objective: To determine the absolute configuration of a chiral secondary alcohol like dihydrocarveol.
Methodology:
-
Derivatization:
-
React the dihydrocarveol isomer separately with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) to form the corresponding (S)- and (R)-MTPA esters.
-
Purify the resulting diastereomeric esters.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.
-
Assign the proton signals of the dihydrocarveol moiety in both spectra, which may require 2D NMR techniques (e.g., COSY, HSQC).
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ) for corresponding protons in the two spectra: Δδ = δS - δR.
-
According to Mosher's model, for an (R)-alcohol, the protons on one side of the plane of the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative Δδ values. The opposite is true for an (S)-alcohol. By analyzing the pattern of positive and negative Δδ values for protons surrounding the chiral center, the absolute configuration can be deduced.
-
Circular Dichroism (CD) Spectroscopy
Objective: To obtain the CD spectrum of a pure dihydrocarveol isomer.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified dihydrocarveol isomer in a transparent solvent (e.g., methanol (B129727) or acetonitrile). The concentration should be adjusted to give an absorbance of approximately 1.0 at the wavelength of interest.
-
Instrumentation: Use a CD spectropolarimeter.
-
Measurement:
-
Record a baseline spectrum of the solvent in the same cuvette.
-
Record the CD spectrum of the sample over a suitable wavelength range (typically in the UV region, e.g., 190-300 nm).
-
-
Data Analysis:
-
Subtract the solvent baseline from the sample spectrum.
-
The resulting spectrum, showing positive and/or negative Cotton effects, is characteristic of the absolute configuration of the enantiomer. Comparison with the spectrum of a known standard or with computationally predicted spectra can be used to assign the absolute configuration.
-
Workflow for Absolute Configuration Determination
The following diagram illustrates a logical workflow for determining the absolute configuration of an unknown dihydrocarveol isomer.
Caption: Logical workflow for determining the absolute configuration of a dihydrocarveol isomer.
References
Performance Comparison of Catalysts for Carvone Hydrogenation
A comprehensive analysis of catalytic systems for the hydrogenation of carvone (B1668592) reveals a diverse landscape of methodologies, each offering distinct advantages in terms of conversion rates and selectivity towards desired products. This guide provides a comparative overview of various catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable catalytic system for their specific applications.
The efficiency and selectivity of carvone hydrogenation are profoundly influenced by the choice of catalyst, support material, and reaction conditions. The following table summarizes the performance of several notable catalytic systems based on available experimental data.
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Carvone Conversion (%) | Major Product(s) | Selectivity (%) | Reference |
| 0.5 wt% Pd | Al₂O₃ | Supercritical CO₂ | 50 | 12.5 (total), 4 (H₂) | 2 | > Rh > Ru | Carvomenthone isomers, Carvacrol | Rh > Pd > Ru (for Carvomenthone) | [1] |
| 0.5 wt% Rh | Al₂O₃ | Supercritical CO₂ | 50 | 12.5 (total), 4 (H₂) | 2 | < Pd | Carvomenthone isomers, Carvotanacetone (B1241184) | > 84% (Carvotanacetone at 2 min, >25% conv.) | [1] |
| 0.5 wt% Ru | Al₂O₃ | Supercritical CO₂ | 50 | 12.5 (total), 4 (H₂) | 2 | < Rh | Carvomenthone isomers, Carvotanacetone, Carvacrol | Lower than Pd and Rh | [1] |
| 1 wt% Pt | Al₂O₃ | Toluene | 40 | 0.1 | - | High | Saturated Ketones | Non-selective | [2] |
| 1 wt% PtSn | Al₂O₃ | Toluene | 40 | 0.1 | - | Lower than Pt | Unsaturated Ketones | Enhanced vs. Pt | [2] |
| 1 wt% Pt | Carbon | Toluene | 40 | 0.1 | - | - | Unsaturated Ketones, Carveol | Selective | [2] |
| 1 wt% PtSn | Carbon | Toluene | 40 | 0.1 | - | Lower than Pt/C | Carveol | ~100% (initial stages) | [2] |
| Tris(triphenylphosphine)rhodium chloride | None (Homogeneous) | Benzene (B151609) | Ambient | Atmospheric | 3.5 | Theoretical H₂ uptake | Dihydrocarvone (B1202640) | 90-94% (yield) | [3] |
| Pd | Al₂O₃ | Toluene | ≥50 | - | - | - | Carveol | Up to 20% | [4][5] |
| Pd | Al₂O₃, C | Gas Phase | - | H₂/Carvone ratio dependent | - | 100% | Carvacrol | 100% (at H₂/Carvone = 1/6) | [6] |
Reaction Pathways in Carvone Hydrogenation
The hydrogenation of carvone can proceed through several pathways, leading to a variety of products. The selectivity of a particular catalyst determines which pathway is favored. The primary reaction pathways are illustrated in the diagram below. Carvone possesses three reducible functional groups: an endocyclic C=C bond, an exocyclic C=C bond, and a carbonyl group. The selective reduction of these groups leads to different products. For instance, hydrogenation of the conjugated endocyclic double bond yields carvotanacetone. Further reduction of the exocyclic double bond in carvotanacetone leads to carvomenthone. Alternatively, reduction of the carbonyl group of carvone produces carveol. Complete hydrogenation of all three functional groups results in the formation of carvomenthol. Isomerization of carvone can also lead to the formation of carvacrol.
Caption: Reaction pathways in the hydrogenation of carvone.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for homogeneous and heterogeneous catalytic hydrogenation of carvone.
Homogeneous Hydrogenation using Tris(triphenylphosphine)rhodium Chloride (Wilkinson's Catalyst)[3]
This procedure outlines the selective hydrogenation of the endocyclic double bond of carvone to yield dihydrocarvone.
Materials:
-
Tris(triphenylphosphine)rhodium chloride (Wilkinson's catalyst)
-
Benzene (distilled from calcium hydride)
-
(l)-Carvone (distilled before use)
-
Hydrogen gas
-
Florisil (60–100 mesh)
-
Diethyl ether
Procedure:
-
In a hydrogenation flask, a mixture of 0.9 x 10⁻³ mole of freshly prepared tris(triphenylphosphine)rhodium chloride and 160 ml of benzene is prepared.
-
The flask is stoppered with a serum cap, and the mixture is stirred magnetically until the solution becomes homogeneous.
-
The system is then evacuated and filled with hydrogen.
-
Using a syringe, 10 g (0.066 mole) of carvone is introduced into the flask. The syringe is rinsed with two 10-ml portions of benzene, which are added to the flask.
-
Stirring is resumed, and the hydrogen uptake is monitored. The reaction is complete after approximately 3.5 hours when the theoretical amount of hydrogen has been absorbed.
-
The resulting solution is filtered through a dry column of 120 g of Florisil.
-
The column is washed with 300 ml of diethyl ether, and the combined solvent fractions are concentrated under reduced pressure.
-
The residue is purified by vacuum distillation to afford dihydrocarvone (yield: 90–94%).
Heterogeneous Hydrogenation using Supported Metal Catalysts (General Protocol)
This protocol provides a general workflow for the hydrogenation of carvone using a heterogeneous catalyst, such as Pd/Al₂O₃ or Pt/C. Specific parameters like temperature, pressure, and solvent should be adjusted based on the desired product and the catalyst used, as detailed in the comparison table.
Materials:
-
Supported metal catalyst (e.g., 1 wt% Pt/C)
-
Solvent (e.g., Toluene)
-
Carvone
-
Hydrogen gas
-
Reaction vessel (e.g., discontinuous volumetric reaction equipment)
Procedure:
-
The catalyst is pre-treated as required. For instance, catalysts supported on Al₂O₃ are typically reduced under flowing H₂ at 773K, while those on carbon are reduced at 623K[2].
-
In a reaction vessel, 0.40 g of the catalyst is suspended in 30 cm³ of toluene.
-
0.09 g of carvone is added to the mixture.
-
The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., atmospheric pressure).
-
The reaction mixture is stirred vigorously (e.g., 360 rpm) and maintained at the desired temperature (e.g., 40°C)[2].
-
The progress of the reaction is monitored by periodically withdrawing samples and analyzing them using gas chromatography (GC).
-
Upon completion, the catalyst is separated from the reaction mixture by filtration.
-
The solvent is removed from the filtrate under reduced pressure to isolate the product mixture, which can be further purified by distillation or chromatography.
Conclusion
The choice of catalyst for carvone hydrogenation is a critical determinant of the reaction's outcome. For high conversion to fully saturated products like carvomenthone, palladium catalysts have shown high activity[1]. Rhodium catalysts, on the other hand, can offer high selectivity towards partially hydrogenated products like carvotanacetone, especially in supercritical CO₂[1]. The addition of a second metal, such as tin to platinum, can significantly enhance selectivity towards unsaturated alcohols like carveol, particularly when supported on carbon[2][7]. For the selective synthesis of dihydrocarvone, homogeneous catalysts like Wilkinson's catalyst provide an efficient route with high yields[3]. The use of different solvents and reaction conditions further allows for the fine-tuning of product distribution. This guide provides a foundational understanding to aid in the rational design of catalytic processes for the targeted synthesis of valuable carvone derivatives.
References
- 1. Advantageous heterogeneously catalysed hydrogenation of carvone with supercritical carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective hydrogenation of carvone on Pd/Al 2 O 3 under mild reaction conditions - Osadchaya - Doklady Rossijskoj akademii nauk. Himiâ, nauki o materialah. [rjraap.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. Effect of the support in Pt and PtSn catalysts used for selective hydrogenation of carvone [ri.conicet.gov.ar]
Comparative NMR Analysis of (-)-Dihydrocarveol and Its Diastereomers
A detailed guide for researchers, scientists, and drug development professionals on the cross-referencing of Nuclear Magnetic Resonance (NMR) data for (-)-Dihydrocarveol and its common diastereomers. This guide provides a comparative analysis of ¹H and ¹³C NMR spectral data, a detailed experimental protocol for sample analysis, and a logical workflow for data comparison.
This guide presents a comprehensive cross-referencing of NMR data for this compound and its key diastereomers: (+)-Dihydrocarveol, (-)-Isodihydrocarveol, and (-)-Neodihydrocarveol. The structural nuances of these stereoisomers result in distinct chemical shifts in both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy, providing a powerful tool for their identification and differentiation.
¹³C NMR Spectral Data Comparison
The ¹³C NMR chemical shifts for the four diastereomers of dihydrocarveol (B1210190) are presented in Table 1. The data reveals characteristic shifts that allow for the unambiguous identification of each stereoisomer. All spectra were recorded in deuterochloroform (CDCl₃).
| Carbon No. | This compound | (+)-Isodihydrocarveol | (-)-Neodihydrocarveol | (-)-Neoisodihydrocarveol |
| 1 | 40.4 | 35.8 | 39.5 | 35.4 |
| 2 | 76.8 | 69.1 | 72.8 | 67.3 |
| 3 | 44.5 | 50.1 | 41.8 | 49.3 |
| 4 | 33.6 | 28.3 | 34.6 | 27.8 |
| 5 | 40.9 | 31.0 | 43.1 | 30.8 |
| 6 | 31.5 | 31.2 | 23.3 | 31.5 |
| 7 (CH₃) | 18.7 | 19.5 | 19.1 | 22.2 |
| 8 | 149.8 | 149.5 | 149.1 | 149.5 |
| 9 (CH₃) | 21.2 | 21.3 | 21.5 | 21.4 |
| 10 (=CH₂) | 109.0 | 109.1 | 109.3 | 109.1 |
Table 1: ¹³C NMR Chemical Shifts (ppm) of Dihydrocarveol Diastereomers in CDCl₃.
¹H NMR Spectral Data Comparison
The ¹H NMR chemical shifts provide further structural confirmation and are particularly useful for determining the relative stereochemistry of the substituents on the cyclohexane (B81311) ring. Key chemical shifts for the diastereomers are summarized in Table 2.
| Proton | This compound | (+)-Isodihydrocarveol | (-)-Neodihydrocarveol |
| H-2 | 3.19 | 3.85 | 3.95 |
| H-7 (CH₃) | 1.03 | 0.92 | 0.89 |
| H-9 (CH₃) | 1.73 | 1.74 | 1.75 |
| H-10 (=CH₂) | 4.70, 4.70 | 4.71, 4.71 | 4.72, 4.72 |
Table 2: Selected ¹H NMR Chemical Shifts (ppm) of Dihydrocarveol Diastereomers in CDCl₃.
Experimental Protocols
NMR Sample Preparation
A standardized protocol for the preparation of small molecule samples for NMR analysis is crucial for obtaining high-quality, reproducible data.
-
Sample Weighing: Accurately weigh 5-25 mg of the dihydrocarveol isomer for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, use a vortex mixer.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.
-
Instrument Setup: Tune and shim the spectrometer to the sample to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is common.
-
Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment is used to simplify the spectrum.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Data Comparison Workflow
The following diagram illustrates the logical workflow for the cross-referencing and comparison of NMR data for dihydrocarveol stereoisomers.
Caption: Workflow for NMR data comparison of Dihydrocarveol stereoisomers.
A Comparative Guide to the Bioactivity of Carvone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Carvone (B1668592), a monoterpene found in the essential oils of plants like spearmint and caraway, has long been a subject of scientific interest due to its diverse biological activities. The modification of its chemical structure has given rise to a plethora of derivatives with enhanced or novel therapeutic potential. This guide provides an objective comparison of the bioactivity of various carvone derivatives, supported by experimental data, to aid in the exploration of their potential as pharmacological agents.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antimicrobial, antioxidant, anti-inflammatory, and anticancer activities of carvone and its derivatives, facilitating a direct comparison of their potency.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, with lower values denoting higher potency.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| (+)-Carvone | Candida albicans | 312 | [1] |
| Candida krusei | 625 | [1] | |
| Escherichia coli | >5000 | [2] | |
| Staphylococcus aureus | >5000 | [2] | |
| (-)-Carvone | Candida albicans | 625 | [1] |
| Escherichia coli | 2500 | [2] | |
| (-)-Hydroxydihydrocarvone | Escherichia coli | 2500 | [2] |
| α,β-Epoxycarvone | Candida krusei | 625 | [2] |
| (R)-Carvone | Methicillin-resistant Staphylococcus aureus (MRSA) | 500-1000 | [3] |
| (S)-Carvone | Methicillin-resistant Staphylococcus aureus (MRSA) | 500-1000 | [3] |
Antioxidant Activity
The antioxidant potential of carvone derivatives is often evaluated by their ability to scavenge free radicals, with a lower IC50 value indicating stronger antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference |
| (R)-Carvone Derivative 1 | Superoxide Scavenging | 9.1 x 10⁻⁶ | [4] |
| (R)-Carvone Derivative 3 | Superoxide Scavenging | 1.6 x 10⁻⁵ | [4] |
| (R)-Carvone Derivative 4 | Superoxide Scavenging | 3.9 x 10⁻⁵ | [4] |
| (R)-Carvone Derivative 5 | Superoxide Scavenging | 4.1 x 10⁻⁵ | [4] |
| (R)-Carvone Derivative 6 | Superoxide Scavenging | 3.2 x 10⁻⁵ | [4] |
Anticancer Activity
The cytotoxic effect of carvone derivatives on cancer cell lines is a crucial measure of their anticancer potential. Lower IC50 values represent greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Carvone | Myeloma (KMS-5) | 20 | [5] |
| Thiazolidinone-1,2,3-triazole hybrid (6f) | Fibrosarcoma (HT-1080) | Not specified, but potent | [6][7] |
| Thiazolidinone-1,2,3-triazole hybrid (6g) | Fibrosarcoma (HT-1080) | Not specified, but potent | [6][7] |
Key Signaling Pathways
The biological activities of carvone derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent analogs.
Figure 1: Carvone derivatives can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Experimental Protocols
Detailed and standardized experimental methodologies are paramount for the accurate assessment and comparison of the bioactivity of chemical compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Figure 2: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion
The chemical modification of carvone has yielded a diverse array of derivatives with significant biological activities. The presented data highlights the potential of these compounds in various therapeutic areas, including infectious diseases, inflammatory disorders, and oncology. This guide serves as a valuable resource for researchers and drug development professionals, providing a comparative overview to inform future research directions and the development of novel therapeutic agents based on the versatile carvone scaffold. Further investigations into the structure-activity relationships and mechanisms of action of these derivatives are warranted to fully unlock their therapeutic potential.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. In vitro anti-MRSA activity of carvone with gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiazolidinone-linked-1,2,3-triazoles with (R)-Carvone as new potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Sensory Analysis of (-)-Dihydrocarveol and its Minty Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of flavor and fragrance chemistry, the sensory attributes of a compound are paramount. (-)-Dihydrocarveol (B1197605), a monoterpenoid alcohol, is valued for its characteristic minty and cooling profile. This guide provides a comparative sensory evaluation of this compound against two common alternatives, L-carvone and L-menthol. The information presented herein is supported by available experimental data to aid in the selection of appropriate compounds for various research, development, and formulation applications.
Sensory Profile Comparison
The distinct sensory characteristics of this compound, L-carvone, and L-menthol are summarized in Table 1. While all three compounds elicit a minty sensation, they differ significantly in their specific aroma and taste nuances, as well as their cooling and spicy notes.
| Sensory Attribute | This compound | L-Carvone | L-Menthol |
| Odor Profile | Spearmint-like, fresh, cooling, herbaceous, with sweet-woody and slight camphoraceous undertones.[1] | Spearmint-like, warm-herbal, spicy, pungent.[2] | Strong minty, sweet, with a distinct cooling freshness.[3] |
| Taste Profile | Green mint with sweet, weedy, and spicy nuances.[1][4][5] | Sweet, minty, spearmint, caraway-like. | Cooling, fresh, minty.[6] |
| Cooling Sensation | Present, but generally considered less intense than L-menthol. | Not a primary characteristic. | Strong and prominent cooling effect.[6][7] |
| Spicy/Woody Notes | Sweet-woody and spicy notes are present.[1][8] | Pungent and spicy notes are characteristic.[2] | Generally absent of spicy or woody notes. |
Quantitative Sensory Data
Quantitative sensory analysis provides objective data on the potency and characteristics of flavor and fragrance compounds. Table 2 presents available threshold data for the three compounds. It is important to note that threshold values can vary based on the methodology used and the sensory acuity of the panelists.
| Compound | Odor Threshold | Taste Threshold |
| This compound | Data not available | 15 ppm (isomer unspecified)[4][5] |
| L-Carvone | Wide variation due to specific anosmia (inability to smell) in a portion of the population. | Data not available |
| L-Menthol | 5.166 mg/L[3] | Data not available |
Experimental Protocols
A comprehensive sensory evaluation is critical for differentiating the nuanced profiles of these compounds. The following is a detailed methodology for Quantitative Descriptive Analysis (QDA), a common and robust method for sensory profiling.
Quantitative Descriptive Analysis (QDA) Protocol
1. Panelist Selection and Training:
-
Recruitment: Recruit 10-12 individuals with good sensory acuity and the ability to articulate sensory perceptions.
-
Screening: Screen candidates for their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami) and relevant minty and herbaceous aromas.
-
Training: Conduct a series of training sessions (typically 10-15 hours) to develop a consensus vocabulary (lexicon) for describing the sensory attributes of the mint compounds. Reference standards for each attribute should be provided to calibrate the panelists.
2. Sample Preparation and Presentation:
-
Sample Preparation: Prepare solutions of this compound, L-carvone, and L-menthol in a neutral solvent (e.g., propylene (B89431) glycol or mineral oil for olfaction; water or a simple syrup for gustation) at concentrations that are clearly perceivable but not overwhelming. All samples should be prepared fresh for each session and coded with three-digit random numbers.
-
Presentation: Serve samples in a sequential monadic order (one sample at a time) to prevent sensory fatigue and carryover effects. The presentation order should be randomized across panelists. Provide unsalted crackers and purified water for palate cleansing between samples.
3. Sensory Evaluation and Data Collection:
-
Evaluation: In individual booths under controlled lighting and temperature, panelists will evaluate each sample and rate the intensity of each sensory attribute from the agreed-upon lexicon.
-
Scaling: Use a 15-cm unstructured line scale anchored at the ends with "none" and "very strong." Panelists will make a vertical mark on the line to indicate the perceived intensity of each attribute.
-
Data Collection: Convert the marks on the line scales to numerical data by measuring the distance from the "none" anchor.
4. Data Analysis:
-
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in the intensity of sensory attributes among the compounds.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the compounds and their sensory attributes.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the Quantitative Descriptive Analysis (QDA) workflow.
Caption: Workflow for Quantitative Descriptive Analysis.
Signaling Pathway for Cooling Sensation
The cooling sensation elicited by compounds like this compound and L-menthol is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.
Caption: TRPM8 signaling pathway for cooling sensation.
References
- 1. dihydrocarveol, 619-01-2 [thegoodscentscompany.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. DIHYDROCARVEOL | 619-01-2 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Menthol - Wikipedia [en.wikipedia.org]
- 8. zhishangchem.com [zhishangchem.com]
Safety Operating Guide
Proper Disposal of (-)-Dihydrocarveol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount laboratory practice. This document provides essential, immediate safety and logistical information for the proper disposal of (-)-Dihydrocarveol, ensuring operational safety and regulatory compliance.
I. Understanding the Hazards of this compound
Before handling this compound, it is crucial to be aware of its potential hazards. While toxicological properties have not been thoroughly investigated, available Safety Data Sheets (SDS) indicate the following[1]:
-
Physical Hazards : Combustible liquid. Vapors may form explosive concentrations in the air, especially in low-lying areas[1].
-
Health Hazards : May cause irritation to the skin, eyes, and respiratory system[2][3]. It may be harmful if swallowed, inhaled, or absorbed through the skin[2].
A summary of key safety information is presented in the table below.
| Property | Data |
| Appearance | Liquid |
| Flash Point | 90 °C (194 °F) - closed cup[4] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2] |
| Incompatible Materials | Strong oxidizing agents.[4] |
| Conditions to Avoid | Heat, flames, sparks, and other sources of ignition.[1][2] |
II. Personal Protective Equipment (PPE) Requirements
Prior to initiating any disposal procedures, ensure that the following personal protective equipment is worn to minimize exposure:
-
Eye Protection : Chemical safety goggles or a face shield.[5]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[1][5]
-
Skin and Body Protection : A laboratory coat or impervious clothing to prevent skin contact.[1]
-
Respiratory Protection : If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator.[5]
III. Step-by-Step Disposal Protocol for this compound
The recommended method for the disposal of this compound is through a licensed professional waste disposal service[1][2][5]. Do not dispose of this chemical down the drain or in regular trash[1][5].
Experimental Protocol: Waste Collection and Storage
-
Designate a Waste Container : Use a clearly labeled, leak-proof, and chemically compatible container for collecting this compound waste. The container should be kept closed when not in use.
-
Segregate Waste : Do not mix this compound with incompatible waste streams. It can be mixed with other non-halogenated flammable organic solvents.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other components of the waste mixture.
-
Storage : Store the waste container in a designated satellite accumulation area, which should be a well-ventilated location away from heat, sparks, and open flames[2].
Experimental Protocol: Disposal Procedure
-
Contact a Licensed Waste Disposal Service : Arrange for the pickup and disposal of the this compound waste with a certified hazardous waste management company[1][2][5].
-
Incineration : The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[1][5].
-
Solvent Dilution : Alternatively, the material may be dissolved or mixed with a more combustible solvent to facilitate incineration[5].
-
Contaminated Materials : Any materials used to clean up spills of this compound, such as absorbent pads, should be placed in a sealed, labeled container and disposed of as hazardous waste along with the chemical itself[1]. Contaminated packaging should also be disposed of as unused product[1][5].
IV. Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, follow these procedures immediately:
-
Spill :
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or diatomite[2].
-
Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal[2][6].
-
Clean the spill area thoroughly.
-
-
Exposure :
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][2]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
-
V. Workflow for Proper Disposal
References
Personal protective equipment for handling (-)-Dihydrocarveol
This guide provides crucial safety and logistical information for the handling of (-)-Dihydrocarveol, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative safety and physical property data for this compound.
| Parameter | Value | Source |
| Flash Point | 90 °C (194 °F) - closed cup | [1] |
| Relative Density | 0.926 g/mL at 20 °C | [1] |
| Occupational Exposure Limits | Not established | [1][2] |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The required PPE for handling this compound includes:
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved standards.[1] A face shield may be necessary when there is a risk of splashing.[3]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile) inspected before use.[1][3] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with laboratory practices.[1]
-
Clothing: Wear impervious clothing, such as a lab coat, to prevent skin contact.[1][4] Ensure clothing covers as much skin as possible.[3]
-
-
Respiratory Protection: If engineering controls are insufficient or a risk assessment indicates the need, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387) or multi-purpose combination (US)).[1] For sole protection, a full-face supplied air respirator is recommended.[1]
Operational Plan and Disposal
A systematic approach to handling and disposal is critical for safety and compliance.
Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
Spill Management:
-
In case of a spill, remove all ignition sources.[1]
-
Ventilate the area.
-
Contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[1]
-
Place the collected material in a suitable, closed container for disposal.[1]
-
Do not let the product enter drains.[1]
Disposal Plan:
-
Dispose of unused this compound and contaminated materials through a licensed professional waste disposal service.[1][4]
-
This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1][2]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][4]
-
Eye Contact: Flush eyes with water as a precaution.[1] If irritation persists, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
